DBCO-NHCO-PEG13-NHS ester
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H75N3O19/c56-48(53-16-13-49(57)54-43-46-7-2-1-5-44(46)9-10-45-6-3-4-8-47(45)54)14-17-61-19-21-63-23-25-65-27-29-67-31-33-69-35-37-71-39-41-73-42-40-72-38-36-70-34-32-68-30-28-66-26-24-64-22-20-62-18-15-52(60)74-55-50(58)11-12-51(55)59/h1-8H,11-43H2,(H,53,56) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSJNWDWFIZPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H75N3O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1046.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to DBCO-NHCO-PEG13-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DBCO-NHCO-PEG13-NHS ester, a heterobifunctional linker designed for advanced bioconjugation applications. This document details the molecule's chemical and physical properties, provides detailed experimental protocols for its use, and illustrates key experimental workflows, including the generation of antibody-drug conjugates (ADCs).
Core Concepts and Chemical Properties
This compound is a versatile tool in bioconjugation, featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.[1][2][3][4] A key feature of this linker is the hydrophilic polyethylene (B3416737) glycol (PEG) spacer, consisting of 13 ethylene (B1197577) glycol units. This PEG chain enhances solubility in aqueous media, increases the stability of the resulting conjugate, and provides a flexible connection that minimizes steric hindrance.[3][4]
The molecule's heterobifunctional nature allows for a two-step, orthogonal conjugation strategy.[1] First, the NHS ester reacts with primary amines, such as the lysine (B10760008) residues on a protein or antibody, to form a stable amide bond.[2][3][4] Subsequently, the DBCO group can react with an azide-modified molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction that does not require a cytotoxic copper catalyst.[1]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₅₂H₇₅N₃O₁₉[5] |
| Molecular Weight | 1046.17 g/mol [5] |
| Purity | Typically >90% or >95% (by HPLC)[5] |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF[3] |
| Storage Conditions | Store at -20°C, desiccated and protected from light.[6] |
Experimental Protocols
Protocol for Amine Coupling using this compound
This protocol details the conjugation of this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography (SEC) or dialysis cassette)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
NHS Ester Solution Preparation:
-
Important: NHS esters are moisture-sensitive.[6] Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF (e.g., 10 mg/mL or a specific molar concentration).
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and application.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v) to maintain protein integrity.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring or rotation. Protect from light if working with light-sensitive molecules.
-
-
Quenching the Reaction:
-
(Optional but recommended) Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and the NHS byproduct using a size-exclusion chromatography column, dialysis, or a spin desalting column appropriate for the size of the protein conjugate.
-
Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the reaction of a DBCO-modified molecule (from section 2.1) with an azide-modified molecule.
Materials:
-
DBCO-modified molecule (e.g., DBCO-protein conjugate)
-
Azide-modified molecule (e.g., azide-functionalized drug or probe)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the DBCO-modified and azide-modified molecules in the Reaction Buffer.
-
Combine the two solutions. A 1.5- to 3-fold molar excess of one reactant over the other is often used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 4-24 hours. The optimal reaction time can be determined empirically. The reaction can be monitored by techniques such as HPLC or mass spectrometry.
-
-
Purification:
-
Purify the final bioconjugate to remove any unreacted starting materials using an appropriate chromatography method (e.g., SEC, reverse-phase HPLC, or affinity chromatography).
-
Characterization of Bioconjugates
Thorough characterization of the resulting bioconjugate is crucial to ensure its quality and functionality.
Determination of Degree of Labeling (DOL)
The degree of labeling, or the average number of DBCO linkers per protein molecule, can be determined using UV-Vis spectroscopy. This involves measuring the absorbance of the purified DBCO-protein conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).
Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for the characterization of bioconjugates.[7] It can be used to confirm the successful conjugation and to determine the drug-to-antibody ratio (DAR) in ADCs.[8] Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is widely used to assess the purity and heterogeneity of bioconjugates.[9] Different HPLC modes can be utilized:
-
Size-Exclusion Chromatography (SEC): To detect and quantify aggregation.
-
Reverse-Phase HPLC (RP-HPLC): To separate different drug-loaded species and determine the DAR.[9]
-
Hydrophobic Interaction Chromatography (HIC): A non-denaturing technique that can separate ADC species with different DARs.[8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for the two-step bioconjugation process using this compound.
Caption: Reaction mechanisms for NHS ester-amine coupling and SPAAC.
Conclusion
This compound is a powerful and versatile heterobifunctional linker for the development of advanced bioconjugates. Its orthogonal reactive groups, combined with the beneficial properties of the PEG spacer, enable the efficient and controlled synthesis of complex biomolecules such as antibody-drug conjugates. The detailed protocols and characterization methods provided in this guide offer a solid foundation for researchers and scientists to successfully implement this technology in their drug development and research endeavors. The choice of linker length, such as the 13 PEG units in this molecule, can be optimized to balance factors like solubility, stability, and steric hindrance for a given application.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. This compound, 2784618-59-1 | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. DBCO-PEG4-NHS [nanocs.net]
- 7. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DBCO-NHCO-PEG13-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional crosslinker, DBCO-NHCO-PEG13-NHS ester. This molecule is a cornerstone in modern bioconjugation, enabling the precise and efficient linkage of biomolecules for a wide range of applications, from targeted drug delivery to advanced cellular imaging.
Core Structure and Functional Components
This compound is a sophisticated chemical entity meticulously designed for dual reactivity. Its structure comprises three key functional components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide (B81097) groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without the need for a cytotoxic copper catalyst.
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily forms stable amide bonds with primary amines, such as the side chains of lysine (B10760008) residues in proteins or amine-modified surfaces.
-
Polyethylene Glycol (PEG13) Spacer: A hydrophilic chain of 13 ethylene (B1197577) glycol units. This spacer enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance between the conjugated molecules, and can help to minimize aggregation.[1][]
The strategic arrangement of these components allows for a two-step, orthogonal conjugation strategy, providing researchers with precise control over the assembly of complex biomolecular constructs.
Physicochemical and Reactive Properties
A thorough understanding of the physicochemical properties of this compound is critical for its successful application. The following tables summarize key quantitative data, compiled from various sources. It is important to note that specific quantitative data for the PEG13 variant is not always available in peer-reviewed literature; therefore, data for closely related compounds is provided for reference where necessary.
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅₂H₇₅N₃O₁₉ | [3][4] |
| Molecular Weight | 1046.2 g/mol | [3][4] |
| Purity | Typically >95% (as determined by HPLC) | [4][5] |
| Appearance | White to off-white solid or viscous oil | [5] |
| Storage Conditions | -20°C, desiccated and protected from light | [5] |
Table 2: Solubility Profile
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | [][3] |
| Dimethylformamide (DMF) | Soluble | [][3] |
| Dichloromethane (DCM) | Soluble | [3] |
| Aqueous Buffers | The PEG13 spacer significantly improves water solubility. | [1][] |
Note: Specific quantitative solubility values (e.g., in mg/mL or mM) for this compound are not consistently reported. It is recommended to prepare stock solutions in a dry, water-miscible organic solvent like DMSO or DMF before diluting into the final aqueous reaction buffer.
Table 3: Reactivity and Stability
| Parameter | Description | Source(s) |
| NHS Ester Reactivity | Reacts with primary amines at a pH range of 7-9 to form a stable amide bond. | [1][6] |
| NHS Ester Hydrolysis | Susceptible to hydrolysis in aqueous solutions, with the rate increasing with higher pH. Stock solutions should be prepared fresh in anhydrous solvents. | [6] |
| DBCO Reactivity | Reacts specifically and efficiently with azide-containing molecules via copper-free click chemistry. | [5] |
| DBCO Stability | Generally stable under typical bioconjugation conditions but should be protected from prolonged exposure to light. | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are based on established procedures for similar bioconjugation reagents and should be optimized for specific applications.
Protocol for Antibody Labeling with this compound
This protocol describes the covalent attachment of the DBCO moiety to an antibody via its primary amine residues.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., desalting column with an appropriate molecular weight cutoff)
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.
-
NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle shaking.
-
Quenching the Reaction: To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization (Optional): The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).
Protocol for Copper-Free Click Chemistry Conjugation
This protocol outlines the reaction of a DBCO-labeled biomolecule (e.g., an antibody) with an azide-modified molecule.
Materials:
-
DBCO-labeled biomolecule (from Protocol 3.1)
-
Azide-modified molecule of interest
-
Reaction Buffer: PBS, pH 7.4 or other suitable buffer
Procedure:
-
Reaction Setup: Dissolve the azide-modified molecule in the reaction buffer. Add the DBCO-labeled biomolecule to the azide-containing solution. A 1.5- to 5-fold molar excess of the azide-modified molecule is often used to ensure complete conjugation to the DBCO-labeled biomolecule.
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 4-24 hours. The optimal time will depend on the specific reactants and their concentrations.
-
Purification: Purify the resulting conjugate from unreacted starting materials using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography.
-
Analysis: The successful formation of the conjugate can be confirmed by techniques such as SDS-PAGE, mass spectrometry, or HPLC.
Mandatory Visualizations
Logical Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a typical workflow for the synthesis of an ADC using this compound.
Caption: Workflow for ADC synthesis using this compound.
Signaling Pathway: PROTAC-Mediated Protein Degradation
This diagram illustrates the general mechanism of action for a Proteolysis Targeting Chimera (PROTAC) that could be synthesized using the this compound as a linker.
Caption: General mechanism of PROTAC-mediated protein degradation.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in a multitude of applications:
-
Antibody-Drug Conjugates (ADCs): This linker is instrumental in the development of ADCs, where a potent cytotoxic drug (payload) is attached to a monoclonal antibody that targets a specific cancer cell antigen. The DBCO-NHS ester allows for a controlled and stable attachment of the drug to the antibody.
-
PROTACs (Proteolysis Targeting Chimeras): In the burgeoning field of targeted protein degradation, this linker can be used to synthesize PROTACs. These molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
-
Targeted Drug Delivery: The linker can be used to conjugate drugs to targeting moieties such as peptides, aptamers, or other small molecules, enhancing the delivery of the therapeutic agent to the desired site of action.
-
Cellular and In Vivo Imaging: By conjugating fluorescent dyes or imaging agents to biomolecules, this compound facilitates the visualization and tracking of biological processes in living cells and organisms.
-
Surface Functionalization: This linker is also employed to immobilize proteins, peptides, or other biomolecules onto surfaces for applications in diagnostics, biosensors, and biomaterials.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of DBCO-NHCO-PEG13-NHS Ester
This guide provides a comprehensive overview of the heterobifunctional crosslinker, this compound, detailing its mechanism of action, key quantitative parameters, and detailed experimental protocols for its application in bioconjugation. This linker is a valuable tool in drug development, particularly for the synthesis of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]
Core Mechanism of Action
This compound is a sophisticated chemical tool designed for the sequential and specific conjugation of two different molecules. Its functionality is derived from three key components: an N-hydroxysuccinimide (NHS) ester, a 13-unit polyethylene (B3416737) glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group.[1][2][3]
-
NHS Ester Group (Amine-Reactive Moiety): The NHS ester is a highly efficient reactive group that specifically targets primary and secondary amines, such as the side chain of lysine (B10760008) residues found in proteins and antibodies.[4][5] The reaction, known as aminolysis or acylation, occurs under mild pH conditions and results in the formation of a stable, covalent amide bond.[5][6] This functionality allows for the initial "activation" of a biomolecule.
-
DBCO Group (Azide-Reactive Moiety): The DBCO group is the reactive component for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[7][8][9] This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity within complex biological environments without interfering with native biochemical processes.[9][10][11] The inherent ring strain of the cyclooctyne (B158145) drives the reaction with an azide-functionalized molecule to form a stable triazole linkage, eliminating the need for a cytotoxic copper catalyst.[7][8]
-
PEG13 Linker (Hydrophilic Spacer): The 13-unit polyethylene glycol chain acts as a long, flexible, and hydrophilic spacer.[12][13] The PEG linker enhances the aqueous solubility of the reagent and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[14][15][16][17] It also minimizes steric hindrance between the two conjugated molecules, ensuring that their biological activities are preserved.[12][16]
The overall mechanism is a two-step process:
-
Activation: The NHS ester end of the linker reacts with a primary amine on the first molecule (e.g., an antibody).
-
Conjugation: The DBCO group on the now-activated molecule reacts with an azide (B81097) group on the second molecule, forming the final conjugate.
Quantitative Data Summary
The efficiency of the two-step conjugation process is highly dependent on reaction conditions. The following tables summarize key quantitative data for optimizing these reactions.
Table 1: Reaction Parameters for NHS Ester-Amine Coupling
| Parameter | Recommended Value/Condition | Notes |
| pH | 7.0 - 9.0 | A compromise to maximize amine reactivity while minimizing NHS ester hydrolysis. The optimal range is often cited as pH 8.0-8.5.[5][] |
| Reaction Buffers | Amine-free buffers (e.g., PBS, HEPES, Borate, Bicarbonate) | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target molecule for reaction with the NHS ester and must be avoided.[7][19] |
| Molar Excess of NHS Ester | 10-fold to 50-fold | For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is often used. For more dilute solutions (< 5 mg/mL), a 20- to 50-fold excess may be required to drive the reaction.[7][19] |
| Reaction Time | 30 minutes to 2 hours | Typically 1 hour at room temperature or 2 hours on ice.[4][7][19] |
| Quenching Agent | 50-100 mM Tris or Glycine | Added after the desired reaction time to consume any unreacted NHS ester.[7][20] |
Table 2: Influence of pH on NHS Ester Hydrolysis
Hydrolysis is a competing reaction where water attacks the NHS ester, rendering it inactive. The rate of hydrolysis is highly pH-dependent.
| pH | Temperature | Half-life of NHS Ester | Reference |
| 7.0 | 0°C | 4 - 5 hours | [21] |
| 8.6 | 4°C | 10 minutes | [21] |
| 8.5 | Room Temp. | >50% degradation in < 8 minutes | [22] |
This data highlights the critical need to perform amine coupling reactions promptly after preparing the NHS ester solution, especially at higher pH values.[21][22]
Table 3: Reaction Parameters for DBCO-Azide (SPAAC) Click Chemistry
| Parameter | Recommended Value/Condition | Notes |
| Catalyst | None required | The reaction is strain-promoted and copper-free, making it suitable for in-vivo applications.[9][10] |
| Molar Ratio | 1.5 to 4-fold excess of one reagent | Typically, a slight excess of one component is used to ensure the complete consumption of the limiting reagent.[7][9] |
| Temperature | 4°C to 37°C | Reactions are efficient at room temperature but can also be performed at 4°C overnight.[7] |
| Reaction Time | 2 to 12 hours | Reaction times can vary based on concentration and temperature. Longer incubations can improve efficiency.[7][9] |
| Solvents | Aqueous buffers (e.g., PBS) or organic solvents (e.g., DMSO) | The reaction is robust and proceeds well in various common solvents. Avoid buffers containing sodium azide.[9][10] |
| Monitoring | UV-Vis Spectroscopy | The DBCO group has a characteristic absorbance around 310 nm, which can be used to monitor the reaction progress.[9][10] |
Detailed Experimental Protocols
The following are generalized protocols for the two-stage conjugation using this compound. Optimization may be required for specific applications.
Protocol 1: Labeling a Protein (e.g., Antibody) with this compound
A. Materials Required:
-
Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous, amine-free DMSO or DMF.
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification tools (e.g., spin desalting column, dialysis device).[7]
B. Procedure:
-
Buffer Exchange: Ensure the protein solution is free of amine-containing buffers and stabilizers like BSA. If necessary, perform a buffer exchange into a suitable reaction buffer (e.g., PBS at pH 7.2-8.5).[20] Adjust protein concentration, typically to 1-5 mg/mL.[23]
-
Prepare NHS Ester Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature.[20] Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[7][19]
-
Labeling Reaction: Add the calculated volume of the 10 mM DBCO-NHS ester stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold).[7][19]
-
Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[4][6]
-
Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris). Incubate for 15 minutes on ice.[7][20]
-
Purification: Remove excess, unreacted this compound and quenching agent using a spin desalting column or through dialysis against the desired buffer.[7][11]
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the incorporated DBCO (at ~309 nm).[7] The DBCO-labeled protein is now ready for the click reaction or can be stored at -20°C.[10]
Protocol 2: SPAAC Conjugation of DBCO-Labeled Protein to an Azide-Functionalized Molecule
A. Materials Required:
-
Purified DBCO-labeled protein from Protocol 1.
-
Azide-functionalized molecule of interest.
-
Reaction buffer (e.g., PBS).
B. Procedure:
-
Prepare Reagents: Prepare the azide-containing sample in a compatible reaction buffer.
-
Click Reaction: Mix the DBCO-labeled protein with the azide-functionalized molecule. A 1.5 to 4-fold molar excess of the azide molecule is commonly used.[7][9]
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[7][9] Longer incubation times can lead to higher conjugation efficiency.[7]
-
Purification: The final conjugate can be purified from unreacted starting materials using methods appropriate for the specific molecules, such as size exclusion chromatography (SEC), affinity chromatography, or dialysis.[7][]
-
Validation: Validate the formation of the final conjugate using techniques like SDS-PAGE, which should show a band shift corresponding to the increased molecular weight, or mass spectrometry.[9][]
Mandatory Visualizations
The following diagrams illustrate the chemical reactions and workflows described.
Caption: Reaction mechanism of the two-step bioconjugation process.
Caption: General experimental workflow for bioconjugation.
Caption: Functional components of the DBCO-PEG-NHS ester linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DBCO-NH-PEG13-NHS ester | AxisPharm [axispharm.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. interchim.fr [interchim.fr]
- 8. creativepegworks.com [creativepegworks.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound - CD Bioparticles [cd-bioparticles.net]
- 13. This compound, 2784618-59-1 | BroadPharm [broadpharm.com]
- 14. purepeg.com [purepeg.com]
- 15. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 16. precisepeg.com [precisepeg.com]
- 17. chempep.com [chempep.com]
- 19. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 20. furthlab.xyz [furthlab.xyz]
- 21. help.lumiprobe.com [help.lumiprobe.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. broadpharm.com [broadpharm.com]
The Strategic Role of PEG13 Linkers in Modern Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Bioconjugate Design
Bioconjugation, the science of covalently linking biomolecules to other molecules, is a cornerstone of modern therapeutic and diagnostic development.[1] At the heart of this technology lies the linker, a molecular bridge that connects the biological component (often a monoclonal antibody) to a functional payload, such as a cytotoxic drug.[2][3] The choice of linker is paramount, as it profoundly influences the stability, solubility, pharmacokinetics (PK), and overall efficacy of the resulting conjugate.[][5]
Among the most versatile and widely adopted linkers are those based on polyethylene (B3416737) glycol (PEG).[6][7] PEG is a hydrophilic, biocompatible, and non-immunogenic polymer, making it an ideal candidate for pharmaceutical applications.[5][8] This guide provides a detailed technical overview of the role of discrete PEG linkers, with a specific focus on the utility of a 13-unit PEG chain (PEG13), in the context of creating advanced bioconjugates like Antibody-Drug Conjugates (ADCs).
Core Properties and Advantages of PEG Linkers
The incorporation of a PEG linker into a bioconjugate, a process known as PEGylation, imparts several critical advantages that address common challenges in drug development, particularly the hydrophobicity of many potent payloads.[9][10]
-
Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic drugs are hydrophobic. When conjugated to an antibody, they can induce aggregation, leading to loss of efficacy and potential immunogenicity.[5][10] The hydrophilic nature of the PEG chain creates a protective hydration shell around the payload, significantly improving the overall solubility of the ADC and preventing aggregation.[10][11]
-
Improved Pharmacokinetics: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation half-life in the bloodstream.[1][6] This extended exposure can lead to greater accumulation of the therapeutic at the target site.[12] Studies have shown that incorporating PEG linkers leads to dramatically improved PK profiles, including prolonged half-life (t1/2) and increased area under the plasma concentration-time curve (AUC).[5]
-
Masking and Biocompatibility: The flexible PEG chain can mask the drug payload from the immune system, reducing the potential for an immune response.[6][7] This "stealth" property also protects the conjugate from enzymatic degradation, enhancing its stability in vivo.[1]
-
Optimized Drug-to-Antibody Ratio (DAR): Hydrophilic PEG linkers enable the conjugation of hydrophobic drugs at a higher DAR without causing the aggregation issues seen with more hydrophobic linkers.[10][13] This allows for the delivery of a higher concentration of the cytotoxic drug to target cells per antibody binding event, potentially enhancing therapeutic potency.[5]
Quantitative Impact of PEG Linker Length on ADC Performance
The length of the PEG chain is a critical, tunable parameter in ADC design. While specific data for PEG13 is often consolidated with similar length linkers in literature, studies comparing various PEG chain lengths (e.g., PEG8, PEG12, PEG24) provide clear insights into its impact. The data from PEG12 serves as a strong proxy for the expected performance of PEG13.
Effect on Pharmacokinetics and Tumor Exposure
Longer PEG chains generally lead to improved plasma exposure and tumor accumulation. A study investigating ADCs with PEG chains of 2, 4, 8, 12, and 24 units found that increasing the chain length led to increased plasma and tumor exposures and lower plasma clearances.[12] Notably, ADCs with 8, 12, and 24 PEG units demonstrated significantly higher tumor-to-plasma exposure ratios compared to those with shorter linkers.[12]
| Linker | Relative Plasma Exposure (AUC) | Relative Tumor Exposure (AUC) | Clearance Rate |
| Non-PEGylated | Baseline | Baseline | Highest |
| PEG2 / PEG4 | Increased | Increased | High |
| PEG8 / PEG12 | Significantly Increased | Significantly Increased | Low |
| PEG24 | Significantly Increased | Significantly Increased | Lowest |
| Table 1: Generalized impact of PEG linker length on ADC pharmacokinetic parameters. Data is synthesized from trends reported in literature.[12][14] |
Effect on In Vitro Cytotoxicity and In Vivo Efficacy
While longer PEG chains improve pharmacokinetics, they can sometimes reduce immediate in vitro cytotoxicity, potentially due to steric hindrance.[1][15] However, this effect is often more than compensated for by the improved in vivo performance driven by the enhanced PK profile. The same study found that the reduction in tumor weight was binary: ADCs with PEG8, PEG12, and PEG24 linkers provided a 75-85% reduction in tumor weight, compared to only a 35-45% reduction for shorter PEG linkers and 11% for a non-PEGylated control.[12]
| Linker | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (% Tumor Reduction) |
| Non-PEGylated | Potentially lowest (but poor solubility) | 11% |
| PEG2 / PEG4 | Low | 35-45% |
| PEG8 / PEG12 | Moderate | 75-85% |
| PEG24 | Moderate to Higher | 75-85% |
| Table 2: Impact of PEG linker length on ADC potency and efficacy. Data is adapted from a comparative study of PEGylated ADCs.[12] |
These data underscore a crucial principle: optimizing an ADC requires balancing in vitro potency with in vivo stability and exposure. A linker like PEG13 sits (B43327) in an optimal range (approximated by PEG8-PEG12 data) that provides a powerful combination of high tumor exposure and significant efficacy.[12]
Experimental Protocols for Bioconjugation with PEG Linkers
The covalent attachment of a PEG linker-drug complex to an antibody is a multi-step process requiring precise control of reaction conditions. The most common strategies target either surface lysine (B10760008) residues or cysteine residues within the antibody. Cysteine-based conjugation, often achieved via thiol-maleimide chemistry, is widely used as it allows for more site-specific conjugation.
Protocol 1: Cysteine-Based Conjugation via Thiol-Maleimide Chemistry
This protocol describes a typical workflow for conjugating a maleimide-functionalized PEG13-drug payload to a monoclonal antibody by first reducing the antibody's interchain disulfide bonds to generate free thiol groups.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS).
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Maleimide-PEG13-Drug linker dissolved in an organic solvent like DMSO.
-
Conjugation Buffer: PBS, pH 7.0-7.5, containing EDTA (e.g., 1 mM).[6][12]
-
Quenching Reagent: N-acetylcysteine or free cysteine.
-
Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
Procedure:
-
Antibody Reduction:
-
Dilute the mAb to a concentration of 5-10 mg/mL in conjugation buffer.
-
Add a calculated molar excess of the reducing agent (e.g., 10-20 equivalents of TCEP).[6]
-
Incubate at 37°C for 30-120 minutes. The precise time and temperature should be optimized for the specific antibody to achieve the desired degree of reduction (e.g., 4 or 8 free thiols per mAb).[6][12]
-
Remove the excess reducing agent immediately using a desalting column or centrifugal concentrator, exchanging the buffer back to fresh, cold conjugation buffer.[6]
-
-
Conjugation Reaction:
-
Immediately after reduction, add the Maleimide-PEG13-Drug solution to the reduced antibody. A slight molar excess of the linker-drug (e.g., 1.2-1.5 equivalents per free thiol) is typically used.[16]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is low (<10%) to prevent antibody denaturation.[12]
-
Incubate the reaction at 4°C or room temperature for 1-4 hours with gentle mixing.[16]
-
-
Quenching:
-
Add a 2-fold molar excess of the quenching reagent (relative to the initial amount of maleimide-linker-drug) to cap any unreacted maleimide (B117702) groups.[]
-
Incubate for an additional 20-30 minutes.
-
-
Purification and Analysis:
-
Purify the resulting ADC from unconjugated linker-drug and other reaction components using SEC or TFF.[]
-
Characterize the final ADC to determine the Drug-to-Antibody Ratio (DAR), concentration, and percentage of aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and SEC.[12]
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a standard method to determine the potency (IC50) of the newly synthesized ADC on a target cancer cell line.
Procedure:
-
Cell Culture: Seed target antigen-positive cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a cell culture incubator.[5][11]
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeted control ADC, and free drug in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the media containing the various concentrations of the test articles. Incubate the plates for 72 to 120 hours.[5]
-
Viability Assessment: Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo® luminescent assay.[5]
-
IC50 Calculation: Plot the cell viability data against the logarithm of the ADC concentration and fit the curve using a non-linear regression model to determine the half-maximal inhibitory concentration (IC50).[5]
Mechanism of Action: The Role of the Payload
Once the ADC binds to its target antigen on a cancer cell, it is internalized, typically via endocytosis.[18][19] The conjugate is then trafficked to the lysosome, where the acidic environment and proteases cleave the linker, releasing the cytotoxic payload.[2][18] A common payload conjugated via PEG linkers is Monomethyl Auristatin E (MMAE), a potent antimitotic agent.[2][9]
MMAE's Mechanism of Action:
-
Release in Cytosol: After linker cleavage in the lysosome, the free MMAE payload enters the cell's cytosol.
-
Tubulin Inhibition: MMAE binds to tubulin, the protein subunit of microtubules.[2][13] This binding action prevents the polymerization of tubulin into microtubules.[18][20]
-
Mitotic Arrest: Microtubules are essential components of the mitotic spindle, which is required for chromosome segregation during cell division. By disrupting microtubule dynamics, MMAE causes the cell to arrest in the G2/M phase of the cell cycle.[18]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[18] This involves the activation of caspases and the cleavage of key cellular proteins.[18]
Conclusion
The PEG13 linker, and its close analogues, represents a critical technology in the field of bioconjugation. By providing a hydrophilic, flexible, and biocompatible spacer, it effectively mitigates the challenges associated with hydrophobic payloads, particularly in the development of Antibody-Drug Conjugates. The ability to tune the PEG chain length allows for the rational design of ADCs with optimized pharmacokinetic profiles, leading to enhanced tumor delivery and superior in vivo efficacy. The detailed experimental protocols and an understanding of the downstream mechanism of action of the released payload provide a clear framework for researchers and drug developers to harness the power of PEG linkers in creating the next generation of targeted therapeutics.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 11. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. costunolide.com [costunolide.com]
- 14. researchgate.net [researchgate.net]
- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 16. confluore.com [confluore.com]
- 18. benchchem.com [benchchem.com]
- 19. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the DBCO Group in Copper-Free Click Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core function and applications of the dibenzocyclooctyne (DBCO) group in copper-free click chemistry. DBCO has emerged as a cornerstone of bioorthogonal chemistry, enabling the precise and efficient covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts.[1] This guide provides a comprehensive overview of the DBCO-azide reaction, including its mechanism, kinetics, and practical applications, with a focus on quantitative data and detailed experimental protocols.
Introduction to DBCO and Copper-Free Click Chemistry
The "click chemistry" concept, introduced by K.B. Sharpless in 2001, describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[2] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). However, the cytotoxicity of the copper catalyst limits its application in living systems.[2][3]
This limitation led to the development of copper-free click chemistry, formally known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[] In this reaction, the high ring strain of a cyclooctyne (B158145), such as DBCO, dramatically lowers the activation energy of the cycloaddition with an azide (B81097), obviating the need for a metal catalyst.[][5] The reaction is highly specific, bioorthogonal, and proceeds efficiently under mild, physiological conditions.[][6]
The DBCO group, also known as azadibenzocyclooctyne (ADIBO), is a prominent cyclooctyne used in SPAAC due to its high reactivity and stability.[5][7] The reaction between a DBCO-functionalized molecule and an azide-functionalized molecule results in the formation of a stable triazole linkage.[8]
The SPAAC Reaction Mechanism
The core of DBCO's utility lies in the [3+2] cycloaddition reaction with azides. The inherent ring strain of the cyclooctyne ring in DBCO makes it highly reactive towards the 1,3-dipole of the azide group.[]
Caption: General reaction scheme of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The key advantages of the DBCO-azide SPAAC reaction include:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes it ideal for in vivo applications and live-cell imaging.[2][6]
-
Bioorthogonality: DBCO and azide groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity.[3][]
-
High Efficiency: The reaction proceeds with fast kinetics and often to completion, resulting in high yields of the desired conjugate.[1][6]
-
Stability: Both the DBCO and azide functional groups, as well as the resulting triazole linkage, are stable under physiological conditions.[5][6]
Quantitative Data
The efficiency of SPAAC reactions is a critical consideration for experimental design. The following tables summarize key quantitative parameters for DBCO and other cyclooctynes.
Reaction Kinetics
The reactivity of cyclooctynes is typically compared using their second-order rate constants (k) for the reaction with an azide, such as benzyl (B1604629) azide.
| Cyclooctyne | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Key Characteristics |
| DBCO | ~0.6 - 1.0 [9] | High reactivity, good stability. Widely used. |
| BCN | ~0.06 - 0.1[9] | Smaller and less lipophilic than DBCO, but slower kinetics.[7][9] |
| DIBO | ~0.3 - 0.7[9] | Robust reactivity. |
Note: Reaction rates can be influenced by factors such as the specific azide used, solvent, pH, and temperature.[9][10] Higher pH values generally increase the reaction rates, except in HEPES buffer.[10]
Stability of DBCO and Conjugates
The stability of the DBCO group and the resulting conjugate is crucial for applications in biological media.
| Linker Chemistry | Reactive Partners | Half-life in presence of Glutathione (GSH) | Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes[11] | The hydrophobicity of the DBCO group can sometimes lead to aggregation and faster clearance.[11] |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours[11] | BCN is generally more stable to thiols like GSH compared to DBCO.[11] |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes[11] | Susceptible to retro-Michael reaction and exchange with serum thiols.[11] |
| Amide Bond | NHS Ester + Amine | Very High | Generally very stable under physiological conditions. |
DBCO-modified antibodies have been shown to lose about 3-5% of their reactivity towards azides over 4 weeks when stored at 4°C or -20°C.[5] It is important to avoid buffers containing azides or thiols for long-term storage.[5]
Experimental Protocols
Detailed methodologies are essential for successful bioconjugation using DBCO. The following are generalized protocols for the activation of a protein with a DBCO-NHS ester and the subsequent copper-free click chemistry reaction.
Protocol 1: Activation of a Protein with DBCO-NHS Ester
This protocol describes the introduction of a reactive DBCO group onto a protein via its primary amine residues (e.g., lysine).
Materials:
-
Protein of interest (0.5-5 mg/mL)
-
DBCO-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., PBS, HEPES, Borate)[5]
-
Quenching Solution: (e.g., 1M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography, spin desalting column)
Procedure:
-
Prepare Protein: Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1 mg/mL).[8]
-
Prepare DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-NHS ester in DMSO or DMF to create a 10 mM stock solution.[12]
-
Reaction: Add a 10- to 50-fold molar excess of the DBCO-NHS ester to the protein solution.[5] The final concentration of the organic solvent should be kept low (e.g., <20%) to avoid protein denaturation.[8]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[8]
-
Quenching: Add the quenching solution to a final concentration of 10-50 mM to quench any unreacted DBCO-NHS ester.[5] Incubate for 15 minutes at room temperature.[8]
-
Purification: Remove excess, unreacted DBCO-NHS ester using a suitable purification column.[8]
Caption: Experimental workflow for protein labeling with a DBCO-NHS ester.
Protocol 2: Copper-Free Click Chemistry Conjugation
This protocol describes the conjugation of the DBCO-activated protein with an azide-containing molecule.
Materials:
-
DBCO-activated protein
-
Azide-functionalized molecule (e.g., oligonucleotide, peptide, drug)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Mix the DBCO-activated protein with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.[1][6]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature, or overnight at 4°C.[6] Reaction times may vary depending on the reactants and their concentrations.
-
Purification (Optional): If necessary, purify the final conjugate to remove any unreacted azide-functionalized molecule using an appropriate method such as size-exclusion chromatography or dialysis.[5]
Monitoring the Reaction and Characterization
The progress of the DBCO-azide reaction can be monitored by UV-Vis spectroscopy. DBCO has a characteristic absorbance maximum around 309-310 nm, which decreases as the reaction proceeds.[6][13] The degree of labeling (DOL) of a protein with DBCO can also be determined spectrophotometrically.[5]
Confirmation of successful conjugation can be achieved through various analytical techniques:
-
SDS-PAGE: A successful conjugation will result in a band shift corresponding to the increased molecular weight of the conjugate.[6]
-
HPLC: Reverse-phase HPLC can be used to separate the labeled product from the unlabeled starting materials, with the more hydrophobic DBCO-conjugate typically having a longer retention time.[13]
-
Mass Spectrometry: Provides a precise mass determination of the final conjugate.
Caption: Logic diagram illustrating HPLC-based confirmation of DBCO labeling.
Applications in Research and Drug Development
The versatility and robustness of the DBCO-azide reaction have led to its widespread adoption in various fields:
-
Bioconjugation: The specific and efficient nature of the reaction is ideal for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs), protein-peptide conjugates, and protein-oligonucleotide conjugates.[1][5]
-
Live Cell Imaging: The bioorthogonality of the reaction allows for the labeling and visualization of biomolecules in their native environment within living cells.[14]
-
Drug Delivery: DBCO chemistry is used to functionalize drug delivery vehicles, such as liposomes and nanoparticles, with targeting ligands.[]
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.[5]
-
Radiolabeling: Incorporation of radioisotopes, such as ¹⁸F, for PET imaging.[5]
Conclusion
The DBCO group is a powerful tool in the field of copper-free click chemistry, offering researchers a highly efficient, specific, and biocompatible method for covalent modification of biomolecules. Its utility in a wide range of applications, from fundamental biological research to the development of novel therapeutics and diagnostics, is well-established. By understanding the underlying principles, reaction kinetics, and experimental considerations outlined in this guide, researchers can effectively leverage DBCO-mediated chemistry to advance their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 3. interchim.fr [interchim.fr]
- 5. interchim.fr [interchim.fr]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
An In-depth Technical Guide to NHS Ester Reactivity with Primary Amines for Researchers, Scientists, and Drug Development Professionals
Introduction: N-hydroxysuccinimide (NHS) esters are among the most prevalent and versatile amine-reactive reagents used in bioconjugation, a critical process in drug development, diagnostics, and life sciences research.[1][][3][4] Their utility stems from their ability to efficiently form stable amide bonds with primary amines on biomolecules such as proteins, peptides, and antibodies under physiological conditions.[][5][6] This guide provides a comprehensive technical overview of the core principles governing NHS ester reactivity with primary amines, including detailed experimental protocols, quantitative data, and visual representations of the underlying chemical processes.
The Chemical Mechanism of NHS Ester-Amine Reaction
The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide and form a stable, covalent amide bond.[1][] This reaction is highly selective for primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[1][]
Quantitative Data on NHS Ester Reactivity and Stability
The efficiency of the conjugation reaction is a balance between the aminolysis (reaction with the amine) and hydrolysis (reaction with water). The stability of the NHS ester, particularly its susceptibility to hydrolysis, is a critical factor. The rate of hydrolysis is significantly influenced by pH and temperature.
Table 1: Half-life of NHS Esters under Various Conditions
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| 7.0 | Room Temperature | ~7 hours (Sulfo-NHS) |
| 9.0 | Room Temperature | Minutes (Sulfo-NHS) |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.[5][7][8]
Factors Influencing NHS Ester Reactivity
Several factors must be carefully controlled to ensure successful and reproducible conjugation reactions.
pH
The pH of the reaction buffer is the most critical factor.[9] The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[5][7]
-
Below pH 7.2: The primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive with the NHS ester.[9][10]
-
Above pH 8.5: The rate of NHS ester hydrolysis increases significantly, which competes with the desired aminolysis reaction, leading to lower conjugation efficiency.[9][10]
Temperature and Incubation Time
Reactions are commonly performed at room temperature for 30 minutes to 4 hours or at 4°C overnight.[5][7][11] Lower temperatures can minimize hydrolysis but may necessitate longer incubation times to achieve the desired level of conjugation.[7]
Buffer Composition
The choice of buffer is crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), are incompatible with NHS ester reactions as they will compete with the target molecule for reaction with the ester.[5][7][11] Recommended buffers include phosphate-buffered saline (PBS), borate, and carbonate/bicarbonate buffers.[5]
Concentration of Reactants
Higher concentrations of the target molecule (e.g., protein) and the NHS ester can lead to more efficient conjugation.[7] For proteins, a concentration of at least 2 mg/mL is often recommended to minimize the competing hydrolysis reaction.[7] A molar excess of the NHS ester is typically used to drive the reaction to completion.[9][10]
Experimental Protocols
General Protocol for Labeling Biomolecules with NHS Esters
This protocol provides a general guideline for the conjugation of an NHS ester to a protein or other amine-containing biomolecule.
Materials:
-
Biomolecule containing primary amines (e.g., protein, peptide)
-
NHS ester reagent
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403), 0.15 M NaCl, pH 7.2-8.5; or 0.1 M sodium bicarbonate, pH 8.3)[9]
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for dissolving water-insoluble NHS esters[5][9]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[5]
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)[9][12]
Procedure:
-
Prepare the Biomolecule: Dissolve the biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.[10] If the biomolecule is in a buffer containing primary amines, it must be exchanged into an appropriate amine-free buffer via dialysis or desalting.[11]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[11] For water-soluble sulfo-NHS esters, dissolve directly in the reaction buffer.
-
Calculate the Molar Excess: Determine the desired molar excess of the NHS ester to the biomolecule. A 5- to 20-fold molar excess is a common starting point.[11]
-
Reaction: Add the calculated amount of the NHS ester solution to the biomolecule solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[11]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[11]
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[5]
-
Purification: Remove the excess, unreacted NHS ester and the N-hydroxysuccinimide byproduct from the conjugated biomolecule using an appropriate purification method such as size-exclusion chromatography, dialysis, or precipitation.[9][10][12]
Protocol for Determining the Reactivity of an NHS Ester
This protocol can be used to assess the activity of an NHS ester reagent that may have degraded due to hydrolysis.
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., phosphate buffer, pH 7-8)[13]
-
Strong base (e.g., 1 M NaOH)
-
Spectrophotometer
Procedure:
-
Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer.[8]
-
Prepare a control tube with 2 mL of the amine-free buffer.[8]
-
Immediately zero the spectrophotometer at 260 nm using the control tube and measure the absorbance of the NHS ester solution.[8]
-
To the NHS ester solution, add a small volume of the strong base to induce complete hydrolysis of the ester.[13]
-
Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed reagent at 260 nm.[8]
-
Interpretation: A significant increase in absorbance after the addition of the base indicates that the NHS ester was active, as the hydrolysis releases NHS, which absorbs strongly at 260 nm.[13] If the absorbance does not increase, the reagent has likely been hydrolyzed and is inactive.[8]
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for NHS Ester Conjugation
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH: pH is too low (amines are protonated) or too high (ester hydrolysis). | Verify the pH of the reaction buffer is within the optimal range of 7.2-8.5.[7] |
| Amine-containing buffer: Tris or glycine is competing with the target molecule. | Use an amine-free buffer such as phosphate, borate, or carbonate.[5][7] | |
| Hydrolyzed NHS ester: The reagent has degraded due to moisture. | Use a fresh vial of the NHS ester or test the reactivity using the protocol above. Store NHS esters in a desiccator at -20°C.[11][13][14] | |
| Low reactant concentrations: The competing hydrolysis reaction is favored. | Increase the concentration of the biomolecule and/or the molar excess of the NHS ester.[7] | |
| Precipitation during Reaction | Poor solubility of the NHS ester: The organic solvent concentration is too high. | Ensure the final concentration of DMF or DMSO is typically below 10%.[11] Use a water-soluble sulfo-NHS ester if available.[13] |
| Protein denaturation: The organic solvent or high labeling ratio is causing the protein to precipitate. | Reduce the amount of organic solvent or the molar excess of the NHS ester. Perform the reaction at a lower temperature. |
digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.4, width=7.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];"Start" [label="Low Labeling Efficiency", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_pH" [label="Verify Buffer pH\n(7.2-8.5)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Check_Buffer" [label="Check Buffer Composition\n(Amine-free?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Check_Reagent" [label="Test NHS Ester Activity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Increase_Conc" [label="Increase Reactant\nConcentrations", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Adjust_pH" [label="Adjust pH", fillcolor="#FFFFFF"]; "Change_Buffer" [label="Use Amine-Free Buffer", fillcolor="#FFFFFF"]; "Use_Fresh_Reagent" [label="Use Fresh NHS Ester", fillcolor="#FFFFFF"]; "Optimize_Conc" [label="Optimize Molar Ratio", fillcolor="#FFFFFF"]; "Success" [label="Successful Labeling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Check_pH"; "Check_pH" -> "Check_Buffer" [label="pH OK"]; "Check_pH" -> "Adjust_pH" [label="pH Incorrect"]; "Adjust_pH" -> "Start"; "Check_Buffer" -> "Check_Reagent" [label="Buffer OK"]; "Check_Buffer" -> "Change_Buffer" [label="Buffer Contains Amines"]; "Change_Buffer" -> "Start"; "Check_Reagent" -> "Increase_Conc" [label="Reagent Active"]; "Check_Reagent" -> "Use_Fresh_Reagent" [label="Reagent Inactive"]; "Use_Fresh_Reagent" -> "Start"; "Increase_Conc" -> "Success" [label="Optimization Successful"]; "Increase_Conc" -> "Optimize_Conc" [label="Further Optimization Needed"]; "Optimize_Conc" -> "Start"; }
Side Reactions and Specificity
While NHS esters are highly selective for primary amines, side reactions with other nucleophilic amino acid residues can occur, particularly under non-optimal conditions.[1] Serine, threonine, and tyrosine residues have been reported to show some reactivity, especially when their local environment enhances their nucleophilicity.[15][16] However, the resulting O-acyl products are generally less stable than the amide bond formed with primary amines and can be hydrolyzed.[1] Under the recommended reaction conditions, the reaction with primary amines is the predominant and most stable outcome.
Applications in Drug Development and Research
The robust and versatile nature of NHS ester chemistry makes it invaluable in a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): Covalently attaching cytotoxic drugs to antibodies for targeted cancer therapy.[]
-
Immunoassays: Labeling antibodies and antigens with reporter molecules such as fluorophores or enzymes.[]
-
Fluorescent Labeling: Attaching fluorescent dyes to proteins and other biomolecules for imaging and tracking studies.[17]
-
Surface Functionalization: Immobilizing proteins onto surfaces for biosensors and microarrays.[17]
-
Peptide Synthesis and Modification: Used extensively in the synthesis and functionalization of peptides.[17][18]
References
- 1. glenresearch.com [glenresearch.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. broadpharm.com [broadpharm.com]
- 12. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Navigating the Solubility of DBCO-NHCO-PEG13-NHS Ester in Aqueous Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of DBCO-NHCO-PEG13-NHS ester, a heterobifunctional linker crucial for the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and other bioconjugates. Understanding the solubility of this reagent is paramount for successful and reproducible conjugation strategies. This document outlines the available data, provides experimental protocols for solubility determination, and presents a logical workflow for its use in aqueous environments.
Core Concepts: Structure and Solubility
This compound incorporates three key functional components:
-
Dibenzocyclooctyne (DBCO): A reactive group that participates in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, a cornerstone of modern bioconjugation.
-
N-hydroxysuccinimide (NHS) ester: An amine-reactive functional group that forms stable amide bonds with primary amines, such as the lysine (B10760008) residues found on proteins.
-
Polyethylene Glycol (PEG)13 Spacer: A hydrophilic 13-unit PEG linker that enhances the overall water solubility of the molecule and provides spatial separation between the conjugated entities, minimizing steric hindrance.[1][2][3]
While the long PEG13 chain is designed to improve aqueous solubility, this compound, like many related DBCO-NHS esters, is not readily soluble directly in aqueous buffers.[4][5] Initial solubilization in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), is a mandatory first step before its introduction into an aqueous reaction medium.[4][5][]
Quantitative Solubility Data
| Compound | Solvent/Buffer | Solubility |
| DBCO-PEG4-NHS ester | Aqueous Buffers | Up to 5.5 mM[7] |
| DBCO-PEG4-NHS ester | Aqueous Buffers | Up to 1.5 mM[8] |
| DBCO-PEG4-Maleimide | Aqueous Buffers | Up to 6.6 mM[7] |
Note: The reported solubilities are typically achieved after initial dissolution in an organic solvent like DMSO or DMF before dilution into the aqueous buffer.
Experimental Protocol: Determining Aqueous Solubility
To ascertain the precise solubility of this compound in a specific aqueous buffer of interest, the following experimental protocol can be employed.
Objective: To determine the maximum concentration of this compound that can be dissolved in an aqueous buffer without precipitation.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in a minimal amount of anhydrous DMSO or DMF to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.
-
-
Serial Dilutions:
-
Prepare a series of dilutions of the stock solution into the aqueous buffer of interest in microcentrifuge tubes.
-
A suggested starting range for the final concentrations could be from 0.1 mM to 10 mM.
-
It is critical to maintain a low final percentage of the organic solvent (typically ≤5-10% v/v) to minimize its impact on the protein or biomolecule in subsequent conjugation reactions.
-
-
Equilibration and Observation:
-
Incubate the prepared dilutions at the desired reaction temperature (e.g., room temperature or 4°C) for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Visually inspect each tube for any signs of precipitation or cloudiness. The highest concentration that remains a clear, homogenous solution is the approximate aqueous solubility.
-
-
Quantitative Analysis (Optional but Recommended):
-
For a more precise determination, centrifuge the tubes at high speed to pellet any precipitate.
-
Carefully collect the supernatant and measure the concentration of the dissolved this compound. This can be achieved by measuring the absorbance of the DBCO group (typically around 309 nm) with a spectrophotometer and using the Beer-Lambert law (requires the extinction coefficient of the DBCO group) or by using a calibrated HPLC method.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the solubilization and subsequent use of this compound in a typical bioconjugation experiment.
References
- 1. DBCO-NH-PEG13-NHS ester | AxisPharm [axispharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound, 2784618-59-1 | BroadPharm [broadpharm.com]
- 4. DBCO-PEG4-NHS [nanocs.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
The Synthesis of PROTACs: A Technical Guide to Utilizing DBCO-NHCO-PEG13-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. A critical component in the design and synthesis of effective PROTACs is the linker that connects the target protein ligand to the E3 ligase ligand. This guide provides an in-depth technical overview of the DBCO-NHCO-PEG13-NHS ester, a versatile linker designed for efficient PROTAC synthesis through a combination of amine chemistry and copper-free click chemistry.
Introduction to this compound
This compound is a heterobifunctional linker that plays a crucial role in the modular assembly of PROTACs.[1][2][3] Its structure is composed of three key functional components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables highly efficient and biocompatible copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-functionalized molecules.[1][2][3]
-
Polyethylene Glycol (PEG13): A 13-unit PEG chain that enhances the solubility and pharmacokinetic properties of the resulting PROTAC.[4] The length of the PEG linker is a critical parameter in optimizing the formation of a stable ternary complex between the target protein and the E3 ligase.[5]
-
N-Hydroxysuccinimide (NHS) Ester: A reactive group that readily forms stable amide bonds with primary amines, such as those found on lysine (B10760008) residues of an E3 ligase ligand.[4]
This combination of reactive moieties allows for a robust and flexible two-step synthetic strategy, making it a valuable tool for the rapid generation and screening of PROTAC libraries.
Chemical Properties
| Property | Value |
| Molecular Formula | C52H75N3O19 |
| Molecular Weight | 1046.2 g/mol |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage | Store at -20°C |
(Data sourced from commercial supplier information.[4])
The PROTAC Mechanism and the Role of the Linker
PROTACs function by inducing proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.
The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy. Its length, composition, and flexibility are crucial for the formation of a stable and productive ternary complex, which is essential for subsequent ubiquitination and degradation of the target protein.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and evaluation of a PROTAC using a DBCO-PEG-NHS ester linker. These protocols describe a two-step synthesis where the E3 ligase ligand contains a primary amine and the target-binding ligand is functionalized with an azide.
Protocol 1: Synthesis of a PROTAC
Step 1: Conjugation of this compound to an Amine-Containing E3 Ligase Ligand
-
Dissolution: Dissolve the amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or thalidomide) (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reaction: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-4 hours.
-
Monitoring: Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting materials and the appearance of the desired product mass.
-
Purification: Upon completion, the reaction mixture can be purified by preparative reverse-phase HPLC to yield the DBCO-linker-E3 ligase ligand conjugate.
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with an Azide-Functionalized POI Ligand
-
Dissolution: Dissolve the purified DBCO-linker-E3 ligase ligand conjugate (1.0 equivalent) and the azide-functionalized POI ligand (1.2 equivalents) in a suitable solvent such as DMSO or a mixture of DMSO and a buffered aqueous solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction is often performed in the dark to prevent any potential light-induced degradation of the DBCO group.
-
Monitoring: Monitor the reaction progress by LC-MS, observing the formation of the final PROTAC product.
-
Purification and Characterization: Upon completion, purify the final PROTAC by preparative HPLC. Lyophilize the pure fractions to yield the final product. Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
-
Cell Culture and Treatment: Plate a relevant cell line in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.
Illustrative Performance Data
| PROTAC Example (Target-E3 Ligase) | Linker Type | DC50 | Dmax | Cell Line |
| BRD4-CRBN | DBCO-PEG4 | ~25 nM | >90% | 22Rv1 |
| BTK-CRBN | DBCO-PEG | ~5 nM | >95% | TMD8 |
| STAT3-VHL | DBCO-PEG | ~50 nM | >85% | SU-DHL-1 |
Note: The data presented in this table is illustrative and compiled from various sources on click chemistry-based PROTACs. Actual values will vary depending on the specific target, ligands, linker length, and experimental conditions.
Signaling Pathway Example: Targeting BRD4
As a representative example, many PROTAC development efforts have focused on the degradation of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4. BRD4 is a transcriptional co-activator that plays a critical role in the expression of key oncogenes like c-MYC. By degrading BRD4, a PROTAC can effectively downregulate the transcription of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Conclusion
The this compound is a powerful and versatile tool in the synthesis of PROTACs. Its heterobifunctional nature allows for a modular and efficient "click chemistry" approach to connect target protein ligands with E3 ligase ligands. The inclusion of a hydrophilic 13-unit PEG spacer can confer favorable physicochemical properties to the resulting PROTAC, potentially enhancing solubility and cell permeability. While the optimal linker length and composition must be empirically determined for each target, the principles and protocols outlined in this guide provide a solid foundation for researchers and drug developers to leverage this technology in the pursuit of novel protein-degrading therapeutics.
References
An In-depth Technical Guide to Heterobifunctional Crosslinkers for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of heterobifunctional crosslinkers, their chemical properties, and their applications in protein labeling. It is designed to serve as a technical resource for researchers and professionals in the fields of biochemistry, drug development, and molecular biology.
Introduction to Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are reagents that possess two different reactive groups, allowing for the sequential covalent bonding of two different functional groups on proteins or other biomolecules.[1][2] This characteristic is a significant advantage over homobifunctional crosslinkers, which have two identical reactive groups and can lead to unwanted polymerization and self-conjugation.[1][2] The ability to perform a two-step conjugation process provides greater control over the crosslinking reaction, making heterobifunctional reagents invaluable tools for creating specific protein-protein conjugates, antibody-drug conjugates (ADCs), and for immobilizing proteins onto surfaces.[3][4]
The general structure of a heterobifunctional crosslinker consists of two distinct reactive ends separated by a spacer arm. The nature of the reactive groups determines the target functional groups on the proteins, while the spacer arm's length and chemical composition influence the distance between the cross-linked molecules and properties such as solubility.[3][5]
Classification of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are primarily classified based on the functional groups they target. The most common classes include:
-
Amine-to-Sulfhydryl Reactive Crosslinkers: These are the most widely used type of heterobifunctional crosslinkers.[3] They typically contain an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine (B10760008) residues) and a maleimide (B117702) group that reacts with sulfhydryl groups (e.g., on cysteine residues).[3]
-
Carbonyl-to-Sulfhydryl Reactive Crosslinkers: This class of crosslinkers is useful for labeling glycoproteins. One end features a hydrazide group that reacts with carbonyls (aldehydes or ketones), which can be generated by oxidizing the sugar moieties of glycoproteins. The other end typically has a sulfhydryl-reactive group.
-
Amine-to-Photoreactive Crosslinkers: These crosslinkers have an amine-reactive group and a photoreactive group, such as an aryl azide (B81097) or a diazirine.[1] The photoreactive group remains inert until activated by UV light, at which point it can form a covalent bond with a nearby molecule, making these reagents ideal for capturing transient or unknown protein-protein interactions.[1]
Quantitative Data of Common Heterobifunctional Crosslinkers
The selection of an appropriate crosslinker depends on several factors, including the desired distance between the conjugated molecules and the solubility of the reagent. The following table summarizes the quantitative properties of some commonly used heterobifunctional crosslinkers.
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Water Soluble | Membrane Permeable | Cleavable |
| SMCC | NHS ester, Maleimide | 8.3 | 334.32 | No | Yes | No |
| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | 436.37 | Yes | No | No |
| GMBS | NHS ester, Maleimide | 6.8 | 280.23 | No | Yes | No |
| BMPS | NHS ester, Maleimide | 6.9 | - | - | - | No |
| MBS | NHS ester, Maleimide | 9.9 | 314.25 | No | Yes | No |
| EMCS | NHS ester, Maleimide | 9.4 | 308.29 | No | Yes | No |
| LC-SPDP | NHS ester, Pyridyldithiol | 15.7 | - | No | Yes | Yes (by reducing agents) |
| ANB-NOS | NHS ester, Phenyl azide | 7.7 | 305.20 | No | Yes | No |
| NHS-ASA | NHS ester, Phenyl azide | 8.0 | 276.21 | No | Yes | No |
| ABH | Hydrazide, Phenyl azide | 11.9 | 177.19 | No | Yes | No |
| EMCH | Hydrazide, Maleimide | 11.8 | 225.24 | No | - | No |
| SIA | NHS ester, Iodoacetyl | 10.6 | 402.14 | No | Yes | No |
Experimental Protocols
The following are detailed methodologies for common protein labeling experiments using heterobifunctional crosslinkers.
Two-Step Protein-Protein Conjugation using an Amine-to-Sulfhydryl Crosslinker (e.g., Sulfo-SMCC)
This protocol describes the conjugation of a protein containing primary amines (Protein 1) to a protein containing sulfhydryl groups (Protein 2).
Materials:
-
Protein 1 (amine-containing)
-
Protein 2 (sulfhydryl-containing)
-
Sulfo-SMCC
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Desalting column
-
Reducing agent (e.g., DTT or TCEP), if Protein 2 has disulfide bonds
Methodology:
-
Preparation of Protein 1: Dissolve Protein 1 in the Conjugation Buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Activation of Protein 1:
-
Immediately before use, prepare a solution of Sulfo-SMCC in water.
-
Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the Protein 1 solution. The optimal molar excess should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Removal of Excess Crosslinker: Remove the unreacted Sulfo-SMCC from the activated Protein 1 using a desalting column equilibrated with the Conjugation Buffer.
-
Preparation of Protein 2: If Protein 2 contains disulfide bonds, reduce them using a suitable reducing agent. Remove the reducing agent before proceeding.
-
Conjugation:
-
Immediately add the desalted, activated Protein 1 to the sulfhydryl-containing Protein 2.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching (Optional): The reaction can be stopped by adding a small molecule containing a free sulfhydryl group, such as cysteine or β-mercaptoethanol.
-
Purification: Purify the final conjugate using size-exclusion chromatography or another suitable purification method to separate the conjugate from unreacted proteins.
Labeling of Glycoproteins using a Carbonyl-Reactive Hydrazide Crosslinker
This protocol outlines the labeling of a glycoprotein (B1211001) by first oxidizing its carbohydrate moieties to create aldehydes, followed by reaction with a hydrazide-containing label.
Materials:
-
Glycoprotein
-
Sodium meta-periodate (NaIO₄)
-
Hydrazide-containing label (e.g., Biotin Hydrazide)
-
Acetate Buffer: 0.1 M sodium acetate, pH 5.5
-
Desalting column or dialysis equipment
Methodology:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in the Acetate Buffer.
-
Prepare a fresh solution of sodium meta-periodate in the same buffer.
-
Add the periodate (B1199274) solution to the glycoprotein solution and incubate for 15-30 minutes at room temperature in the dark.
-
-
Removal of Excess Periodate: Remove the excess sodium meta-periodate by desalting or dialysis against the Acetate Buffer.
-
Labeling Reaction:
-
Dissolve the hydrazide-containing label in a suitable solvent (e.g., DMSO).
-
Add the hydrazide solution to the oxidized glycoprotein solution.
-
Incubate for 2 hours at room temperature.
-
-
Purification: Purify the labeled glycoprotein using a desalting column or dialysis to remove the unreacted hydrazide label.
Photoaffinity Labeling using an Amine-to-Photoreactive Crosslinker
This protocol describes the use of a photoreactive crosslinker to capture a protein-protein interaction.
Materials:
-
Bait protein (with primary amines)
-
Prey protein (in a cell lysate or purified)
-
Amine-photoreactive crosslinker (e.g., NHS-ASA)
-
Reaction Buffer (amine-free, e.g., PBS, pH 7.2-7.5)
-
UV lamp (e.g., 365 nm)
Methodology:
-
Labeling of Bait Protein:
-
In a darkened room or under a red light, dissolve the photoreactive crosslinker in a suitable solvent (e.g., DMSO).
-
Add the crosslinker solution to the purified bait protein in the Reaction Buffer.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Removal of Excess Crosslinker: Remove the unreacted crosslinker using a desalting column.
-
Interaction with Prey Protein:
-
Add the labeled bait protein to the sample containing the prey protein (e.g., cell lysate).
-
Incubate under conditions that favor the protein-protein interaction.
-
-
Photo-crosslinking:
-
Expose the sample to UV light for a predetermined amount of time to activate the photoreactive group and form a covalent bond with the prey protein.
-
-
Analysis: Analyze the cross-linked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partner.
Visualizations
Signaling Pathway: Insulin (B600854) Receptor Signaling
Heterobifunctional crosslinkers can be employed to study the protein-protein interactions within signaling cascades. For instance, in the insulin signaling pathway, a crosslinker could be used to covalently link the Insulin Receptor Substrate (IRS) protein to Phosphoinositide 3-kinase (PI3K) to investigate their direct interaction upon insulin stimulation.[6][7]
Caption: Insulin signaling pathway showing potential crosslinking of IRS and PI3K.
Experimental Workflow: Two-Step Heterobifunctional Crosslinking
The following diagram illustrates the general workflow for a two-step protein conjugation using a heterobifunctional crosslinker, such as an NHS-maleimide crosslinker. This method minimizes the formation of unwanted byproducts.[8][]
Caption: General workflow for a two-step heterobifunctional crosslinking reaction.
Logical Relationship: Selection of Heterobifunctional Crosslinkers
The choice of a heterobifunctional crosslinker is guided by several key properties of the reagent and the experimental requirements. This diagram illustrates the decision-making process.
Caption: Decision tree for selecting a suitable heterobifunctional crosslinker.
References
- 1. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 4. scbt.com [scbt.com]
- 5. What are the factors to consider when choosing a crosslinking reagent? | AAT Bioquest [aatbio.com]
- 6. JCI - Protein–protein interaction in insulin signaling and the molecular mechanisms of insulin resistance [jci.org]
- 7. Protein–protein interaction in insulin signaling and the molecular mechanisms of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry of Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
A Technical Guide to DBCO-NHCO-PEG13-NHS Ester for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the heterobifunctional linker, DBCO-NHCO-PEG13-NHS ester, for its application in the development of antibody-drug conjugates (ADCs). This guide details the linker's chemical properties, provides step-by-step experimental protocols for ADC synthesis, and presents methods for characterization.
Introduction to this compound
This compound is a state-of-the-art linker designed for the precise and efficient construction of ADCs. It features three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as the lysine (B10760008) residues on the surface of monoclonal antibodies, forming stable amide bonds.
-
Polyethylene Glycol (PEG)13 Spacer: A 13-unit PEG chain acts as a hydrophilic spacer. This PEG linker enhances the solubility of the resulting ADC, reduces aggregation, and provides steric hindrance, which can improve the pharmacokinetic profile and reduce immunogenicity.[1][2]
-
Dibenzocyclooctyne (DBCO): This is a strained alkyne that is highly reactive towards azide (B81097) groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it occurs efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation.[3][4]
The strategic combination of these components allows for a two-step conjugation process: first, the stable attachment of the linker to the antibody, followed by the specific and efficient click reaction with an azide-modified cytotoxic payload.
Properties of this compound
A clear understanding of the physicochemical properties of the linker is crucial for reproducible and successful conjugation.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₂H₇₅N₃O₁₉ | [5][6] |
| Molecular Weight | 1046.17 g/mol | [5][7][8][9] |
| Purity | >90-95% | [5][7][8] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF | [1][2] |
| Storage Conditions | -20°C, desiccated and protected from light | [7][8] |
Experimental Protocols
The development of an ADC using this compound involves a sequential, two-stage process. The following protocols provide a detailed methodology for each stage.
Stage 1: Antibody Modification with this compound
This first stage involves the covalent attachment of the DBCO linker to the lysine residues of the antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Protocol:
-
Antibody Preparation:
-
Linker Preparation:
-
Conjugation Reaction:
-
Add a 5 to 30-fold molar excess of the this compound solution to the antibody solution.[10][12][13] The optimal ratio should be determined empirically for each antibody.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10-20% (v/v) to maintain antibody integrity.[10][12]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[11][13]
-
-
Quenching the Reaction:
-
Purification of DBCO-labeled Antibody:
-
Remove excess, unreacted linker and quenching buffer using a desalting column according to the manufacturer's instructions.[13]
-
The purified DBCO-functionalized antibody is now ready for the next stage or can be stored at -20°C for up to a month. Note that the DBCO group can lose reactivity over time.[3]
-
Stage 2: Payload Conjugation via Copper-Free Click Chemistry
This second stage involves the bioorthogonal reaction between the DBCO-functionalized antibody and an azide-modified cytotoxic drug, such as Monomethyl Auristatin E (MMAE).
Materials:
-
Purified DBCO-labeled antibody
-
Azide-modified cytotoxic payload (e.g., Azide-MMAE)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
Protocol:
-
Reaction Setup:
-
Click Reaction Incubation:
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted payload and antibody using a suitable chromatography method such as SEC or HIC.
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
| Parameter | Method(s) | Description |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (LC-MS), UV/Vis Spectroscopy | Determines the average number of drug molecules conjugated to each antibody. HIC can separate species with different DARs, while LC-MS provides precise mass confirmation. UV/Vis offers a simpler, albeit less detailed, average DAR calculation. |
| Purity and Aggregation | Size Exclusion Chromatography (SEC) | Assesses the percentage of monomeric ADC and detects the presence of high molecular weight aggregates, which can affect efficacy and safety. |
| Antigen Binding Affinity | ELISA, Surface Plasmon Resonance (SPR) | Confirms that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, XTT) | Evaluates the potency of the ADC in killing target cancer cells that express the specific antigen. |
Visualizing the Process and Mechanism
Diagrams created using Graphviz (DOT language) help to illustrate the key processes in ADC development and function.
ADC Synthesis Workflow
Mechanism of Action of a HER2-Targeted ADC
As an example, many ADCs target the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain cancers. A common payload for such ADCs is MMAE, a potent tubulin inhibitor.
HER2 Signaling Pathway
The binding of an anti-HER2 antibody component of an ADC to the HER2 receptor can also disrupt downstream signaling pathways, contributing to its anti-tumor effect.
Conclusion
This compound is a versatile and powerful tool for the development of next-generation antibody-drug conjugates. Its heterobifunctional nature, combined with the benefits of a hydrophilic PEG spacer and the precision of copper-free click chemistry, offers researchers a reliable method for producing ADCs with potentially improved therapeutic indices. The protocols and data presented in this guide serve as a foundational resource for scientists and developers working to advance the field of targeted cancer therapy.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. This compound, 2784618-59-1 | BroadPharm [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. precisepeg.com [precisepeg.com]
- 6. This compound | C52H75N3O19 | CID 102514771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DBCO-NH-PEG13-NHS ester | AxisPharm [axispharm.com]
- 8. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 9. medkoo.com [medkoo.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in the field of bioorthogonal chemistry. This reaction enables the rapid and specific formation of a stable covalent bond between a strained cyclooctyne (B158145) and an azide (B81097) in complex biological environments. A key advantage of SPAAC is that it proceeds efficiently at physiological temperatures and pH without the need for cytotoxic copper catalysts, which are required for the conventional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] This exceptional biocompatibility has propelled its widespread adoption in live-cell imaging, proteomics, drug targeting, and the development of antibody-drug conjugates (ADCs).[2][4]
This technical guide provides a comprehensive overview of the core principles of SPAAC, detailed experimental protocols, and a quantitative comparison of commonly used reagents to assist researchers in selecting the optimal components for their specific applications.
Core Principles of SPAAC
The driving force behind SPAAC is the significant ring strain inherent in cyclooctynes, the smallest stable cyclic alkynes.[1][3] This strain, approximately 18 kcal/mol, dramatically lowers the activation energy of the [3+2] cycloaddition reaction with an azide, allowing the reaction to proceed readily under mild, biological conditions.[5] The reaction is a type of Huisgen 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole and the strained alkyne serves as the dipolarophile. The concerted, pericyclic reaction mechanism results in the formation of a stable, biologically inert triazole linkage.[1]
The bioorthogonality of SPAAC is a cornerstone of its utility. Both the strained alkyne and the azide functional groups are largely absent from and non-reactive with native biological molecules such as amines and hydroxyls, ensuring high specificity and minimizing off-target reactions.[4]
Quantitative Data for SPAAC Reagents
The efficiency of a SPAAC reaction is critically dependent on the choice of the cyclooctyne. Over the years, various cyclooctyne derivatives have been developed with modified ring structures to enhance reaction kinetics and improve stability and solubility. The second-order rate constant (k) is a key parameter for comparing the reactivity of different cyclooctynes.
Table 1: Second-Order Rate Constants for Common Cyclooctynes with Benzyl Azide
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Solvent |
| Dibenzocyclooctyne | DBCO/ADIBO | ~0.6 - 1.0 | Acetonitrile:Water |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | Acetonitrile:Water |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 | Methanol |
| Biarylazacyclooctynone | BARAC | > 1.0 | Acetonitrile:Water |
| Difluorinated cyclooctyne | DIFO | ~0.076 | THF:Water |
Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[2] Generally, DBCO and its derivatives exhibit some of the fastest reaction kinetics, making them a popular choice for applications requiring rapid labeling at low concentrations.[2][6] BCN, while slower, is smaller and less hydrophobic, which can be advantageous in certain contexts.[7]
Table 2: Stability of Common Cyclooctynes in the Presence of Thiols
| Cyclooctyne | Condition | Half-life | Key Observation |
| DBCO | Glutathione (GSH) | ~71 min | Less stable in the presence of this common intracellular antioxidant.[8] |
| BCN | Glutathione (GSH) | ~6 h | Significantly more stable than DBCO in the presence of GSH.[8] |
| DBCO | Tris(2-carboxyethyl)phosphine (TCEP) | Unstable over 24 hours | |
| BCN | Tris(2-carboxyethyl)phosphine (TCEP) | More stable | A better choice when reducing conditions are required. |
Note: The reactivity of cyclooctynes with thiols is a potential source of off-target labeling. Pre-treating protein samples with a thiol-blocking agent like iodoacetamide (B48618) (IAM) can improve the specificity of SPAAC.[9][10]
Table 3: Quantum Yields of Common SPAAC-Compatible Fluorescent Probes
| Fluorophore | Conjugated to | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| AF 488 | DBCO | 495 | 519 | 0.91[11] |
| Fluorescein | Alkyne | 490 | 513 | ~0.92 |
| TAMRA | DBCO-PEG4 | 546 | 565 | Not specified |
| Cy3B | DBCO | Not specified | Not specified | Significantly increased over Cy3 |
| AF 647 | DBCO | ~650 | ~670 | 0.33 |
Note: Quantum yields can be influenced by the conjugation partner and the local environment.
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation of a Protein
This protocol outlines the general steps for labeling an azide-modified protein with a DBCO-functionalized fluorescent dye.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized fluorescent dye stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Ensure the azide-modified protein is purified and its concentration accurately determined.
-
Prepare a fresh stock solution of the DBCO-dye in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 1-5 mg/mL) in PBS.
-
Add the DBCO-dye stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the dye. The final concentration of DMSO should be kept below 5% (v/v) to minimize protein denaturation.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized.
-
-
Purification:
-
Remove the unreacted DBCO-dye using a desalting column (SEC) or by dialysis against PBS to obtain the purified protein conjugate.[12]
-
-
Characterization:
-
Confirm successful conjugation via SDS-PAGE (observing a band shift) and/or mass spectrometry (detecting an increase in molecular weight).
-
Protocol 2: Metabolic Labeling of Cell Surface Glycans and SPAAC Detection
This protocol describes the metabolic incorporation of an azido (B1232118) sugar into cell surface glycans followed by fluorescent labeling using a BCN-functionalized probe.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
BCN-functionalized fluorescent probe
-
PBS (containing Ca²⁺ and Mg²⁺)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells in their standard medium supplemented with 25-50 µM Ac₄ManNAz for 2-3 days. This allows the cells' metabolic machinery to incorporate the azido sugar into cell surface glycans.
-
-
Cell Preparation:
-
Gently harvest the cells and wash them twice with cold PBS to remove unincorporated azido sugar.
-
Resuspend the cells in fresh culture medium or PBS at a density of approximately 1 x 10⁶ cells/mL.
-
-
SPAAC Labeling:
-
Add the BCN-functionalized fluorescent probe to the cell suspension to a final concentration of 10-50 µM.
-
Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
-
Washing:
-
Wash the cells three times with cold PBS to remove the unreacted fluorescent probe.
-
-
Analysis:
-
Resuspend the cells in an appropriate buffer for analysis by flow cytometry or mount on a slide for fluorescence microscopy.
-
Mandatory Visualizations
Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Experimental workflow for SPAAC-mediated protein labeling.
Caption: Factors influencing the reactivity and efficiency of cyclooctynes in SPAAC.
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00456J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to DBCO-NHCO-PEG13-NHS Ester: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of DBCO-NHCO-PEG13-NHS ester, a heterobifunctional crosslinker crucial for advanced bioconjugation strategies. Detailed experimental protocols for its use and visualizations of its application in relevant biological pathways are included to facilitate its effective implementation in research and development.
Core Properties of this compound
This compound is a versatile tool in bioconjugation, featuring a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a lengthy polyethylene (B3416737) glycol (PEG13) spacer, and an N-hydroxysuccinimide (NHS) ester for amine-reactive conjugation. This unique combination of functionalities allows for a two-step, orthogonal approach to linking biomolecules.
Physical and Chemical Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₅₂H₇₅N₃O₁₉ | [1] |
| Molecular Weight | 1046.17 g/mol | [2][3] |
| Purity | Typically >90-95% | [2][1] |
| Solubility | Soluble in DMSO, DMF, DCM | [1] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [1] |
Experimental Protocols
Detailed methodologies for the two key reactions involving this compound are provided below. These protocols serve as a starting point and may require optimization for specific applications.
Protocol 1: Amine Conjugation via NHS Ester
This protocol outlines the procedure for labeling a primary amine-containing molecule, such as a protein or antibody, with the DBCO moiety using the NHS ester functionality.
Materials:
-
This compound
-
Amine-containing protein (e.g., antibody) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 30-fold molar excess of the this compound stock solution to the protein solution.[4] The final concentration of the organic solvent should be kept below 20% to maintain protein stability.[4]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[5]
-
-
Quenching:
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.[5]
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[2]
-
Protocol 2: Copper-Free Click Chemistry (SPAAC)
This protocol describes the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between the DBCO-labeled molecule and an azide-containing molecule.
Materials:
-
DBCO-labeled molecule (from Protocol 1)
-
Azide-modified molecule (e.g., drug, fluorophore, or another biomolecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Incubation:
-
Purification:
-
Purify the resulting conjugate to remove any unreacted starting materials using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) based on the properties of the conjugate.[5]
-
Applications and Signaling Pathways
This compound is instrumental in constructing complex bioconjugates for various applications, including targeted drug delivery and immunotherapy. The following sections illustrate its use in the context of specific signaling pathways.
Antibody-Drug Conjugates (ADCs) Targeting HER2 Signaling
In oncology, this linker is used to create Antibody-Drug Conjugates (ADCs) that target specific cancer cells. For instance, an antibody targeting the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in some breast cancers, can be conjugated to a cytotoxic drug.[6]
The experimental workflow for creating such an ADC is depicted below.
Experimental workflow for the synthesis of a HER2-targeted ADC.
Upon binding to the HER2 receptor on a cancer cell, the ADC is internalized, and the cytotoxic drug is released, leading to cell death. This targeted delivery minimizes systemic toxicity. The HER2 signaling pathway, which promotes cell proliferation and survival, is a key target in cancer therapy.
HER2 signaling pathway and the mechanism of action of a HER2-targeted ADC.
Chimeric Antigen Receptor (CAR) T-Cell Therapy
This compound can also be used in the development of Chimeric Antigen Receptor (CAR) T-cell therapies. In this approach, T-cells are genetically engineered to express a CAR that recognizes a specific antigen on tumor cells, such as CD19 on B-cell lymphomas. The DBCO linker can be used to attach additional functionalities to the CAR-T cell surface.
The logical relationship for CAR-T cell activation is shown in the diagram below.
References
- 1. Promising New Targets for Treating HER2-Positive Breast Cancer | Columbia University Department of Systems Biology [systemsbiology.columbia.edu]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 4. How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
A Technical Guide to DBCO-NHCO-PEG13-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DBCO-NHCO-PEG13-NHS ester (CAS Number: 2784618-59-1), a key reagent in the field of bioconjugation. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and illustrates the underlying chemical principles through workflow diagrams.
Core Concepts and Applications
This compound is a heterobifunctional crosslinker that features a dibenzocyclooctyne (DBCO) group on one end and an N-hydroxysuccinimide (NHS) ester on the other, connected by a 13-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This molecular architecture enables a two-step, orthogonal conjugation strategy. The NHS ester reacts efficiently with primary amines, such as the lysine (B10760008) residues in proteins, to form stable amide bonds.[3][4] The DBCO group allows for a highly specific and biocompatible "click chemistry" reaction, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[5][6]
The long, hydrophilic PEG13 spacer enhances the solubility of the molecule and its conjugates in aqueous buffers, reduces steric hindrance, and minimizes aggregation.[1][2][3] These properties make it an ideal tool for a variety of applications, including:
-
Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.[4]
-
PROTAC® Development: Synthesis of proteolysis-targeting chimeras for targeted protein degradation.[5][7]
-
Biomolecule Labeling and Imaging: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or nucleic acids for detection and tracking.[4]
-
Surface Modification: Functionalizing surfaces of materials like beads or nanoparticles for diagnostic and purification applications.[3][4]
-
Hydrogel Formation: Crosslinking polymers for the creation of biocompatible hydrogels.[4]
Physicochemical and Technical Data
The following tables summarize the key quantitative data for this compound.
| Identifier | Value | Source |
| CAS Number | 2784618-59-1 | [2][8] |
| Molecular Formula | C₅₂H₇₅N₃O₁₉ | [2][8][] |
| Molecular Weight | 1046.16 g/mol | [] |
| Synonyms | DBCO-NH-PEG13-NHS ester, DBCO-NH-PEG12-CH2CH2COONHS ester, dibenzoazacyclooctyne-trideca(ethylene glycol)-propanoic acid succinimidyl ester | [1][] |
| Specification | Value | Source |
| Purity | >95% | [1][2] |
| Solubility | Soluble in DMSO, DCM, DMF | [2][] |
| Storage Conditions | -20°C, keep in dry and avoid sunlight | [1][2][6] |
| Shipping Conditions | Ambient Temperature | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the two key reactions involving this compound: amine conjugation via the NHS ester and copper-free click chemistry via the DBCO group.
Protocol 1: Conjugation to Amine-Containing Biomolecules (e.g., Proteins)
This protocol describes the labeling of a protein with this compound.
Materials:
-
Protein solution (e.g., antibody at 1-5 mg/mL in a suitable buffer like PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification system (e.g., size-exclusion chromatography column like a Zeba™ Spin Desalting Column, or dialysis cassette)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.
-
-
Reaction Setup:
-
Add a 20 to 30-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice with gentle stirring.[10]
-
-
Quenching the Reaction:
-
Purification:
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
-
Protocol 2: Copper-Free Click Chemistry (SPAAC)
This protocol outlines the reaction of a DBCO-labeled biomolecule with an azide-containing molecule.
Materials:
-
DBCO-labeled biomolecule (from Protocol 1)
-
Azide-modified molecule (e.g., a fluorescent probe, drug molecule, or biotin-azide)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Mix the DBCO-labeled biomolecule with a 2 to 4-fold molar excess of the azide-modified molecule in the reaction buffer.[10]
-
-
Incubation:
-
Incubate the reaction mixture overnight (approximately 10-12 hours) at 4°C or for 3-4 hours at room temperature.[10] The reaction proceeds without the need for a copper catalyst.
-
-
Purification (Optional):
-
If necessary, purify the final conjugate to remove any unreacted azide-containing molecule using an appropriate method such as size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Validate the final conjugate using methods such as SDS-PAGE, mass spectrometry, or functional assays.
-
Visualizing the Workflow and Chemistry
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the underlying chemical reactions.
Caption: A two-step experimental workflow for bioconjugation.
Caption: Chemical reactions for bioconjugation.
References
- 1. DBCO-NH-PEG13-NHS ester | AxisPharm [axispharm.com]
- 2. This compound, 2784618-59-1 | BroadPharm [broadpharm.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. chempep.com [chempep.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DBCO-PEG-NHS, DBCO-PEG-SC - Biopharma PEG [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. precisepeg.com [precisepeg.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Guide: Physicochemical Properties of DBCO-NHCO-PEG13-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the key physicochemical properties of DBCO-NHCO-PEG13-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and proteomics.
Molecular Identity and Weight
This compound is a molecule designed with three key functional components: a Dibenzocyclooctyne (DBCO) group, a polyethylene (B3416737) glycol (PEG) spacer with 13 ethylene (B1197577) glycol units, and an N-hydroxysuccinimide (NHS) ester. This structure allows for a two-step, or orthogonal, conjugation strategy.
The quantitative data for this compound are summarized in the table below. The molecular weight is consistently reported as approximately 1046.17 g/mol .
| Property | Value | Source(s) |
| Molecular Weight | 1046.17 g/mol | [1][2] |
| Exact Mass | 1045.5000 | [2] |
| Molecular Formula | C₅₂H₇₅N₃O₁₉ | [1][2] |
| Purity | >90-95% | [1][3][4] |
Note: Batch-specific molecular weights may vary slightly due to factors such as hydration.[2]
Functional Components and Reactivity
The utility of this compound stems from its distinct reactive ends, separated by a flexible, hydrophilic PEG spacer.[3][5] This design imparts desirable solubility characteristics and minimizes steric hindrance during conjugation.[3][5][6]
-
DBCO Group : The dibenzocyclooctyne moiety reacts with azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This is a bioorthogonal reaction, often referred to as "copper-free click chemistry," which proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[3][7][8]
-
NHS Ester : The N-hydroxysuccinimide ester is a well-established reactive group for amine coupling. It reacts specifically with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) at neutral to slightly basic pH to form stable amide bonds.[3][5]
-
PEG13 Spacer : The 13-unit polyethylene glycol linker enhances the water solubility of the molecule and its conjugates.[3][5] It provides a flexible, long-chain connection that can improve the accessibility of the reactive groups and reduce potential aggregation.[3]
Applications in Research and Drug Development
The heterobifunctional nature of this linker makes it a valuable tool for constructing complex bioconjugates.[3] It is particularly useful in applications requiring sequential and controlled conjugation. For example, a protein can first be labeled using the NHS ester, and then a second, azide-modified molecule (such as a small molecule drug, a fluorescent probe, or another biomolecule) can be attached via the DBCO group.
This reagent is also used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it serves as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[7][8]
Logical Workflow for Bioconjugation
The diagram below illustrates a typical experimental workflow for using this compound to conjugate an amine-containing protein with an azide-containing molecule.
Experimental Protocols
Detailed experimental protocols are highly dependent on the specific molecules being conjugated (e.g., proteins, antibodies, small molecules). However, a general methodology is provided below.
General Protocol for a Two-Step Conjugation
-
Step 1: Amine Coupling (NHS Ester Reaction)
-
Buffer Preparation : Prepare a suitable reaction buffer, typically a phosphate (B84403) or bicarbonate buffer at pH 7.2-8.5. Avoid buffers containing primary amines (e.g., Tris), as they will compete for reaction with the NHS ester.
-
Protein Preparation : Dissolve the amine-containing protein in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).
-
Linker Preparation : Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF.
-
Reaction : Add a molar excess of the dissolved linker to the protein solution. The optimal molar ratio (typically 5- to 20-fold excess of linker) must be determined empirically.
-
Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification : Remove the excess, unreacted linker using a desalting column, spin filtration, or dialysis against a suitable buffer (e.g., PBS).
-
-
Step 2: Copper-Free Click Chemistry (SPAAC Reaction)
-
Azide (B81097) Molecule Preparation : Dissolve the azide-modified molecule in a compatible solvent.
-
Reaction : Add the azide-modified molecule to the purified DBCO-PEG-Protein conjugate from Step 1. A slight molar excess of the azide molecule is often used.
-
Incubation : Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.
-
Final Purification : Purify the final bioconjugate to remove any unreacted azide molecule using an appropriate chromatography method (e.g., size exclusion or affinity chromatography).
-
It is critical for researchers to optimize these conditions, including stoichiometry, pH, and reaction time, for their specific application to ensure efficient conjugation and maintain the biological activity of the protein.
References
- 1. precisepeg.com [precisepeg.com]
- 2. medkoo.com [medkoo.com]
- 3. DBCO-NH-PEG13-NHS ester | AxisPharm [axispharm.com]
- 4. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. This compound, 2784618-59-1 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for DBCO-NHCO-PEG13-NHS Ester Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DBCO-NHCO-PEG13-NHS ester for the bioconjugation of proteins, antibodies, and other amine-containing biomolecules. This reagent is a cornerstone of modern bioconjugation, enabling the creation of complex molecular architectures for a wide range of applications, including antibody-drug conjugates (ADCs), targeted drug delivery, and advanced cellular imaging.[1][2]
The this compound is a heterobifunctional linker composed of three key components: a Dibenzocyclooctyne (DBCO) group, a long-chain polyethylene (B3416737) glycol (PEG) spacer (PEG13), and an N-hydroxysuccinimide (NHS) ester.[3][4] The NHS ester facilitates covalent bond formation with primary amines, while the DBCO group enables highly specific and efficient copper-free click chemistry reactions with azide-modified molecules.[1][3][5] The hydrophilic PEG13 spacer enhances water solubility, increases flexibility, and minimizes steric hindrance during conjugation.[3][4][6]
Reaction Mechanism
The bioconjugation process using this compound involves a two-step sequential reaction:
-
Amine Labeling: The NHS ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) under neutral to slightly basic conditions (pH 7.2-9) to form a stable amide bond.[1][7] This initial step introduces the DBCO moiety onto the target biomolecule.
-
Copper-Free Click Chemistry: The DBCO-labeled biomolecule is then reacted with a molecule containing an azide (B81097) group. The strained alkyne of the DBCO group undergoes a strain-promoted azide-alkyne cycloaddition (SPAAC) with the azide, forming a stable triazole linkage without the need for a toxic copper catalyst.[1][5] This bioorthogonal reaction is highly specific and can be performed in complex biological environments.[2][8]
Below is a diagram illustrating the overall experimental workflow.
Caption: Experimental workflow for bioconjugation.
Quantitative Data Summary
The efficiency of the bioconjugation reaction is influenced by several factors, including the concentration of reactants, pH, temperature, and incubation time. The following tables provide a summary of recommended starting conditions for labeling proteins and antibodies with this compound. Optimization may be required for specific applications.
Table 1: Recommended Reaction Conditions for Amine Labeling
| Parameter | Recommended Value | Notes |
| Molar Excess of DBCO-NHS Ester | ||
| Protein Conc. > 5 mg/mL | 10-fold | A higher concentration of the protein favors the labeling reaction.[9] |
| Protein Conc. ≤ 5 mg/mL | 20- to 50-fold | Higher excess is needed for more dilute protein solutions.[9] |
| Antibodies | 20- to 30-fold | Empirically determined for efficient antibody labeling.[8][10] |
| Reaction Buffer | PBS, HEPES, Borate, or Bicarbonate buffer | Avoid buffers containing primary amines like Tris or glycine.[9][11] |
| pH | 7.2 - 9.0 | The reaction is favored at a neutral to slightly basic pH.[1][7][9] Optimal pH is often cited as 8.3-8.5.[12] |
| Incubation Temperature | Room temperature or 4°C | |
| Incubation Time | ||
| Room Temperature | 30 - 60 minutes | Shorter incubation at a higher temperature.[9][13] |
| 4°C or on ice | 2 hours to overnight | Longer incubation at a lower temperature can be beneficial for sensitive proteins.[9][13][14] |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 or hydroxylamine | To inactivate any unreacted NHS ester.[9][13] |
| Final Quenching Buffer Conc. | 50 - 100 mM |
Table 2: Recommended Reaction Conditions for Copper-Free Click Chemistry
| Parameter | Recommended Value | Notes |
| Molar Excess of Azide-Molecule | 1.5- to 4-fold over DBCO-labeled biomolecule | An excess of the smaller molecule drives the reaction to completion.[9][10] |
| Reaction Buffer | PBS or other suitable non-azide containing buffer | Avoid buffers containing sodium azide as a preservative.[8] |
| Incubation Temperature | Room temperature or 4°C | Reactions are generally efficient at these temperatures.[9][10] |
| Incubation Time | ||
| Room Temperature | 3 - 12 hours | Reaction times can vary based on the reactivity of the azide.[9][10] |
| 4°C | 2 - 12 hours or overnight | Longer incubation is often preferred for convenience and stability.[9][10] |
Experimental Protocols
Protocol 1: Labeling of a Protein/Antibody with this compound
This protocol describes the general procedure for labeling a protein or antibody with the DBCO moiety.
Materials:
-
Protein or antibody in a suitable buffer (e.g., PBS)
-
This compound
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column or size-exclusion chromatography)
Procedure:
-
Prepare the Protein/Antibody:
-
Prepare the this compound Solution:
-
Conjugation Reaction:
-
Add the calculated molar excess of the this compound solution to the protein/antibody solution. The final concentration of the organic solvent should be kept low (typically <10-20%) to avoid protein denaturation.[8]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight with gentle stirring or rotation.[9][13]
-
-
Quenching the Reaction:
-
Purification:
-
Remove the excess, unreacted DBCO-reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[9][13]
-
The purified DBCO-labeled protein/antibody is now ready for the subsequent click chemistry reaction. It can be stored at -20°C for up to a month, though the reactivity of the DBCO group may decrease over time.[8]
-
Protocol 2: Copper-Free Click Chemistry Reaction
This protocol outlines the procedure for conjugating the DBCO-labeled biomolecule with an azide-modified molecule.
Materials:
-
Purified DBCO-labeled protein/antibody
-
Azide-modified molecule (e.g., fluorescent dye, drug, or oligonucleotide)
-
Reaction Buffer: PBS or other suitable non-azide containing buffer
Procedure:
-
Prepare the Reactants:
-
Dissolve the azide-modified molecule in a compatible solvent.
-
Ensure the DBCO-labeled protein/antibody is in a suitable reaction buffer.
-
-
Click Reaction:
-
Purification:
-
Purify the final conjugate to remove any unreacted azide-modified molecule and other byproducts. The purification method will depend on the nature of the conjugate and may include size-exclusion chromatography, dialysis, or other chromatographic techniques.[10]
-
-
Characterization and Storage:
-
Characterize the final conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry) to confirm successful conjugation.
-
Store the final conjugate under appropriate conditions, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.[16]
-
Visualizing the Bioconjugation Logic
The following diagram illustrates the logical relationship between the key components and steps in the this compound bioconjugation process.
Caption: Logical flow of the two-step bioconjugation.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 2784618-59-1 | BroadPharm [broadpharm.com]
- 4. DBCO-NH-PEG13-NHS ester | AxisPharm [axispharm.com]
- 5. DBCO-PEG-NHS, DBCO-PEG-SC - Biopharma PEG [biochempeg.com]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. DBCO-PEG4-NHS [nanocs.net]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. interchim.fr [interchim.fr]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
Application Notes and Protocols for DBCO-NHCO-PEG13-NHS Ester Reaction with Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the conjugation of DBCO-NHCO-PEG13-NHS ester to primary amines, specifically the ε-amine of lysine (B10760008) residues on proteins such as antibodies. This process is a cornerstone of modern bioconjugation, enabling the creation of advanced biomolecules for a variety of applications, including the development of Antibody-Drug Conjugates (ADCs), targeted drug delivery systems, and advanced imaging agents.[1]
The this compound is a heterobifunctional linker composed of three key components:
-
N-Hydroxysuccinimide (NHS) ester: An amine-reactive group that forms a stable amide bond with primary amines on proteins.[2][3]
-
Polyethylene Glycol (PEG) spacer (13 units): A hydrophilic spacer that enhances the solubility of the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[4]
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is central to copper-free click chemistry, allowing for highly specific and bioorthogonal ligation to azide-modified molecules.[5][6]
The overall strategy involves a two-step process. First, the protein of interest is functionalized with the DBCO group by reacting it with the this compound. This is followed by a highly selective and efficient copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-containing molecule of interest (e.g., a therapeutic payload, a fluorescent dye, or a nanoparticle). This bioorthogonal reaction proceeds with high efficiency under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological molecules and in living systems.[1][5]
Reaction Mechanism and Workflow
The conjugation process begins with the nucleophilic attack of a deprotonated primary amine from a lysine residue on the NHS ester of the DBCO linker. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The subsequent SPAAC reaction involves the [3+2] cycloaddition between the strained alkyne (DBCO) and an azide, forming a stable triazole linkage.
Quantitative Data on Reaction Parameters
The efficiency of the conjugation reaction, often measured by the Degree of Labeling (DOL), is influenced by several key parameters. The DOL represents the average number of DBCO molecules conjugated to each protein molecule. Optimizing these parameters is crucial for achieving the desired level of modification while maintaining the protein's integrity and function.
| Parameter | Recommended Range | Effect on DOL & Considerations |
| Molar Excess of DBCO-NHS Ester | 5 to 30-fold | Increasing the molar excess generally increases the DOL.[7] However, excessive amounts can lead to protein aggregation due to increased hydrophobicity.[8][9] For antibodies, a molar ratio above 5 has been shown to sometimes result in precipitation.[8] |
| Reaction pH | 7.2 to 8.5 | The reaction is pH-dependent. The primary amine of lysine needs to be deprotonated to be nucleophilic.[10] Slightly basic conditions (pH 8.0-8.5) are optimal for the NHS ester reaction.[2][11] Lower pH will slow the reaction, while higher pH can increase the rate of NHS ester hydrolysis.[2] |
| Reaction Temperature | 4°C to 25°C (Room Temperature) | Reactions are typically performed at room temperature for shorter incubation times or at 4°C for longer incubations to minimize protein degradation.[11][12] Higher temperatures (up to 37°C) can increase reaction efficiency but may impact the stability of sensitive proteins.[2][12] |
| Reaction Time | 30 minutes to 4 hours | Longer reaction times generally lead to higher DOL.[2] Typical incubations are 1-2 hours at room temperature or 2-4 hours at 4°C.[11][12] |
| Protein Concentration | 1 to 10 mg/mL | Higher protein concentrations can improve reaction efficiency.[8][13] However, this may also increase the risk of aggregation.[8] |
| Solvent | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris, Glycine) should be avoided as they will compete with the protein for reaction with the NHS ester.[11] The DBCO-NHS ester is typically dissolved in a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous protein solution. The final concentration of the organic solvent should ideally be kept below 20%.[13] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes a general procedure for labeling an antibody with this compound. It is recommended to optimize the molar excess of the DBCO reagent for each specific antibody to achieve the desired DOL.
Materials:
-
Antibody of interest
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0, or 100 mM Sodium Bicarbonate buffer, pH 8.3. Ensure the buffer is free of primary amines.[2][11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or dialysis equipment for purification.
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains stabilizers like BSA or gelatin, they must be removed.
-
Buffer exchange the antibody into the Reaction Buffer.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
DBCO-NHS Ester Solution Preparation:
-
Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[13]
-
-
Conjugation Reaction:
-
Calculate the required volume of the 10 mM DBCO-NHS ester stock solution to achieve the desired molar excess (e.g., 10- to 20-fold).[3]
-
Add the calculated volume of the DBCO-NHS ester solution to the antibody solution while gently vortexing.
-
Ensure the final concentration of DMSO or DMF in the reaction mixture is below 20%.[13]
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[11][12]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to hydrolyze any unreacted NHS esters.[7]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the DBCO-Antibody Conjugate:
-
Remove the excess, unreacted DBCO reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Characterization of the DBCO-Antibody Conjugate
1. Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry:
The DOL can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).[7]
-
Procedure:
-
Measure the absorbance of the purified DBCO-antibody solution at 280 nm (A280) and 309 nm (A309).
-
Calculate the concentration of the antibody and the DOL using the following formulas:
Antibody Concentration (M) = [A280 - (A309 × CF)] / ε_protein
DOL = (A309 × ε_protein) / {[A280 - (A309 × CF)] × ε_DBCO}
Where:
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
-
ε_DBCO: Molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).
-
CF: Correction factor for the absorbance of the DBCO group at 280 nm (typically ~0.90 to 1.089).
-
-
2. Analysis by High-Performance Liquid Chromatography (HPLC):
HPLC can be used to assess the purity of the conjugate and separate different labeled species. Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC (RP-HPLC) are commonly used methods.
-
Hydrophobic Interaction Chromatography (HIC-HPLC):
-
Principle: Separates molecules based on their surface hydrophobicity. The addition of the hydrophobic DBCO group increases the retention time of the antibody on the HIC column.
-
Column: A HIC column (e.g., Butyl, Phenyl).
-
Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 100 mM Sodium Phosphate, pH 7.0).
-
Gradient: A reverse linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[7]
-
Detection: UV absorbance at 280 nm and 309 nm.
-
-
Reversed-Phase HPLC (RP-HPLC):
-
Principle: Separates molecules based on hydrophobicity under denaturing conditions.
-
Column: C4 or C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.[8]
-
Detection: UV absorbance at 280 nm.
-
3. Analysis by Mass Spectrometry (MS):
Mass spectrometry provides the most accurate determination of the molecular weight of the conjugate, confirming successful labeling and providing information on the distribution of different labeled species (i.e., the different drug-to-antibody ratios, DARs).[6][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
The purified conjugate is typically analyzed by LC-MS. The HPLC conditions described above can be coupled to a mass spectrometer.
-
The mass of the unconjugated antibody is compared to the mass of the conjugated antibody. The mass shift corresponds to the mass of the attached DBCO-NHCO-PEG13-NHS linkers.
-
Deconvolution of the resulting mass spectrum allows for the determination of the different species with varying numbers of DBCO linkers attached.
-
Protocol 3: Copper-Free Click Chemistry (SPAAC) Reaction
This protocol describes the reaction of the DBCO-functionalized antibody with an azide-modified molecule (e.g., a drug payload).
Materials:
-
Purified DBCO-Antibody conjugate
-
Azide-modified molecule of interest
-
Reaction Buffer: PBS, pH 7.4 (or other suitable azide-free buffer).
Procedure:
-
Reaction Setup:
-
Dissolve the azide-modified molecule in a suitable solvent (e.g., DMSO).
-
Add the azide-modified molecule to the DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-modified molecule is typically used.[1]
-
-
Incubation:
-
Purification of the Final Conjugate:
-
Purify the final antibody conjugate to remove unreacted azide-modified molecule and other impurities. Size-exclusion chromatography (SEC) or dialysis are common methods.
-
-
Characterization of the Final Conjugate:
-
Characterize the final conjugate using methods such as HIC-HPLC, RP-HPLC, and LC-MS to determine purity and the distribution of drug-to-antibody ratios (DAR).
-
Conclusion
The reaction of this compound with lysine residues provides a robust and versatile method for the site-nonspecific labeling of proteins. By carefully controlling the reaction parameters, researchers can achieve a desired degree of labeling, enabling the creation of well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. The subsequent copper-free click chemistry step offers a highly efficient and bioorthogonal method for attaching a molecule of interest, further expanding the utility of this powerful bioconjugation strategy.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Context-Dependence of the Reactivity of Cysteine and Lysine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. interchim.fr [interchim.fr]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. go.proteinmetrics.com [go.proteinmetrics.com]
Application Notes and Protocols for Antibody Conjugation using DBCO-NHCO-PEG13-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of functional molecules to antibodies is a cornerstone of modern therapeutic and diagnostic development. This document provides a detailed protocol for the covalent attachment of a DBCO-NHCO-PEG13-NHS ester to antibodies. This process is the first step in a two-stage strategy for creating antibody conjugates. The N-hydroxysuccinimide (NHS) ester reacts with primary amines (primarily on lysine (B10760008) residues) on the antibody surface, forming a stable amide bond. This results in an antibody functionalized with a Dibenzocyclooctyne (DBCO) group.[1][2] The DBCO moiety is a key component for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for the subsequent, highly specific attachment of an azide-modified molecule (e.g., a drug, a fluorophore, or an oligonucleotide) under mild, biocompatible conditions.[1][3][4]
The inclusion of a long, hydrophilic PEG13 linker enhances the water solubility of the conjugate, reduces the potential for aggregation, and provides a flexible spacer to minimize steric hindrance between the antibody and the molecule to be attached.[1][3][5] This protocol is particularly relevant for the development of antibody-drug conjugates (ADCs), targeted imaging agents, and novel immunoassay reagents.[1][6]
Principle of the Method
The conjugation process involves two main stages. The first stage, detailed in this protocol, is the modification of the antibody with the this compound. The NHS ester is an amine-reactive group that forms a stable covalent amide bond with the primary amine groups present on the surface of the antibody, most commonly the ε-amine of lysine residues.[1][2][7] This reaction is typically carried out in a slightly alkaline buffer to ensure the deprotonation of the amine groups, enhancing their nucleophilicity.
The second stage is the bioorthogonal SPAAC reaction, where the DBCO-functionalized antibody is reacted with a molecule carrying an azide (B81097) group.[1] This copper-free click chemistry reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for biological applications.[1][3][4]
Experimental Protocols
Materials and Reagents
-
Antibody of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.3-8.5)
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification supplies: Size-exclusion chromatography (SEC) column, spin desalting columns, or dialysis cassettes (10k MWCO)[8][9]
-
Spectrophotometer
Pre-Conjugation Antibody Preparation
It is critical to ensure the antibody is in an appropriate buffer, free of any amine-containing substances or stabilizers that could compete with the NHS ester reaction.
-
Buffer Exchange: If the antibody solution contains interfering substances such as Tris, glycine, sodium azide, or stabilizing proteins like bovine serum albumin (BSA), a buffer exchange must be performed.[10][11] This can be achieved using dialysis against PBS, spin columns, or tangential flow filtration.[8][10]
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in an amine-free buffer like PBS.[12][13] For optimal labeling, a concentration of 2 mg/mL or higher is recommended.[7][10][12]
-
pH Adjustment: For the conjugation reaction, the pH should be raised to 8.3-8.5 to facilitate the reaction with primary amines. This can be achieved by adding a calculated volume of 1 M sodium bicarbonate buffer or by performing a buffer exchange into a bicarbonate buffer.[7][14][]
Preparation of this compound Stock Solution
The this compound is moisture-sensitive and should be handled accordingly.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[10]
-
Prepare a 10 mM stock solution by dissolving the required amount of the ester in anhydrous DMSO or DMF.[7][11][16] This solution should be prepared fresh before each use.[11]
Antibody Conjugation Reaction
-
Molar Excess Calculation: Determine the desired molar excess of the this compound relative to the antibody. A starting point of 10-20 fold molar excess is recommended.[1] The optimal ratio may need to be determined empirically for each antibody.
-
Reaction Setup: Add the calculated volume of the 10 mM this compound stock solution to the antibody solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10-20% (v/v) to maintain antibody integrity.[1][11][13]
-
Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[10][11][16] Protect the reaction from light if the DBCO reagent is light-sensitive.
-
Quenching: To stop the reaction, add a quenching solution such as Tris-HCl to a final concentration of 50-100 mM or glycine.[10][13][17] Incubate for an additional 15 minutes.[10][11]
Purification of the DBCO-Conjugated Antibody
Purification is necessary to remove unreacted this compound and the quenching agent.
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger antibody conjugate from smaller, unreacted molecules.[1][8]
-
Spin Desalting Columns: These provide a rapid method for buffer exchange and removal of small molecules.[8][17]
-
Dialysis: This is a simple and effective method for removing small molecule impurities.[8][9]
Characterization of the DBCO-Conjugated Antibody
The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and 309 nm (for the DBCO group).[13][16]
Storage
The purified DBCO-conjugated antibody can be stored at 4°C for short-term use or at -20°C for longer-term storage.[2] It is recommended to use the DBCO-functionalized antibody for the subsequent click reaction as soon as possible, as the reactivity of the DBCO group may decrease over time.[8][11]
Data Presentation
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[7] |
| Molar Excess of DBCO-NHS Ester | 5-30 fold | The optimal ratio should be determined empirically.[1][11][16] |
| Reaction Buffer | PBS or 0.1 M Sodium Bicarbonate | pH 8.3 - 8.5 is optimal for the reaction.[7][] |
| Reaction Time | 30-60 min at RT or 2h on ice | [10][11][16] |
| Quenching Agent | 50-100 mM Tris or Glycine | [10][13][17] |
| Organic Solvent Conc. | < 20% (v/v) | To maintain antibody stability.[1][11][13] |
Visualizations
Caption: Experimental workflow for the conjugation of this compound to an antibody.
Caption: Chemical reaction scheme for the conjugation of this compound to an antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. lifetein.com [lifetein.com]
- 4. dynamic-biosensors.com [dynamic-biosensors.com]
- 5. This compound, 2784618-59-1 | BroadPharm [broadpharm.com]
- 6. hiyka.com [hiyka.com]
- 7. biotium.com [biotium.com]
- 8. benchchem.com [benchchem.com]
- 9. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. furthlab.xyz [furthlab.xyz]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. broadpharm.com [broadpharm.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 16. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Surface Modification using DBCO-NHCO-PEG13-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of cell surfaces is a cornerstone of modern biological research and therapeutic development. The ability to selectively introduce molecules such as fluorophores, drugs, or other bioactive compounds onto living cells opens avenues for advanced cellular imaging, targeted drug delivery, and the investigation of complex cellular processes. DBCO-NHCO-PEG13-NHS ester is a heterobifunctional linker designed for a two-step cell surface modification strategy. This reagent combines N-Hydroxysuccinimide (NHS) ester chemistry for covalent attachment to cell surface proteins with Dibenzocyclooctyne (DBCO) for subsequent bioorthogonal "click" chemistry.[1][2][3]
The NHS ester reacts with primary amines on cell surface proteins, such as the side chains of lysine (B10760008) residues, to form stable amide bonds.[4][5][6] The DBCO group is a strained alkyne that participates in a highly efficient and specific copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[1][7][8] This bioorthogonal reaction proceeds rapidly under physiological conditions without the need for a toxic copper catalyst, making it ideal for use in living systems.[9][10]
The integrated polyethylene (B3416737) glycol (PEG)13 linker is a long, hydrophilic spacer that offers several advantages.[5][11] It enhances the water solubility of the molecule, reduces steric hindrance for subsequent click reactions, and can minimize non-specific protein adsorption, potentially increasing the biocompatibility and circulation time of modified cells or nanoparticles in vivo.[3][9][11]
These application notes provide detailed protocols for the use of this compound in cell surface modification, methods for quantifying labeling efficiency, and an example of its application in studying cellular signaling pathways.
Data Presentation
Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₅₂H₇₅N₃O₁₉ | [12] |
| Purity | > 90% | [12] |
| Reactive Groups | DBCO (Dibenzocyclooctyne), NHS Ester | [1][5] |
| Spacer Arm | PEG13 (Polyethylene glycol, 13 units) | [5][11] |
| Storage Conditions | -20°C, protected from light and moisture | [13] |
Quantitative Parameters for Cell Surface Labeling
| Parameter | Recommended Range/Value | Notes | References |
| Molar Excess of DBCO-NHS Ester to Protein/Cells | 5 to 20-fold | Higher ratios can lead to precipitation. Optimal ratio should be determined empirically. | [14] |
| Reaction pH for NHS Ester Coupling | 7.2 - 8.5 | Optimal for promoting deprotonation of primary amines. | |
| Incubation Time for NHS Ester Labeling | 30 - 60 minutes at room temperature or 2-4 hours at 4°C | Longer incubation may be needed for lower concentrations. | [13] |
| Incubation Time for DBCO-Azide Click Reaction | 1 - 4 hours at room temperature or overnight at 4°C | Reaction is generally efficient and can go to completion. | [13] |
| Quenching Agent for NHS Ester | 50-100 mM Tris-HCl or Glycine | To inactivate any unreacted NHS ester. | [13] |
Experimental Protocols
Protocol 1: One-Step Labeling of Cell Surface Proteins with this compound
This protocol describes the direct labeling of primary amines on the surface of live cells with the DBCO moiety.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Live cells in suspension or adherent culture
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching buffer (e.g., 100 mM Tris-HCl or 100 mM Glycine in PBS, pH 7.4)
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
For suspension cells, harvest and wash the cells twice with ice-cold, amine-free PBS. Resuspend the cells in PBS at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
For adherent cells, wash the cells twice with ice-cold, amine-free PBS.
-
-
Reagent Preparation:
-
Labeling Reaction:
-
Add the this compound stock solution to the cell suspension or overlay on adherent cells to achieve the desired final concentration (a starting point is a 10- to 20-fold molar excess relative to the estimated surface protein concentration, or empirically determined).
-
Incubate for 30-60 minutes at room temperature or 2 hours on ice, protected from light.[13] Gentle mixing for suspension cells is recommended.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Washing:
-
For suspension cells, centrifuge the cells and wash three times with PBS or cell culture medium to remove unreacted linker and quenching buffer.
-
For adherent cells, aspirate the labeling solution and wash the cells three times with PBS or cell culture medium.
-
-
Subsequent Applications:
-
The DBCO-labeled cells are now ready for the subsequent click chemistry reaction with an azide-modified molecule (see Protocol 2).
-
Protocol 2: Two-Step Cell Surface Modification via Click Chemistry
This protocol describes the reaction of DBCO-labeled cells (from Protocol 1) with an azide-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug molecule).
Materials:
-
DBCO-labeled cells (from Protocol 1)
-
Azide-functionalized molecule of interest
-
PBS or other suitable reaction buffer (azide-free)
Procedure:
-
Prepare Azide-Functionalized Molecule:
-
Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO or water) to a desired stock concentration.
-
-
Click Reaction:
-
Resuspend the DBCO-labeled cells in PBS or an appropriate reaction buffer.
-
Add the azide-functionalized molecule to the cell suspension at a 1.5 to 3-fold molar excess relative to the DBCO linker.[13]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[13]
-
-
Washing:
-
Wash the cells three times with PBS or cell culture medium to remove any unreacted azide-functionalized molecule.
-
-
Analysis:
-
The modified cells are now ready for downstream applications such as flow cytometry, fluorescence microscopy, or in vitro/in vivo functional assays.
-
Protocol 3: Quantification of Cell Surface Labeling by Flow Cytometry
This protocol allows for the quantification of the labeling efficiency by using an azide-functionalized fluorophore in the click chemistry step.
Materials:
-
Cells labeled with this compound (Protocol 1)
-
Azide-functionalized fluorophore (e.g., Azide-Fluor 488)
-
Flow cytometer
-
FACS buffer (e.g., PBS with 2% Fetal Bovine Serum)
Procedure:
-
Perform Click Reaction:
-
Follow Protocol 2 to react the DBCO-labeled cells with an azide-functionalized fluorophore. Include a negative control of unlabeled cells treated with the azide-fluorophore.
-
-
Prepare Cells for Flow Cytometry:
-
After the final wash, resuspend the cells in FACS buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Flow Cytometry Analysis:
-
Analyze the cell samples on a flow cytometer using the appropriate laser and emission filter for the chosen fluorophore.
-
Record the mean fluorescence intensity (MFI) of the labeled cell population and the negative control.
-
-
Data Analysis:
-
The increase in MFI of the labeled cells compared to the negative control indicates successful cell surface modification. The labeling efficiency can be compared across different conditions (e.g., different concentrations of the DBCO linker).
-
Visualizations
Caption: Experimental workflow for two-step cell surface modification.
Caption: Studying the Integrin signaling pathway using cell surface modification.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DBCO-NH-PEG13-NHS ester | AxisPharm [axispharm.com]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 8. This compound - CD Bioparticles [cd-bioparticles.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. This compound, 2784618-59-1 | BroadPharm [broadpharm.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. Cell-surface Labeling via Bioorthogonal Host–Guest Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Bioorthogonal Conjugation-Assisted Purification Method for Profiling Cell Surface Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions with DBCO Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, facilitates the covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts.[1] This copper-free click chemistry reaction utilizes strained cyclooctynes, such as Dibenzocyclooctyne (DBCO), which react specifically and efficiently with azide-functionalized molecules to form a stable triazole linkage.[2][3] The biocompatibility, high specificity, and rapid reaction kinetics of SPAAC make it an invaluable tool for a wide range of applications, including live-cell imaging, bioconjugation, and the development of antibody-drug conjugates (ADCs).[1][3]
These application notes provide a comprehensive, step-by-step guide for performing SPAAC reactions using DBCO linkers, complete with detailed experimental protocols, quantitative data for reaction optimization, and a visual representation of the experimental workflow.
Core Advantages of DBCO-Mediated Bioconjugation
-
Biocompatibility: The absence of a cytotoxic copper(I) catalyst makes SPAAC ideal for in vivo applications and labeling living cells.[1][4]
-
Bioorthogonality: DBCO and azide (B81097) groups are abiotic and do not interfere with native biochemical processes, ensuring high specificity and minimal off-target reactions.[5][6]
-
High Efficiency: SPAAC reactions are characterized by fast kinetics and often proceed to completion at room temperature with high yields.[6]
-
Stability: The resulting triazole linkage is highly stable, ensuring the integrity of the final conjugate.[3]
Experimental Workflow Overview
The general workflow for a SPAAC reaction with a DBCO linker involves two main stages: the activation of one biomolecule with a DBCO linker and the subsequent copper-free click reaction with a second, azide-modified biomolecule.
Quantitative Data for SPAAC Reaction Optimization
The efficiency of SPAAC reactions can be influenced by several factors, including buffer composition, pH, temperature, and the presence of PEG spacers in the DBCO linker. The following tables summarize key quantitative data to aid in experimental design and optimization.
Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (M⁻¹s⁻¹)
| Buffer (pH) | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | Sulfo DBCO-amine + 3-azido-L-alanine |
| PBS (pH 7) | 0.32–0.85[7] | Data not specified |
| HEPES (pH 7) | 0.55–1.22[7] | Data not specified |
| DMEM | 0.59–0.97[7] | Data not specified |
| RPMI | 0.27–0.77[7] | Data not specified |
Note: Higher pH values generally increase SPAAC reaction rates, although this effect can be buffer-dependent.[7][8]
Table 2: Comparison of SPAAC Rate Constants for Different DBCO Constructs
| DBCO Construct | Reactant Azide | Buffer | Rate Constant (M⁻¹s⁻¹) |
| Sulfo DBCO-amine | Model Azides | Various | 0.27 - 1.22[8] |
| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Slower than Sulfo DBCO-amine[8] |
| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37[7][8][9] |
Note: The inclusion of a PEG linker can enhance reaction rates by reducing steric hindrance.[7][8][9]
Table 3: General Reaction Parameters
| Parameter | Recommended Value/Condition | Notes |
| Molar Excess of DBCO-NHS Ester (for protein labeling) | 10-30 fold[2][10] | The optimal ratio depends on the protein concentration and should be determined empirically.[11] |
| Molar Excess of Azide-Molecule (for SPAAC) | 1.5-10 fold[5] | A molar excess can help drive the reaction to completion.[5] |
| Reaction Temperature | Room Temperature (25°C) or 37°C[8] | Higher temperatures can accelerate the reaction, but biomolecule stability must be considered.[8] |
| Reaction Time (DBCO-NHS labeling) | 30-60 minutes at room temperature[1][2] | |
| Reaction Time (SPAAC) | 4-24 hours[5][12][13] | Reaction progress can be monitored by UV-Vis spectroscopy.[8] |
| Organic Co-solvent (e.g., DMSO, DMF) | < 20%[1][2][4] | Required to dissolve the DBCO-NHS ester. High concentrations can denature proteins.[8] |
Detailed Experimental Protocols
This section provides a step-by-step guide for a general SPAAC bioconjugation, focusing on the labeling of an antibody with a DBCO-NHS ester followed by conjugation to an azide-modified molecule.
Protocol 1: Antibody Activation with DBCO-NHS Ester
Objective: To label an antibody with a DBCO moiety using an N-hydroxysuccinimide (NHS) ester functionalized DBCO linker.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[1][6]
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS).
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).[5][10]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).[1]
-
Desalting columns or other buffer exchange equipment.[11][14]
Pre-Conjugation Considerations:
-
Ensure the antibody buffer is free of primary amines (e.g., Tris or glycine) and sodium azide, as these will compete with the reaction.[10][11][14] If necessary, perform a buffer exchange.[1][14]
-
For commercial antibody preparations, remove additives like BSA and gelatin.[10]
-
DBCO-NHS esters are moisture-sensitive. Equilibrate the vial to room temperature before opening.[5]
Procedure:
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[1][14]
-
Reaction Setup: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[14] The final concentration of the organic solvent should be kept below 20% to avoid denaturation of the antibody.[1][4]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[2][5][15]
-
Quenching (Optional but Recommended): Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.[15] Incubate for an additional 15 minutes at room temperature to quench any unreacted DBCO-NHS ester.[1][2][10]
-
Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC) equilibrated with the desired storage buffer (e.g., PBS).[1][11][14]
-
Characterization (Optional): The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~309-310 nm (for DBCO).[1][8][14]
-
Storage: The DBCO-functionalized antibody can be stored at -20°C for up to a month, but for optimal reactivity, it is best to proceed to the SPAAC reaction as soon as possible.[2][11]
Protocol 2: Copper-Free Click Chemistry Conjugation (SPAAC)
Objective: To conjugate the DBCO-activated antibody with an azide-containing molecule.
Materials:
-
Purified DBCO-activated antibody from Protocol 1.
-
Azide-functionalized molecule (e.g., oligonucleotide, peptide, drug).
-
Reaction buffer (e.g., PBS, pH 7.4).[1]
Procedure:
-
Reaction Setup: Mix the DBCO-activated antibody with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.[1][10]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[5][10] For some applications, the incubation can be extended up to 48 hours.[1]
-
Analysis and Purification:
-
Analysis: The formation of the conjugate can be monitored by techniques such as SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate.[4] UV-Vis spectroscopy can also be used to monitor the disappearance of the DBCO absorbance at ~309 nm.[4][8]
-
Purification: Purify the final conjugate to remove any excess, unreacted azide-functionalized molecule. The choice of purification method will depend on the properties of the conjugate and the unreacted starting materials. Common methods include size-exclusion chromatography (SEC), affinity chromatography, or reverse-phase HPLC.[10][12][16]
-
-
Storage: Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C in a suitable buffer.[6]
Troubleshooting and Optimization
-
Slow or Incomplete Reactions:
-
Increase Reactant Concentration: Higher concentrations of the DBCO and azide-containing molecules will lead to a faster reaction.[8]
-
Optimize Temperature: Increasing the reaction temperature to 37°C can accelerate the reaction, provided the biomolecules are thermally stable.[8]
-
Buffer Selection: HEPES buffer (pH 7) has been shown to result in higher rate constants compared to PBS (pH 7).[8]
-
Incorporate a PEG Linker: The use of a DBCO linker with a PEG spacer can improve reaction rates by reducing steric hindrance.[8]
-
-
Low Recovery of Conjugated Antibody:
-
Non-specific Binding: The conjugated antibody may be binding to the purification column or membrane.[11] Consider using a different purification matrix or adding blocking agents.
-
Precipitation: High concentrations of the antibody or DBCO reagent can cause precipitation.[11] Optimize the molar excess of the DBCO linker.
-
-
Non-specific Labeling:
-
While highly specific, DBCO reagents have been reported to exhibit some off-target reactivity with cysteine residues under certain conditions.[8] Ensure proper buffer conditions and consider cysteine-capping strategies if necessary.
-
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 13. glenresearch.com [glenresearch.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for DBCO-NHCO-PEG13-NHS Ester: A Guide to Biomolecule Immobilization on Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DBCO-NHCO-PEG13-NHS ester for the covalent immobilization of biomolecules on various surfaces. This heterobifunctional linker enables a robust, two-step strategy for attaching proteins, peptides, antibodies, and other amine-containing molecules to surfaces for a wide range of applications, including biosensor development, immunoassays, and cell-surface interaction studies.
Introduction to this compound
This compound is a versatile crosslinker designed for the efficient and stable immobilization of biomolecules. It features three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the initial covalent attachment of the linker to surfaces functionalized with primary amines (-NH2) through the formation of a stable amide bond.[1]
-
Polyethylene (B3416737) Glycol (PEG13) Spacer: A long, hydrophilic 13-unit polyethylene glycol chain enhances water solubility, minimizes non-specific binding of unwanted molecules to the surface, and provides a flexible spacer to reduce steric hindrance, thereby improving the accessibility of the immobilized biomolecule for subsequent interactions.[2]
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is central to copper-free "click chemistry." The DBCO group reacts specifically and efficiently with azide-modified biomolecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) to form a stable triazole linkage under biocompatible conditions.[1][3]
This two-step approach offers excellent control over the immobilization process, ensuring high specificity and stability of the attached biomolecules.
Key Applications
The unique properties of this compound make it suitable for a variety of applications in research and drug development:
-
Biosensor and Microarray Fabrication: Covalently attach antibodies, antigens, or nucleic acid probes to sensor surfaces for the development of sensitive and specific diagnostic and screening platforms.
-
Immunoassay Development: Create robust and reproducible assay surfaces for ELISA and other solid-phase immunoassays.
-
Cell Adhesion and Signaling Studies: Immobilize peptides or proteins onto cell culture substrates to investigate cell-surface interactions and signaling pathways.
-
Targeted Drug Delivery Research: Functionalize surfaces of nanoparticles or other delivery vehicles for the attachment of targeting ligands.
Experimental Workflow and Signaling Pathway
The immobilization process using this compound involves a sequential, two-step reaction. The following diagrams illustrate the general experimental workflow and the chemical transformations involved.
Caption: Experimental workflow for biomolecule immobilization.
Caption: Chemical reactions in the immobilization process.
Quantitative Data Summary
The efficiency of biomolecule immobilization can be assessed using various analytical techniques such as Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D). The following tables provide representative data. Note that these values are illustrative and will vary depending on the specific biomolecule, surface, and experimental conditions. Optimization is recommended for each specific application.
Table 1: Representative Surface Functionalization and Immobilization Parameters
| Parameter | Typical Value Range | Analytical Method | Reference |
| Linker Immobilization Density | 100 - 500 ng/cm² | QCM-D | [4] |
| Antibody Immobilization Density | 200 - 1000 ng/cm² | SPR, QCM-D | [5][6] |
| Peptide Immobilization Density | 50 - 200 ng/cm² | SPR, QCM-D | |
| Immobilization Efficiency | 60 - 95% | Fluorescence, SPR | |
| Non-specific Binding | < 5% | SPR, ELISA | [7] |
Table 2: Influence of PEG Linker Length on Immobilization
| Linker | Surface Density | Binding Capacity | Non-Specific Binding | Reference |
| DBCO-PEG4-NHS | High | Moderate | Low | [7] |
| DBCO-PEG13-NHS | Moderate to High | High | Very Low | [8] |
Note: Longer PEG chains like PEG13 generally lead to a thicker hydrophilic layer on the surface, which can further reduce non-specific binding and improve the accessibility of the immobilized biomolecule, potentially leading to higher binding capacities in functional assays.[8]
Experimental Protocols
The following are detailed protocols for the immobilization of biomolecules on amine-functionalized surfaces using this compound.
Protocol 1: Surface Functionalization with this compound
This protocol describes the first step of covalently attaching the DBCO linker to an amine-functionalized surface.
Materials:
-
Amine-functionalized surface (e.g., amine-coated glass slide, microplate, or sensor chip)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.5
-
Deionized (DI) water
-
Nitrogen gas or Argon gas
Procedure:
-
Prepare the Surface:
-
Clean the amine-functionalized surface by sonicating in DI water for 10 minutes, followed by rinsing with ethanol (B145695) and DI water.
-
Dry the surface under a gentle stream of nitrogen or argon gas.
-
-
Prepare the Linker Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
-
Further dilute the stock solution to a final concentration of 1 mg/mL in Reaction Buffer.
-
-
Linker Immobilization:
-
Apply the linker solution to the amine-functionalized surface, ensuring the entire surface is covered.
-
Incubate for 1-2 hours at room temperature in a humidified chamber to prevent evaporation.
-
-
Washing:
-
Remove the linker solution and wash the surface three times with PBST for 5 minutes each with gentle agitation.
-
Rinse the surface three times with DI water.
-
-
Quenching (Optional but Recommended):
-
To block any unreacted NHS esters, incubate the surface with Quenching Buffer for 30 minutes at room temperature.
-
Wash the surface three times with PBST for 5 minutes each, followed by three rinses with DI water.
-
-
Drying and Storage:
-
Dry the DBCO-functionalized surface under a gentle stream of nitrogen or argon gas.
-
The surface is now ready for the immobilization of azide-modified biomolecules. If not used immediately, store the surface in a desiccated container at 4°C.
-
Protocol 2: Immobilization of Azide-Modified Biomolecules
This protocol describes the second step of attaching an azide-containing biomolecule to the DBCO-functionalized surface via SPAAC.
Materials:
-
DBCO-functionalized surface (from Protocol 1)
-
Azide-modified biomolecule (e.g., protein, antibody, peptide)
-
Reaction Buffer: 0.1 M PBS, pH 7.4
-
Washing Buffer: PBST
-
Blocking Buffer (optional): 1% Bovine Serum Albumin (BSA) in PBS
Procedure:
-
Prepare the Biomolecule Solution:
-
Dissolve the azide-modified biomolecule in Reaction Buffer to a final concentration of 0.1-1.0 mg/mL. The optimal concentration should be determined empirically.
-
-
Biomolecule Immobilization:
-
Apply the biomolecule solution to the DBCO-functionalized surface.
-
Incubate for 4-12 hours at 4°C or 2-4 hours at room temperature in a humidified chamber.
-
-
Washing:
-
Remove the biomolecule solution and wash the surface three times with PBST for 5 minutes each with gentle agitation to remove any non-covalently bound molecules.
-
Rinse the surface three times with DI water.
-
-
Blocking (Optional):
-
To prevent non-specific binding in subsequent assays, incubate the surface with Blocking Buffer for 1 hour at room temperature.
-
Wash the surface three times with PBST for 5 minutes each.
-
-
Final Wash and Storage:
-
Rinse the surface with DI water and dry under a gentle stream of nitrogen or argon gas.
-
The surface is now functionalized with the desired biomolecule and is ready for use in downstream applications. Store at 4°C in a humidified chamber if not used immediately.
-
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Linker Immobilization | Inactive NHS ester due to hydrolysis. | Use fresh, anhydrous DMF or DMSO. Allow the linker vial to come to room temperature before opening. Prepare the linker solution immediately before use. |
| Low density of primary amines on the surface. | Ensure the surface is properly functionalized with amines. Consider using a surface with a higher amine density. | |
| Low Biomolecule Immobilization | Inefficient SPAAC reaction. | Increase the incubation time or temperature for the click chemistry step. Increase the concentration of the azide-modified biomolecule. |
| Steric hindrance from the long PEG13 chain. | While generally beneficial, in some specific orientations, a very long linker might be suboptimal. If suspected, compare with a shorter PEG linker. | |
| High Non-specific Binding | Incomplete quenching of NHS esters. | Ensure the quenching step is performed thoroughly. |
| Inadequate blocking. | Increase the concentration or incubation time of the blocking buffer. Consider using a different blocking agent. | |
| Loss of Biomolecule Activity | Harsh immobilization conditions. | Perform the immobilization at a lower temperature (4°C). Ensure the pH of the reaction buffer is optimal for the biomolecule's stability. |
Conclusion
This compound is a powerful and versatile tool for the covalent immobilization of biomolecules on surfaces. The combination of a stable amine-reactive group, a long and hydrophilic PEG spacer, and a highly efficient copper-free click chemistry moiety provides a robust and reliable method for creating functionalized surfaces for a wide array of applications in research, diagnostics, and drug development. The detailed protocols and troubleshooting guide provided in these application notes will assist researchers in successfully implementing this technology in their experimental workflows.
References
- 1. DBCO-PEG4-NHS ester [baseclick.eu]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Surface-density and orientation effects on immobilized antibodies and antibody fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Physical Adsorption and Covalent Coupling Methods for Surface Density-Dependent Orientation of Antibody on Silicon [mdpi.com]
- 7. A study of polyethylene glycol backfilling for enhancing target recognition using QCM-D and DPI - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. Influence of molecular weight of PEG chain on interaction between streptavidin and biotin-PEG-conjugated phospholipids studied with QCM-D - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Creation of Antibody-Drug Conjugates using DBCO-NHCO-PEG13-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells. The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed protocols for the synthesis of ADCs using DBCO-NHCO-PEG13-NHS ester, a heterobifunctional linker that facilitates a two-step conjugation strategy.
The synthesis involves two primary stages:
-
Antibody Modification: The N-hydroxysuccinimide (NHS) ester of the linker reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody surface, forming a stable amide bond. This results in a DBCO-functionalized antibody.
-
Payload Conjugation: The dibenzocyclooctyne (DBCO) group on the modified antibody reacts with an azide-functionalized payload via a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reaction.[1] This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, preserving the integrity of the antibody.[1][2]
The polyethylene (B3416737) glycol (PEG) spacer (PEG13) enhances the solubility of the linker and the resulting ADC, reduces aggregation, and can minimize steric hindrance during conjugation.[3][4][5]
Experimental Workflow for ADC Synthesis
References
Application Notes and Protocols for DBCO-NHCO-PEG13-NHS Ester in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-NHCO-PEG13-NHS ester is a heterobifunctional linker that plays a crucial role in the development of targeted drug delivery systems, particularly in the construction of Antibody-Drug Conjugates (ADCs). This linker is comprised of three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for the highly specific and efficient conjugation of the linker to an azide-modified payload under mild, physiological conditions, avoiding the cytotoxicity associated with copper catalysts.[1][2]
-
N-hydroxysuccinimide (NHS) ester: An amine-reactive group that readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on the surface of antibodies and other proteins.[3]
-
Polyethylene (B3416737) Glycol (PEG13): A 13-unit polyethylene glycol spacer that enhances the solubility and flexibility of the conjugate, reduces steric hindrance, and can prolong the circulation half-life of the therapeutic agent.[4][5]
This document provides detailed application notes, experimental protocols, and supporting data for the use of this compound in the synthesis of targeted drug delivery systems.
Principle of the Method
The synthesis of a targeted drug delivery system, such as an ADC, using this compound is a two-step process:
-
Modification of the Targeting Moiety: The NHS ester end of the linker reacts with primary amines on the targeting molecule (e.g., an antibody) to form a stable amide bond. This results in a DBCO-functionalized targeting moiety.
-
Payload Conjugation via Click Chemistry: The DBCO group on the modified targeting moiety is then reacted with an azide-functionalized payload (e.g., a cytotoxic drug) through a SPAAC reaction. This forms a stable triazole linkage, completing the assembly of the targeted drug conjugate.
Quantitative Data Summary
The following tables summarize key quantitative data related to the application of DBCO-PEG-NHS ester linkers in the development of targeted drug delivery systems. While specific data for a PEG13 linker is not always available, data for similar length PEG linkers (e.g., PEG12, PEG24) are provided to illustrate the impact of linker properties.
Table 1: Effect of Molar Excess of DBCO-NHS Ester on Degree of Labeling (DOL)
| Molar Excess of DBCO-NHS Ester to Antibody | Resulting Average DOL | Reference |
| 5-10 fold | ~2-4 | [6] |
| 20-30 fold | ~4-8 | [7] |
| 50-fold | >8 | [8] |
Note: The optimal DOL can vary depending on the specific antibody and payload and needs to be determined empirically. Higher DOLs can sometimes lead to aggregation and reduced efficacy.
Table 2: Influence of PEG Linker Length on In Vivo Pharmacokinetics and Cellular Uptake
| PEG Linker Length | Effect on Circulation Half-life | Effect on Cellular Uptake | Reference |
| No PEG | Shorter half-life | Higher non-specific uptake | [9] |
| PEG4 | Moderate increase in half-life | Reduced non-specific uptake | [10] |
| PEG12/13 (inferred) | Significant increase in half-life | Optimized for specific uptake | [5][11] |
| PEG24 | Further increase in half-life | May decrease specific uptake due to steric hindrance | [5] |
Note: Longer PEG chains generally increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life. However, excessively long linkers can sometimes hinder the interaction between the targeting moiety and its receptor.
Experimental Protocols
Protocol 1: Modification of an Antibody with this compound
This protocol describes the covalent attachment of the DBCO-PEG13 linker to an antibody via the NHS ester reaction with lysine residues.
Materials:
-
Antibody (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) columns or dialysis cassettes with an appropriate molecular weight cutoff)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it for a suitable reaction buffer like PBS.[12]
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze in the presence of water.[13]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification:
-
Remove unreacted this compound and quenching reagents using SEC or dialysis.
-
-
Characterization (Degree of Labeling - DOL):
-
The DOL, which is the average number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified DBCO-modified antibody at 280 nm (for the antibody) and 309 nm (for the DBCO group).[8]
-
Calculate the DOL using the following formula: DOL = (A309 / ε_DBCO) / ((A280 - (A309 * CF)) / ε_Ab) Where:
-
A309 and A280 are the absorbances at 309 nm and 280 nm, respectively.
-
ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (~12,000 M⁻¹cm⁻¹).[8]
-
ε_Ab is the molar extinction coefficient of the antibody at 280 nm.
-
CF is the correction factor for the absorbance of DBCO at 280 nm (typically around 0.2-0.3).
-
-
Protocol 2: Conjugation of an Azide-Modified Payload to a DBCO-Modified Antibody
This protocol describes the copper-free click chemistry reaction between the DBCO-modified antibody and an azide-functionalized payload.
Materials:
-
Purified DBCO-modified antibody (from Protocol 1)
-
Azide-modified payload
-
Reaction Buffer (e.g., PBS, pH 7.2-7.4)
-
Purification system (e.g., SEC or hydrophobic interaction chromatography (HIC))
Procedure:
-
Reaction Setup:
-
Dissolve the azide-modified payload in a compatible solvent (e.g., DMSO or the reaction buffer).
-
Add the azide-modified payload to the DBCO-modified antibody solution at a 1.5 to 5-fold molar excess.[7]
-
-
Click Reaction:
-
Incubate the reaction mixture for 4-12 hours at room temperature or for 12-24 hours at 4°C.[13] The reaction progress can be monitored by techniques like LC-MS or SDS-PAGE.
-
-
Purification:
-
Purify the resulting ADC from unreacted payload and other impurities using SEC or HIC.
-
-
Characterization:
-
Analyze the purified ADC to confirm conjugation and determine the final Drug-to-Antibody Ratio (DAR), purity, and aggregation levels using techniques such as UV-Vis spectroscopy, mass spectrometry, SEC, and HIC.
-
Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: Targeted drug delivery mechanism of an Antibody-Drug Conjugate.
Caption: Components and functions of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. purepeg.com [purepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Application Notes: Labeling Azide-Modified Biomolecules with DBCO-NHCO-PEG13-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper-free click chemistry reaction between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group provides a highly specific and biocompatible method for labeling biomolecules.[1][2] This strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction, meaning it can occur within a biological system without interfering with native biochemical processes.[3][4] DBCO-NHCO-PEG13-NHS ester is a heterobifunctional crosslinker designed to facilitate the covalent attachment of a DBCO moiety to biomolecules containing primary amines, such as proteins, antibodies, and peptides.[5][6][7]
The N-hydroxysuccinimide (NHS) ester end of the molecule reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[8][9] The long, hydrophilic PEG13 spacer enhances water solubility and minimizes steric hindrance, which can improve the efficiency of the subsequent click reaction.[5][7] Once the biomolecule is labeled with the DBCO group, it can be specifically conjugated to any azide-modified molecule.
Key Features and Applications
-
Biocompatibility: The reaction is copper-free, avoiding the cytotoxicity associated with copper-catalyzed click chemistry, making it suitable for in vivo applications.[1][2]
-
High Specificity and Efficiency: The DBCO group reacts exclusively with azide groups, resulting in a high yield of the desired conjugate with minimal off-target labeling.[1][2] The reaction forms a stable triazole linkage.[1]
-
Mild Reaction Conditions: The conjugation can be performed in aqueous buffers at physiological pH and temperature.[2]
-
Versatility: This labeling strategy is applicable to a wide range of biomolecules and can be used for:
-
Antibody-drug conjugate (ADC) development: Attaching therapeutic payloads to antibodies.[10][11]
-
Protein and peptide labeling: For imaging, tracking, or functional studies.[12]
-
Live cell imaging: Labeling of azide-modified cell surface glycans.[13]
-
Surface immobilization: Attaching biomolecules to surfaces for biosensor development.[14]
-
Experimental Workflow Overview
The overall process involves two main stages:
-
Activation of the Biomolecule with this compound: The NHS ester reacts with primary amines on the biomolecule to introduce the DBCO group.
-
Copper-Free Click Chemistry Reaction: The DBCO-labeled biomolecule is then reacted with an azide-modified molecule of interest.
References
- 1. broadpharm.com [broadpharm.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, 2784618-59-1 | BroadPharm [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: DBCO-NHCO-PEG13-NHS Ester for Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-NHCO-PEG13-NHS ester is a versatile heterobifunctional crosslinker that enables the formation of biocompatible and biodegradable hydrogels through a two-step process. This molecule features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry and an N-hydroxysuccinimide (NHS) ester for amine-reactive conjugation.[1][2] The polyethylene (B3416737) glycol (PEG) spacer, with 13 ethylene (B1197577) glycol units, enhances water solubility and provides a flexible linker, minimizing steric hindrance.[3][4]
These hydrogels are particularly valuable in drug delivery, tissue engineering, and 3D cell culture due to their tunable mechanical properties and controlled release capabilities.[5][6][7] The formation of hydrogels using this compound typically involves two key reactions:
-
Amine-NHS Ester Reaction: The NHS ester group reacts with primary amines (e.g., lysine (B10760008) residues on proteins or amine-modified polymers) to form stable amide bonds.[8][9][10] This step is used to attach the DBCO-PEG linker to a biomolecule or a polymer backbone.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts specifically and efficiently with an azide-functionalized molecule in a bioorthogonal manner, meaning it does not interfere with biological processes.[11][12] This "click" reaction forms a stable triazole linkage, leading to the crosslinking of the polymer chains and the formation of the hydrogel network.[1][13]
This document provides detailed application notes and protocols for the use of this compound in the formation of hydrogels for various research and drug development applications.
Data Presentation
Table 1: Mechanical Properties of PEG-Based Hydrogels
| Hydrogel Composition | Polymer Concentration (wt%) | Compressive Modulus (MPa) | Shear Modulus (kPa) | Reference(s) |
| PEGDA (3400/400 Da, 20/80 ratio) | 20 | 0.4 ± 0.02 | - | [14] |
| PEGDA (3400/400 Da, 20/80 ratio) | 25-30 | ~1 | - | [14] |
| PEGDA (3400/400 Da, 20/80 ratio) | 40 | 1.6 ± 0.2 | - | [14] |
| PEGDM (3000 Da) | 10 | 0.060 | - | [14] |
| PEGDM (3000 Da) | 20 | 0.670 | - | [14] |
| PEG-DTT (8 kDa) | 15 | ~0.02 (Day 1) | 20.6 | [15] |
| PEG-DTT (8 kDa, 0.4 DTT:PEG) | 15 | ~0.01 (Day 14) | - | [15] |
| PEG-DA (2k Da) / 0% Agarose | 20 | 0.661 | 230 | |
| PEG-DA (6k Da) / 2% Agarose | 10 | 0.049 | 25 | |
| PEG Hydrogel | - | - | 2 - 1300 | [12] |
Data presented as mean ± standard error where available. Note that the specific mechanical properties of a this compound-based hydrogel will depend on the chosen azide-functionalized polymer and crosslinking density.
Table 2: Cell Viability in PEG-Based Hydrogels
| Hydrogel System | Cell Type | Viability (%) | Time Point | Reference(s) |
| PEGDA Blends (20 wt%) | Not specified | >80 | - | [14] |
| PEGDA Blends (25-30 wt%) | Not specified | 55-75 | - | [14] |
| PEGDA Blends (40 wt%) | Not specified | 20 ± 2.0 | - | [14] |
| Thiol-ene photo-click collagen-PEG | G292 cells | 62-86 (in photoinitiator media) | 24 hours | |
| Non-degrading PEG | hMSCs | 45.5 ± 4.8 (without FGF2) | Day 7 | |
| Non-degrading PEG with 100 ng/ml FGF2 | hMSCs | ~75 | Day 7 | |
| RGD-modified PEG (2.5mM RGD) with 100 ng/ml FGF2 | hMSCs | 82.7 ± 5.2 | Day 7 | |
| PEG-MS/SH | Fibroblasts/Endothelial cells | High, comparable to 2D control | 24 hours |
Viability is often dependent on multiple factors including polymer concentration, presence of bioactive molecules, and cell type.
Experimental Protocols
Protocol 1: Synthesis of Azide-Functionalized Gelatin
This protocol describes the modification of gelatin to introduce azide (B81097) functional groups, which will serve as the backbone for the hydrogel.
Materials:
-
Gelatin (Type A or B)
-
Azide-PEG4-NHS ester
-
HEPES buffer (0.1 M, pH 7.4)
-
Phthalate (B1215562) buffer (10 mM, pH 4.0)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
-
Lyophilizer
Procedure:
-
Prepare a gelatin solution (e.g., 5% w/v) in HEPES buffer.
-
Prepare a solution of Azide-PEG4-NHS ester in phthalate buffer.
-
Mix the gelatin solution and the Azide-PEG4-NHS ester solution. The molar ratio of NHS ester to the primary amine groups in gelatin can be varied to control the degree of azide modification.
-
Incubate the reaction mixture at 37°C for 2 hours.
-
Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 3-5 days, changing the water frequently to remove unreacted reagents.
-
Freeze-dry the dialyzed solution to obtain azide-modified gelatin as a white solid.
-
The degree of azide modification can be determined using techniques such as 1H-NMR or a colorimetric assay (e.g., TNBS assay for remaining primary amines).
Protocol 2: Hydrogel Formation via DBCO-Azide Click Chemistry
This protocol details the formation of a hydrogel by reacting the this compound (first conjugated to a carrier or used as a crosslinker) with the azide-functionalized gelatin.
Materials:
-
This compound
-
Azide-functionalized gelatin (from Protocol 1)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Sterile cell culture medium (if encapsulating cells)
Procedure:
-
Preparation of Precursor Solutions:
-
Dissolve the azide-functionalized gelatin in PBS or cell culture medium to the desired concentration (e.g., 5-10% w/v).
-
Dissolve the this compound in PBS or cell culture medium. The concentration will depend on the desired crosslinking density. Note: If the NHS ester end has been pre-reacted with another molecule, ensure it is fully dissolved.
-
-
Hydrogel Formation:
-
To form the hydrogel, mix the azide-functionalized gelatin solution with the this compound solution at a defined volumetric ratio.
-
Gently pipette the mixture to ensure homogeneity. Gelation will begin rapidly, often within seconds to minutes at room temperature.[15]
-
-
For Cell Encapsulation:
-
Resuspend the desired cells in the azide-functionalized gelatin solution at the desired cell density.
-
Add the this compound solution to the cell-containing gelatin solution and mix gently.
-
Immediately plate the mixture into the desired culture vessel.
-
-
Incubation:
-
Allow the hydrogel to fully crosslink by incubating at 37°C for 30-60 minutes.
-
After gelation, add cell culture medium to the top of the hydrogel to prevent dehydration.
-
Protocol 3: Characterization of Hydrogel Properties
A. Swelling Ratio:
-
Prepare hydrogel samples of a known initial weight (W_initial).
-
Immerse the hydrogels in PBS at 37°C.
-
At various time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (W_swollen).
-
Continue until the weight remains constant (equilibrium swelling).
-
Lyophilize the swollen hydrogels to obtain the dry weight (W_dry).
-
Calculate the swelling ratio: Swelling Ratio = (W_swollen - W_dry) / W_dry.
B. Rheological Analysis:
-
Use a rheometer with a parallel plate geometry to measure the storage modulus (G') and loss modulus (G'').
-
Place the pre-gel solution onto the rheometer stage.
-
Perform a time sweep experiment at a constant frequency and strain to monitor the gelation kinetics (the point where G' > G'').
-
Once the hydrogel is formed, perform a frequency sweep at a constant strain to determine the mechanical properties of the fully formed hydrogel.
C. In Vitro Drug Release:
-
Load the hydrogel with a model drug during the formation process.
-
Place the drug-loaded hydrogel in a known volume of release buffer (e.g., PBS) at 37°C with gentle agitation.
-
At predetermined time points, collect aliquots of the release buffer and replace with fresh buffer.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative release profile over time.
D. Cell Viability Assay:
-
Encapsulate cells within the hydrogel as described in Protocol 2.
-
At desired time points (e.g., day 1, 3, 7), wash the hydrogels with PBS.
-
Stain the cell-laden hydrogels with a live/dead viability/cytotoxicity kit (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells).
-
Image the stained hydrogels using a fluorescence microscope.
-
Quantify the percentage of live cells by counting the number of green (live) and red (dead) cells in multiple fields of view.
Visualizations
References
- 1. Click-crosslinkable and photodegradable gelatin hydrogels for cytocompatible optical cell manipulation in natural environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cartilage regeneration using transforming growth factor-beta 3-loaded injectable crosslinked hyaluronic acid hydrogel - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. Click-functionalized hydrogel design for mechanobiology investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue engineering strategies for the induction of angiogenesis using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrin-specific hydrogels functionalized with VEGF for vascularization and bone regeneration of critical-size bone defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Delivery of TGF-β3 and Ghrelin in Microsphere/Hydrogel Systems for Cartilage Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bio-orthogonal conjugation and enzymatically triggered release of proteins within multi-layered hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. Single-Cell Encapsulation via Click Chemistry Involving DBCO-PEG | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapidly Polymerizing Injectable Click Hydrogel Therapy to Delay Bone Growth in a Murine Re-synostosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Angiogenic Potential in Biological Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Synthesis of PROTACs Using DBCO-NHCO-PEG13-NHS Ester Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule is heterobifunctional, consisting of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.
The DBCO-NHCO-PEG13-NHS ester is a versatile, long-chain polyethylene (B3416737) glycol (PEG)-based linker designed for the modular synthesis of PROTACs. This linker offers several advantages:
-
Bifunctionality: It possesses two distinct reactive handles for sequential conjugation:
-
An N-Hydroxysuccinimide (NHS) ester for efficient and specific reaction with primary amine groups present on an E3 ligase ligand.
-
A Dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction with an azide-functionalized POI ligand.
-
-
Extended PEG Spacer: The hydrophilic 13-unit PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC, which is often a challenge for these large molecules. The extended length can also provide the necessary flexibility and distance to facilitate the formation of a productive ternary complex.
-
Controlled Synthesis: The sequential nature of the conjugation reactions allows for a more controlled and stepwise synthesis of the final PROTAC molecule, simplifying purification and characterization.
This document provides detailed application notes and experimental protocols for the synthesis of PROTACs utilizing the this compound linker.
Signaling Pathway and Experimental Workflow
The synthesis of a PROTAC using the this compound linker typically follows a two-step sequential ligation strategy. First, the NHS ester end of the linker is reacted with an amine-containing E3 ligase ligand. The resulting intermediate is then purified and subsequently reacted with an azide-functionalized POI ligand via a SPAAC reaction to yield the final PROTAC.
Application Notes: Fluorescent Labeling of Proteins using DBCO-NHCO-PEG13-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-NHCO-PEG13-NHS ester is a heterobifunctional crosslinker designed for the versatile and efficient fluorescent labeling of proteins. This reagent facilitates a two-step labeling strategy that combines the specificity of amine-reactive chemistry with the bioorthogonality of copper-free click chemistry. It features three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2]
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables highly efficient and specific covalent bond formation with azide-containing molecules through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency under biocompatible conditions without interfering with native cellular processes.[1][3]
-
Polyethylene Glycol (PEG) Linker: The 13-unit PEG spacer is a long, hydrophilic chain that enhances the water solubility of the reagent and the resulting conjugate.[4][5] It also provides a flexible connection that minimizes steric hindrance between the protein and the fluorescent label, preserving protein structure and function.[4][6]
This two-step approach allows for the precise and modular attachment of a wide variety of azide-functionalized fluorescent dyes to proteins for applications in fluorescence microscopy, flow cytometry, immunoassays, and in vivo imaging.
Mechanism of Action
The fluorescent labeling of proteins using this compound occurs in two sequential steps:
-
Protein Modification with DBCO: The NHS ester group of the reagent reacts with primary amines on the protein surface (primarily lysine residues) under neutral to slightly basic conditions (pH 7-9) to form a stable amide linkage.[1][6] This step covalently attaches the DBCO moiety to the protein.
-
Fluorescent Labeling via Click Chemistry: The DBCO-modified protein is then incubated with a fluorescent dye that has been functionalized with an azide (B81097) group. The DBCO and azide groups undergo a rapid and specific SPAAC reaction to form a stable triazole linkage, resulting in the fluorescently labeled protein.[1][3] This reaction does not require a copper catalyst, which can be toxic to cells.[1]
Key Applications
-
Fluorescence Microscopy: Site-specific labeling of proteins for high-resolution imaging of cellular structures and processes.
-
Flow Cytometry: Covalent labeling of cell surface or intracellular proteins for quantitative analysis of cell populations.
-
Immunoassays: Preparation of fluorescently labeled antibodies and other proteins for use in various assay formats.
-
Drug Delivery and Development: Attachment of fluorescent probes to antibody-drug conjugates (ADCs) and other protein-based therapeutics for tracking and biodistribution studies.[1]
-
Biomolecule Immobilization: Functionalization of surfaces with proteins for the development of biosensors and microarrays.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C52H75N3O19 | [7] |
| Molecular Weight | 1046.17 g/mol | [7] |
| Purity | >90% | [7] |
| Solubility | Soluble in DMSO, DMF | [1] |
| Storage | Store at -20°C, desiccated and protected from light. | [1][3] |
Table 2: Recommended Reaction Conditions for Protein Labeling
| Parameter | Recommended Range | Notes | Reference |
| Protein Modification (NHS Ester Reaction) | |||
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can improve reaction efficiency. | [8][9] |
| Molar Excess of DBCO-NHS Ester | 10 to 40-fold over protein | Optimization may be required depending on the protein. | [10] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate) | Avoid Tris and glycine (B1666218) buffers as they contain primary amines. | [8][9] |
| pH | 7.0 - 9.0 | The NHS ester reaction is most efficient at a slightly basic pH. | [6][11] |
| Incubation Temperature | Room temperature or 4°C | [8][12] | |
| Incubation Time | 30 minutes to 2 hours at room temperature, or overnight at 4°C | Longer incubation times may be needed at lower temperatures. | [8][9][12] |
| Click Chemistry Reaction (SPAAC) | |||
| Molar Excess of Azide-Fluorophore | 1.5 to 3-fold over DBCO-protein | The optimal ratio may need to be determined empirically. | [8] |
| Incubation Temperature | 4°C to 37°C | Higher temperatures can increase the reaction rate. | [8] |
| Incubation Time | 4 to 12 hours | Can be extended to improve labeling efficiency. | [8] |
Mandatory Visualizations
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound, 2784618-59-1 | BroadPharm [broadpharm.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. precisepeg.com [precisepeg.com]
- 8. interchim.fr [interchim.fr]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of DBCO-Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of dibenzocyclooctyne (DBCO)-labeled proteins, a critical step in the generation of well-defined bioconjugates for research, diagnostics, and therapeutic applications. The protocols outlined below cover the essential steps from protein labeling and removal of excess reagents to high-resolution purification and characterization.
Introduction
Strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," has become a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. This reaction involves the conjugation of a DBCO-modified molecule with an azide-containing partner. The purification of the intermediate DBCO-labeled protein is paramount to ensure the quality and reliability of the final conjugate. Inadequate purification can lead to poorly characterized bioconjugates with inconsistent properties and potential for off-target effects.
This document provides detailed methodologies for the purification of DBCO-labeled proteins, with a focus on removing unreacted DBCO reagents and separating protein species with varying degrees of labeling.
Overall Experimental Workflow
The general workflow for producing and purifying DBCO-labeled proteins involves several key stages, starting from the initial conjugation reaction to the final characterization of the purified product.
Caption: General workflow for DBCO-protein conjugation and purification.
Experimental Protocols
Protocol 1: Protein Conjugation with DBCO-NHS Ester
This protocol describes a general method for labeling a protein with a DBCO-NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface.[1]
Materials:
-
Target protein (1-5 mg/mL)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
DBCO-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column
Procedure:
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add the calculated volume of the 10 mM DBCO-NHS ester stock solution to the protein solution to achieve the desired molar excess (typically 5- to 20-fold).[1] The final concentration of DMSO in the reaction mixture should ideally be below 20%.[1][2]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[1]
-
-
Quenching:
-
Removal of Excess Reagent:
Caption: Reaction of a protein with a DBCO-NHS ester.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification
HPLC is a powerful technique for purifying DBCO-conjugated proteins, offering high resolution to separate labeled from unlabeled proteins and to resolve species with different degrees of labeling.[1][4] The choice of HPLC method depends on the physicochemical properties of the protein.
IEX separates molecules based on differences in their net surface charge. The conjugation of DBCO to a protein can alter its isoelectric point (pI), allowing for separation.
-
Principle: Separation based on charge differences post-conjugation.
-
Stationary Phase: Anion or cation exchange column.
-
Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).
-
Gradient: A linear gradient from 0-100% Mobile Phase B over 20-30 minutes.[1]
-
Flow Rate: 0.5 - 1.0 mL/min for analytical columns.[1]
-
Detection: Monitor absorbance at 280 nm (for protein) and 309 nm (for DBCO).[1]
HIC separates proteins based on their surface hydrophobicity under non-denaturing conditions. The addition of the hydrophobic DBCO group increases the protein's affinity for the HIC stationary phase.[1]
-
Principle: Separation based on hydrophobicity differences.
-
Stationary Phase: HIC column (e.g., Butyl, Phenyl).
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 100 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 100 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from 0-100% Mobile Phase B.
-
Flow Rate: 0.5 - 1.0 mL/min.[1]
-
Detection: Monitor absorbance at 280 nm and 309 nm.[1]
RP-HPLC offers high-resolution separation based on hydrophobicity but often requires denaturing conditions, which may not be suitable for all proteins.[1]
-
Principle: High-resolution separation based on hydrophobicity.[4]
-
Stationary Phase: C4, C8, or C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Solvent B over 30-60 minutes is a good starting point for method development.[4]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Monitor absorbance at 280 nm and 309 nm.
Caption: Logic diagram for HPLC-based purification of DBCO-labeled proteins.
Characterization and Quality Control
After purification, it is essential to characterize the DBCO-labeled protein to determine its purity, concentration, and the degree of labeling (DOL).
Protocol 3: Determination of Degree of Labeling (DOL)
The DOL, which is the average number of DBCO molecules per protein, can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (A280) and 309 nm (A309).[1][3]
Procedure:
-
Measure the absorbance of the purified DBCO-protein solution at 280 nm and 309 nm.[1][3]
-
Calculate the DOL using the following formula:[1]
DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)
Where:
-
A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm.[1]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).[1]
-
CF is the correction factor for the DBCO group's absorbance at 280 nm (typically ~0.90 to 1.089).[1]
-
Other Characterization Methods
-
SDS-PAGE: Can show a slight shift in molecular weight corresponding to the number of DBCO groups attached.[1][4]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the most accurate determination of molecular weight, confirming successful conjugation and the distribution of different labeled species.[1][5]
Data Presentation
The following tables summarize typical quantitative data and expected outcomes for the purification and characterization of DBCO-labeled proteins.
Table 1: Typical Purification Parameters and Outcomes
| Parameter | Method | Typical Value/Range | Reference |
| Protein Recovery | Desalting Spin Column | >85% | [1][3] |
| HPLC | >80% | [1] | |
| Purity | HPLC | >95% | [1] |
| Degree of Labeling (DOL) | UV-Vis Spectrophotometry | 1 - 5 (Application Dependent) | [1] |
Table 2: HPLC Method Selection Guide
| HPLC Method | Principle of Separation | Advantages | Limitations |
| Ion-Exchange (IEX) | Net Charge | Non-denaturing | Change in pI may be minimal |
| Hydrophobic Interaction (HIC) | Surface Hydrophobicity | Non-denaturing, good resolution | Requires high salt concentrations |
| Reverse-Phase (RP-HPLC) | Hydrophobicity | High resolution, volatile mobile phases | Often requires denaturing conditions |
Table 3: Quality Control Metrics
| Parameter | Target | Method of Verification |
| Purity | >95% | HPLC chromatogram peak area |
| Recovery | >80% | Overall yield of purified protein |
| Degree of Labeling (DOL) | 1 - 5 (Application Dependent) | UV-Vis Spectrophotometry |
| Mass Confirmation | Expected Mass ± 1 Da (ESI-MS) | Mass Spectrometry |
Troubleshooting
Problem: Low protein recovery after desalting or HPLC.
-
Possible Cause: Protein precipitation, non-optimal buffer conditions.
-
Solution: Optimize buffer composition (pH, ionic strength), screen different chromatography resins.
Problem: Low degree of labeling (DOL).
-
Possible Cause: Inefficient conjugation reaction.
-
Solution: Increase the molar excess of the DBCO-NHS ester, optimize reaction time and temperature, ensure the protein buffer is amine-free.
Problem: Broad or multiple peaks in HPLC.
-
Possible Cause: Heterogeneous labeling, protein aggregation.
-
Solution: Optimize the conjugation reaction to achieve more homogenous labeling, include a size-exclusion chromatography (SEC) step to remove aggregates.
References
- 1. benchchem.com [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: DBCO-NHCO-PEG13-NHS Ester
Welcome to the technical support center for DBCO-NHCO-PEG13-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional crosslinker. It contains two reactive groups: a DBCO (Dibenzocyclooctyne) group and an NHS (N-hydroxysuccinimide) ester. The DBCO group reacts with azides via a copper-free click chemistry reaction (SPAAC), while the NHS ester reacts with primary amines (like those on the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds. The PEG13 (13-unit polyethylene (B3416737) glycol) spacer increases the solubility and flexibility of the molecule. This reagent is commonly used for bioconjugation, such as linking proteins, peptides, or other molecules for applications in drug delivery, diagnostics, and proteomics.
Q2: How should I store and handle this compound to prevent degradation?
A2: To ensure the stability and reactivity of this compound, it is crucial to store it at –20°C in a dry environment, protected from light.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[2][3] It is highly recommended to use anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.[1][2][3] Prepare these solutions immediately before use, as the NHS ester is not stable in solution for extended periods.[2][3]
Q3: What is NHS ester hydrolysis and why is it a concern?
A3: NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into a non-reactive carboxylic acid. This is a significant concern because it directly competes with the desired amine-coupling reaction.[4] If the NHS ester is hydrolyzed, it can no longer react with the primary amines on your target molecule, leading to low or no conjugation efficiency. The rate of hydrolysis is highly dependent on pH, temperature, and the duration of exposure to an aqueous environment.[4]
Q4: What is the optimal pH for reacting the NHS ester with primary amines?
A4: The optimal pH for the reaction between an NHS ester and a primary amine is a compromise between maximizing the availability of the reactive deprotonated amine and minimizing the rate of hydrolysis.[5] This is typically in the range of pH 7.2 to 8.5.[6][7] At a lower pH, most primary amines are protonated and thus non-reactive.[6] At a higher pH, the rate of NHS ester hydrolysis increases significantly.[4][6] For many applications, a pH of 8.3-8.5 is considered optimal.[8][9]
Troubleshooting Guide
Problem: Low or no labeling with my protein/molecule of interest.
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure the reagent was stored and handled correctly (at -20°C, dry, and brought to room temperature before opening). Prepare the reagent solution in anhydrous DMSO or DMF immediately before use. Minimize the time the reagent is in an aqueous solution before the reaction. |
| Incorrect buffer pH | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter.[6] A pH of 8.3-8.5 is often optimal for efficient labeling.[8][9] |
| Presence of primary amines in the buffer | Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[6] Use buffers like phosphate-buffered saline (PBS), borate (B1201080) buffer, or bicarbonate buffer. |
| Low reactant concentrations | Low concentrations of your protein or the this compound can reduce the reaction efficiency, as the competing hydrolysis reaction becomes more prominent.[6] If possible, increase the concentration of your reactants. |
| Inaccessible amine groups on the target molecule | The primary amines on your protein may be sterically hindered or located in the protein's interior. Consider denaturing the protein slightly if its function is not dependent on its tertiary structure, or try a linker with a longer spacer arm. |
Quantitative Data on NHS Ester Hydrolysis
The stability of the NHS ester is critically dependent on the pH of the aqueous environment. The following table summarizes the half-life of NHS esters at various pH values and temperatures, illustrating the increased rate of hydrolysis with increasing pH.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours[1][10] |
| 8.0 | Room Temperature | ~1 hour |
| 8.5 | Room Temperature | ~180 minutes[5] |
| 8.6 | 4°C | 10 minutes[1][5][10] |
| 9.0 | Room Temperature | ~125 minutes[5] |
Experimental Protocols
Detailed Protocol for Protein Labeling with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein and application.
Materials:
-
This compound
-
Protein of interest
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5 (e.g., pH 7.5 for a good balance between reaction and stability, or pH 8.3 for faster reaction)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve your protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of the reagent in anhydrous DMF or DMSO to create a 10 mM stock solution.
-
-
Perform the Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to your protein solution. The optimal molar ratio may need to be determined empirically.
-
Gently mix the reaction mixture immediately.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times at lower temperatures can help to minimize hydrolysis.
-
-
Quench the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any unreacted NHS ester.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted this compound and the quenching agent by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for low labeling efficiency.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. nanocomposix.com [nanocomposix.com]
Technical Support Center: Optimizing DB-NHCO-PEG13-NHS Ester Conjugation
Welcome to the technical support center for DBCO-NHCO-PEG13-NHS ester conjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and success of their conjugation experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the conjugation process, offering step-by-step solutions to overcome common challenges.
Issue 1: Low Conjugation Yield
Low or no conjugation of the this compound to your target molecule is a common problem that can stem from several factors.
Possible Causes and Solutions:
-
Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent.[1][2] At low pH, the amine group is protonated and non-nucleophilic, hindering the reaction.[1][3] Conversely, at high pH, the NHS ester is prone to rapid hydrolysis, which deactivates it.[1][3][4]
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with your target molecule for the NHS ester, thereby reducing conjugation efficiency.[4][5]
-
Solution: Use non-amine-containing buffers like phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[4][5][6] Tris or glycine can, however, be used to quench the reaction.[4]
-
-
Hydrolysis of NHS Ester: NHS esters are susceptible to hydrolysis in aqueous solutions.[4][7] The rate of hydrolysis increases with pH.[4][8][9]
-
Inactive NHS Ester Reagent: The this compound may have degraded due to improper storage or handling.
-
Insufficient Molar Excess of NHS Ester: An inadequate amount of the NHS ester will result in incomplete conjugation.
Issue 2: Protein Aggregation or Precipitation
The introduction of hydrophobic molecules like DBCO can sometimes lead to protein aggregation.[14][15]
Possible Causes and Solutions:
-
Increased Hydrophobicity: The DBCO group is hydrophobic, and attaching multiple DBCO molecules to a protein's surface can increase its overall hydrophobicity, leading to aggregation.[14][15]
-
Solution:
-
Optimize the molar ratio of the DBCO-NHS ester to the protein to avoid excessive labeling.[14]
-
The hydrophilic PEG13 linker in the this compound is designed to improve water solubility and minimize steric hindrance, which can help reduce aggregation.[16][17][18][19]
-
Consider using additives or excipients that are known to reduce protein aggregation.[20]
-
-
-
Suboptimal Buffer Conditions: The reaction buffer's pH or ionic strength may not be optimal for your specific protein's stability.[20][21]
-
Solution: Perform buffer screening experiments to identify the ideal pH and ionic strength for your protein.[20]
-
-
High Protein Concentration: High concentrations of protein can increase the likelihood of intermolecular interactions and aggregation.[14][20]
-
Organic Solvent Concentration: If the this compound is first dissolved in an organic solvent like DMSO or DMF, a high final concentration of this solvent in the reaction mixture can cause protein precipitation.[22]
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG13 linker in this compound?
The polyethylene (B3416737) glycol (PEG) linker serves several important functions in bioconjugation.[24] The PEG13 linker in this reagent is a long, flexible, and hydrophilic spacer that:
-
Improves water solubility: This is particularly beneficial when working with hydrophobic molecules like DBCO, helping to prevent aggregation.[17][18][19]
-
Reduces steric hindrance: The long linker arm minimizes spatial interference between the conjugated molecules, allowing for more efficient interaction with their targets.[16][25]
-
Enhances stability: PEG linkers can protect the conjugated biomolecule from enzymatic degradation.[24]
Q2: What is the optimal pH for conjugation with this compound?
The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[4][5] A pH of 8.3-8.5 is often recommended for efficient conjugation.[1][2]
Q3: Which buffers should I use for the conjugation reaction?
It is crucial to use a buffer that does not contain primary amines. Recommended buffers include:
A 0.1 M sodium bicarbonate solution is a common choice.[1][2][5]
Q4: Which buffers should I avoid?
Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with your target molecule for reaction with the NHS ester.[4][5]
Q5: How should I prepare and store the this compound?
NHS esters are sensitive to moisture.[10][12] Store the solid reagent desiccated at -20°C.[6] For use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[10][11] It is best to prepare aqueous solutions of the NHS ester immediately before the reaction.[1] If dissolved in anhydrous DMSO or DMF, the stock solution can be stored at -20°C for 1-2 months.[1][2]
Q6: What molar ratio of this compound to my protein should I use?
The optimal molar ratio depends on the specific protein and the desired degree of labeling. A common starting point for labeling proteins is a 5- to 20-fold molar excess of the NHS ester.[1][12][13] It is recommended to perform a titration experiment to determine the ideal ratio for your application.
Q7: What are the typical reaction times and temperatures for this conjugation?
The reaction can be carried out for 1 to 4 hours at room temperature or overnight on ice.[1] Some protocols suggest incubating for 30-60 minutes at room temperature or for 2 hours on ice.[23][26]
Data Summary Tables
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5)[1][4][5] | Balances amine reactivity and NHS ester hydrolysis. |
| Buffer | Phosphate, Carbonate-Bicarbonate, HEPES, Borate[4][5][6] | Must be free of primary amines (e.g., Tris, Glycine).[4][5] |
| Molar Excess of NHS Ester | 5-20 fold (for proteins)[1][12][13] | Optimization is recommended for each specific application. |
| Protein Concentration | 1 - 10 mg/mL[1][2] | Higher concentrations may increase aggregation risk.[14][20] |
| Reaction Temperature | 4°C to Room Temperature[4][26] | Lower temperatures may require longer incubation times. |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C[1] | Can be adjusted based on the desired degree of labeling. |
| Organic Solvent | < 10-15% (if used)[22][23] | High concentrations of DMSO or DMF can cause precipitation. |
Table 2: Half-life of NHS Esters at Various pH Values
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[4][8] |
| 8.6 | 4 | 10 minutes[4][8] |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general guideline for conjugating the this compound to a protein containing primary amines.
-
Buffer Preparation: Prepare a suitable reaction buffer, such as 0.1 M sodium bicarbonate, and adjust the pH to 8.3.[1][2][5]
-
Protein Solution Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[1][2] If the protein is in a different buffer, perform a buffer exchange.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or amine-free DMF.[1][2][5]
-
Conjugation Reaction: Add the desired molar excess of the dissolved NHS ester to the protein solution.[1] Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1]
-
Quenching the Reaction (Optional): To stop the reaction, add a quenching buffer such as Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes.[4][12]
-
Purification: Remove excess, unreacted this compound and byproducts using a suitable method such as gel filtration, dialysis, or spin filtration.[1][14]
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry). The DBCO group has an absorbance maximum around 309 nm.[14][23]
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Reaction pathway for NHS ester conjugation and competing hydrolysis.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. d-nb.info [d-nb.info]
- 16. This compound - CD Bioparticles [cd-bioparticles.net]
- 17. This compound, 2784618-59-1 | BroadPharm [broadpharm.com]
- 18. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 19. adcreview.com [adcreview.com]
- 20. benchchem.com [benchchem.com]
- 21. pharmtech.com [pharmtech.com]
- 22. interchim.fr [interchim.fr]
- 23. benchchem.com [benchchem.com]
- 24. precisepeg.com [precisepeg.com]
- 25. DBCO-NH-PEG13-NHS ester | AxisPharm [axispharm.com]
- 26. broadpharm.com [broadpharm.com]
Technical Support Center: Troubleshooting Low Yield in SPAAC Reactions
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments for higher yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low conjugation yield in a question-and-answer format.
Q1: My SPAAC reaction is slow or results in a low yield. What are the primary factors I should investigate?
A1: Several factors can contribute to slow or incomplete SPAAC reactions. The most common areas to troubleshoot are the choice of reactants, reaction conditions, and potential degradation of starting materials.
-
Reactant Choice & Stability: The structure of the cyclooctyne (B158145) is a critical determinant of the reaction rate. Some cyclooctynes are inherently more reactive than others due to ring strain.[1][2] However, highly reactive cyclooctynes can also be less stable.[1] Ensure your cyclooctyne and azide (B81097) reagents are pure and have been stored correctly, typically at -20°C or -80°C, protected from light and moisture, to prevent degradation.[3] It is advisable to prepare fresh reactant solutions before each experiment.[3]
-
Reaction Conditions:
-
Concentration: Higher concentrations of both the azide and cyclooctyne will increase the reaction rate according to the law of mass action.[4] If solubility is an issue, consider different solvent systems or strategies to increase local reactant concentrations.[4][5]
-
Temperature: Increasing the reaction temperature from 4°C to room temperature (25°C) or 37°C can significantly accelerate the reaction rate.[3][6] However, be mindful of the thermal stability of your biomolecules.[4]
-
pH and Buffer: The reaction rate can be influenced by the pH and buffer system.[4][5] While reactions are often performed at a physiological pH of 7-8, it is recommended to screen a range of pH values (e.g., 6.5-8.5) to find the optimal condition for your specific system.[5] Studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS.[3][4]
-
Solvent: The choice of solvent can impact reaction rates, and aqueous solvent systems have been noted to accelerate SPAAC reactions.[2] Organic co-solvents like DMSO can be used to improve the solubility of hydrophobic reactants, but their proportion should be optimized as they can affect the reaction rate.[5] For biomolecule stability, the final DMSO concentration should ideally be kept below 10%.[3]
-
-
Steric Hindrance: Bulky substituents near the azide or alkyne can sterically hinder the reaction.[3][5] If you suspect steric hindrance is an issue, consider introducing a PEG spacer to the linker to increase the accessibility of the reactive groups. The inclusion of a PEG linker has been shown to enhance reaction rates.[3][7][8]
Below is a troubleshooting workflow to address low yield in SPAAC reactions:
Q2: How can I choose the right cyclooctyne for my experiment?
A2: The choice of cyclooctyne depends on the balance between reactivity and stability required for your specific application.[1][9]
-
Reactivity: More strained cyclooctynes, such as bicyclononyne (BCN) derivatives, are often more reactive than dibenzocyclooctynes (DBCO).[1][5] The structure of the cyclooctyne directly influences the reaction rate.[1]
-
Stability: Highly reactive cyclooctynes can be less stable, which may limit their practical application.[1] DBCO and BCN are widely used because they offer a good balance of high reactivity and stability.[1]
-
Solubility: The solubility of the cyclooctyne in your reaction buffer is also a key consideration. Some cyclooctynes are more hydrophobic than others.
Q3: I'm observing non-specific labeling or side reactions. What could be the cause?
A3: While SPAAC is known for its high bioorthogonality, non-specific reactions can occasionally occur.
-
Instability of Reactants: The cyclooctyne may degrade under the reaction conditions, leading to side products.[5] Ensure the purity of your starting materials.
-
Reaction with Other Functional Groups: Although less common, some highly reactive cyclooctynes may react with other functional groups in your system.[5]
Q4: My conjugation yield is inconsistent between different experimental batches. What could be the reason?
A4: Inconsistent yields often point to variability in one of the key experimental parameters.
-
Reagent Quality: Ensure that the quality of your azide and cyclooctyne reagents is consistent across batches. Use fresh, high-quality reagents.[3]
-
Buffer Preparation: Inconsistencies in buffer pH and composition can significantly affect SPAAC kinetics.[3] Prepare buffers carefully and consistently for each experiment.
-
Quantification of Starting Materials: Inaccurate quantification of the starting biomolecule or the azide/alkyne modification can lead to apparent inconsistencies in yield.
Data Presentation: Quantitative Impact of Reaction Conditions
The following tables summarize key quantitative data for optimizing your SPAAC reactions.
Table 1: Effect of Buffer and pH on SPAAC Reaction Rates
| Buffer (pH) | Reactants | Rate Constant (M⁻¹s⁻¹) | Reference |
| PBS (7.0) | sulfo DBCO-amine + 3-azido-L-alanine | 0.32 - 0.85 | [8] |
| HEPES (7.0) | sulfo DBCO-amine + 3-azido-L-alanine | 0.55 - 1.22 | [8] |
| DMEM | sulfo DBCO-amine + 3-azido-L-alanine | 0.59 - 0.97 | [8] |
| RPMI | sulfo DBCO-amine + 3-azido-L-alanine | 0.27 - 0.77 | [8] |
Table 2: Comparison of Cyclooctyne Reactivity
| Cyclooctyne | Azide | Rate Constant (M⁻¹s⁻¹) | Reference |
| [9+1]CPP | Benzyl azide | 2.2 x 10⁻³ | [10] |
| [11+1]CPP | Benzyl azide | 4.5 x 10⁻⁴ | [10] |
| DBCO | Fluorescent Azide | Stronger Signal (vs. BCN) | [11] |
| BCN | Fluorescent Azide | Weaker Signal (vs. DBCO) | [11] |
Experimental Protocols
Protocol 1: General Workflow for a SPAAC Reaction
This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified biomolecule.
-
Reagent Preparation:
-
Dissolve the azide-modified biomolecule in a suitable reaction buffer (e.g., HEPES at pH 7.5).
-
Prepare a stock solution of the cyclooctyne reagent in an organic solvent like DMSO.
-
-
Reaction Setup:
-
Add the cyclooctyne stock solution to the solution of the azide-modified biomolecule. A slight excess (1.5 to 3 equivalents) of the cyclooctyne is often used. The final concentration of the organic solvent should be kept low (e.g., <10% DMSO) to avoid denaturation of biomolecules.[3]
-
-
Incubation:
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored using techniques like UV-Vis spectroscopy (see Protocol 2), LC-MS, or SDS-PAGE.
-
-
Purification:
The logical flow of a typical SPAAC experiment is illustrated below:
Protocol 2: Monitoring SPAAC Reaction Kinetics using UV-Vis Spectroscopy
This protocol describes how to follow the progress of the reaction by monitoring the disappearance of the characteristic DBCO absorbance.
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm, which is a characteristic absorbance peak for many DBCO reagents.[4]
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The concentration of the DBCO reagent should be chosen so that the initial absorbance at 309 nm is within the linear range of the spectrophotometer.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.[4]
-
-
Data Acquisition:
-
Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.
-
Immediately begin monitoring the absorbance at 309 nm over time. Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.[4]
-
-
Data Analysis:
-
Plot the natural logarithm of the DBCO concentration (which is proportional to the absorbance at 309 nm) versus time.[4]
-
For a pseudo-first-order reaction (where one reactant is in large excess), this plot should be linear. The negative of the slope of this line will give the pseudo-first-order rate constant.[4]
-
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 2. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 10. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for NHS Ester Coupling
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful bioconjugation experiments.
Troubleshooting Guide
Low labeling efficiency is a common challenge in NHS ester coupling reactions. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal results.
Issue: Low or No Labeling Efficiency
Possible Cause 1: Suboptimal Buffer pH
The pH of the reaction buffer is a critical factor that governs the balance between the reactivity of the target amine and the stability of the NHS ester.[1]
-
Troubleshooting Steps:
-
Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is typically 7.2-8.5.[2][3]
-
If the pH is too low (<7), the primary amines on your molecule will be protonated and non-nucleophilic, thus unreactive.[1]
-
If the pH is too high (>8.5), the rate of NHS ester hydrolysis will significantly increase, leading to the inactivation of your labeling reagent before it can react with the target molecule.[1][4]
-
Possible Cause 2: Presence of Competing Nucleophiles
Primary amine-containing buffers or contaminants will compete with your target molecule for reaction with the NHS ester.[2]
-
Troubleshooting Steps:
-
Ensure your buffer is free of primary amines. Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane).[2][5]
-
If your protein solution was stored in a Tris-containing buffer, perform a buffer exchange into a suitable amine-free buffer (e.g., PBS, HEPES, Borate) before initiating the coupling reaction.[5]
-
Be aware of other potential nucleophilic contaminants, such as sodium azide (B81097) in high concentrations.[2]
-
Possible Cause 3: NHS Ester Hydrolysis
NHS esters are susceptible to hydrolysis in aqueous solutions, a process that is accelerated at higher pH and temperatures.[1][4]
-
Troubleshooting Steps:
-
Prepare your NHS ester solution immediately before use. Do not prepare stock solutions for long-term storage in aqueous buffers.[5]
-
If you suspect hydrolysis is a significant issue, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[2][3]
-
For water-insoluble NHS esters, dissolve them in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding to the reaction mixture.[6][7]
-
Possible Cause 4: Inaccessible Target Amines
The primary amines on the target molecule may be sterically hindered or buried within the three-dimensional structure, making them inaccessible to the NHS ester.[3]
-
Troubleshooting Steps:
-
Review the structure of your target molecule to assess the accessibility of primary amines (N-terminus and lysine (B10760008) residues).
-
Consider using a longer-chain NHS ester crosslinker to overcome steric hindrance.
-
Denaturation of the protein is generally not recommended as it can lead to non-specific labeling and loss of function.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS ester coupling reactions?
The optimal pH for NHS ester coupling is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester. Generally, a pH range of 7.2 to 8.5 is recommended.[2][]
Q2: Which buffers are recommended for NHS ester coupling?
Amine-free buffers are essential for successful NHS ester coupling. Recommended buffers include:
Q3: Can I use Tris buffer for my NHS ester coupling reaction?
No, Tris buffer contains primary amines and will compete with your target molecule for reaction with the NHS ester, significantly reducing your labeling efficiency.[2][5] If your molecule is in a Tris-based buffer, a buffer exchange is necessary before starting the conjugation.
Q4: How can I stop the NHS ester coupling reaction?
The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine.[2] This will react with any remaining unreacted NHS ester.
Q5: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?
Many NHS esters have poor water solubility and should be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction buffer.[6][7][10] Ensure the final concentration of the organic solvent in the reaction mixture is low enough (typically <10%) to not affect the stability of your biomolecule.[5]
Data Presentation
Table 1: Effect of pH and Temperature on NHS Ester Half-Life
This table illustrates the stability of NHS esters under different conditions. The half-life is the time it takes for half of the reactive NHS ester to be hydrolyzed.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Data sourced from multiple references.[2][4]
Table 2: Recommended Buffer Conditions for NHS Ester Coupling
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | A compromise between amine reactivity and NHS ester stability.[2] |
| Buffer Type | Phosphate, HEPES, Borate, Bicarbonate | Must be free of primary amines.[2][6] |
| Buffer Concentration | 50-100 mM | Sufficient to maintain pH throughout the reaction. |
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This is a generalized protocol and may require optimization for your specific application.
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of dry DMSO or DMF.[6]
-
Reaction Setup:
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[2] The optimal time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM.[2] Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted labeling reagent and byproducts by dialysis, gel filtration, or another suitable chromatographic method.[6]
Visualizations
Caption: A general experimental workflow for NHS ester coupling reactions.
Caption: A logical workflow for troubleshooting low labeling efficiency in NHS ester coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. broadpharm.com [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. glenresearch.com [glenresearch.com]
- 9. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: DBCO-NHCO-PEG13-NHS Ester
Welcome to the technical support center for DBCO-NHCO-PEG13-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1] It facilitates a two-step labeling process. First, the N-hydroxysuccinimide (NHS) ester reacts with primary amines (-NH₂) on proteins, peptides, or other molecules to form a stable amide bond.[2] This introduces a DBCO (dibenzocyclooctyne) group onto the target molecule. The DBCO group can then specifically react with an azide-functionalized molecule via a copper-free click chemistry reaction, also known as strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4] The PEG13 spacer is long and hydrophilic, which helps to improve solubility and reduce steric hindrance during conjugation.[1][5]
Q2: What are the main side reactions to be aware of when using an NHS ester?
A2: The primary side reaction is the hydrolysis of the NHS ester in the presence of water, which renders the reagent inactive.[6][7] This hydrolysis is more rapid at higher pH.[6][8] Additionally, while NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic groups found on proteins, although generally at a slower rate.[9] These include the hydroxyl groups of serine, threonine, and tyrosine, the guanidinium (B1211019) group of arginine, and the sulfhydryl group of cysteine.[2][9]
Q3: Which buffers are recommended for the NHS ester reaction, and which should be avoided?
A3: It is crucial to use buffers that do not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[10][11] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate (B1201080), and carbonate buffers, typically at a pH range of 7.2 to 8.5.[6][11] Buffers containing Tris (e.g., TBS) or glycine (B1666218) must be avoided for the conjugation step, although they can be used to quench the reaction.[10][12] Furthermore, avoid buffers containing sodium azide (B81097), as the azide can react with the DBCO group.[10][12]
Q4: How should I store and handle this compound?
A4: this compound is moisture-sensitive and should be stored at -20°C under desiccated conditions.[7][13] Before use, it is critical to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[7][10] For long-term storage, -80°C is recommended.[14]
Q5: My this compound is not dissolving in my aqueous buffer. What should I do?
A5: This is a common issue as many non-sulfonated NHS esters have poor water solubility.[6] To resolve this, first dissolve the this compound in a high-quality, anhydrous, and amine-free water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[10][11] You can then add this stock solution to your aqueous reaction mixture. It is important to keep the final concentration of the organic solvent low (typically below 20%) to avoid precipitation of proteins.[15]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of NHS Ester: The reagent was exposed to moisture during storage or handling.[2] | Always allow the reagent vial to equilibrate to room temperature before opening.[10] Prepare stock solutions immediately before use.[7] |
| Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) or sodium azide.[10][11] | Perform a buffer exchange into a recommended buffer such as PBS, HEPES, or borate at pH 7.2-8.5.[11] | |
| Suboptimal pH: The reaction pH is too low, leading to protonation of the primary amines.[8] | Ensure the reaction pH is within the optimal range of 7.2-8.5 for efficient amine labeling.[11] | |
| Low Reagent Concentration: The concentration of the protein or the DBCO-PEG-NHS ester is too low, favoring hydrolysis over the desired bimolecular reaction.[2] | Increase the concentration of the reactants. A protein concentration of >1 mg/mL is often recommended.[2] | |
| Steric Hindrance: The amine on the target molecule is not easily accessible due to the molecule's three-dimensional structure.[16] | The PEG13 linker is designed to minimize this, but if problems persist, consider altering the molar excess of the DBCO reagent. | |
| Protein Precipitation | High Concentration of Organic Solvent: The final concentration of DMSO or DMF in the reaction mixture is too high. | Keep the final concentration of the organic co-solvent as low as possible, ideally under 20%.[15] |
| Hydrophobicity of DBCO: A high degree of labeling with the hydrophobic DBCO group can lead to protein aggregation.[16] | Optimize the molar ratio of the DBCO reagent to your protein to avoid excessive labeling. | |
| Inconsistent Results | pH Drift: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of the reaction mixture, especially in poorly buffered solutions.[11] | Use a buffer with sufficient buffering capacity (e.g., 50-100 mM) to maintain a stable pH throughout the reaction.[11] |
| Reagent Degradation: The this compound has degraded over time due to improper storage. | Use fresh reagent and ensure it has been stored correctly at -20°C or -80°C, protected from moisture and light.[13][14] |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
-
Buffer Preparation: Prepare a suitable reaction buffer such as 1X PBS at pH 7.4. Ensure the buffer is free of any primary amines or sodium azide.[10]
-
Protein Preparation: Dissolve your protein in the reaction buffer to a concentration of 1-5 mg/mL. If your protein solution contains incompatible buffer components, perform a buffer exchange using dialysis or a desalting column.
-
This compound Stock Solution Preparation: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.[10]
-
Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to your protein solution.[10] The final volume of DMSO or DMF should be less than 20% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[10]
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[10]
-
Purification: Remove the excess, unreacted DBCO reagent and byproducts using a desalting column, dialysis, or size exclusion chromatography.
Visualizations
Reaction Scheme and Side Reactions
Caption: Desired and side reactions of DBCO-PEG-NHS ester.
Troubleshooting Workflow for Low Conjugation Efficiency
Caption: Troubleshooting workflow for low conjugation.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. benchchem.com [benchchem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. DBCO-PEG4-NHS [nanocs.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. lumiprobe.com [lumiprobe.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protein Aggregation During Labeling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate protein aggregation during labeling procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during a labeling reaction?
Protein aggregation is a common issue that arises when proteins lose their native structure, exposing hydrophobic regions that then interact with each other.[1] During labeling, this can be triggered by several factors:
-
Physicochemical Stress: The labeling process itself can introduce stress. This includes changes in pH, temperature, ionic strength, and the introduction of organic solvents (like DMSO or DMF) used to dissolve the labeling reagent.[1][2]
-
Over-labeling: Attaching too many label molecules to the protein surface can alter its net charge, isoelectric point (pI), and increase surface hydrophobicity, leading to reduced solubility and aggregation.[3]
-
High Protein Concentration: Many labeling protocols require high protein concentrations, which can increase the likelihood of intermolecular interactions and aggregation.[1][4] Aggregation is often a second-order or higher process that is expected to increase with higher protein concentrations during quiescent incubation.[5]
-
Hydrophobicity of the Label: Many fluorescent dyes and crosslinkers are hydrophobic. Covalently attaching them to the protein surface increases the overall hydrophobicity of the protein, promoting self-association.[3]
-
Inherent Protein Instability: Some proteins are inherently unstable and prone to aggregation, a tendency that is exacerbated by the labeling process.[2][6]
-
Shear Stress: Mechanical stresses from procedures like vortexing or extensive pipetting can disrupt protein structure and induce aggregation.[1]
Q2: How can I detect protein aggregation in my sample?
Detecting aggregation early is crucial. Several methods can be used:
-
Visual Inspection: The simplest method is to look for visible precipitates, cloudiness, or opalescence in your sample.[4][7]
-
Spectrophotometry: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) due to light scattering can indicate the presence of soluble aggregates.[7]
-
Dynamic Light Scattering (DLS): DLS is a highly sensitive technique that can detect the formation of large particles and soluble aggregates in a solution.[4][7]
-
Size Exclusion Chromatography (SEC): During the purification step post-labeling, the appearance of high molecular weight species eluting in or near the void volume is a clear indicator of aggregation.[7]
-
Loss of Biological Activity: A decrease in the specific activity of an enzyme or the binding affinity of an antibody post-labeling can indirectly suggest that aggregation or misfolding has occurred.[7]
Q3: Can changing the buffer pH or salt concentration help prevent aggregation?
Yes, optimizing the buffer is a critical first step.
-
pH: Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[4] It is crucial to perform the labeling reaction at a pH at least 1-1.5 units away from the protein's pI to ensure sufficient surface charge and electrostatic repulsion between molecules.[4] While many NHS-ester labeling reactions are more efficient at a slightly alkaline pH (8.0-8.5), some proteins may be less stable.[3] A compromise may be necessary, such as performing the reaction at pH 7.4, which may be slower but safer for the protein.[3][8]
-
Ionic Strength: The effect of salt concentration is protein-dependent. For some proteins, low salt conditions can lead to aggregation, while for others, high salt concentrations can cause "salting out".[6] It is often beneficial to screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to find the optimal condition for your specific protein.[7] Buffer ions themselves can bind to the protein surface and modulate stability.[9][10]
Troubleshooting Guide: Step-by-Step Solutions
Problem: My protein precipitates immediately upon adding the labeling reagent.
This common issue often points to problems with reagent addition or buffer conditions.
Workflow for Troubleshooting Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation.
Problem: My protein looks fine after labeling, but aggregates during purification or storage.
This suggests a more subtle destabilization of the protein. The solution often involves using stabilizing additives in the buffer.
Key Factors Influencing Protein Stability
Caption: Factors contributing to aggregation and mitigation strategies.
Data & Protocols
Table 1: Common Stabilizing Additives to Prevent Aggregation
A wide variety of buffer co-solvents can be used to enhance protein stability.[6] The inclusion of excipients can modulate solution behavior and inhibit aggregation.[2]
| Additive Category | Examples | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Glycerol, Sucrose, Trehalose, Sorbitol | 5-20% (v/v) for Glycerol0.25-1 M for others | Act as osmolytes, promoting the protein's native, compact state through preferential exclusion, which strengthens the hydration shell around the protein.[4][11] |
| Amino Acids | L-Arginine, L-Glutamic Acid, Proline | 50-500 mM | Can suppress aggregation by binding to exposed hydrophobic patches and increasing protein solubility.[4][7] A mixture of arginine and glutamate (B1630785) is often effective.[4] |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1-10 mM | Prevent the formation of non-native intermolecular disulfide bonds, which is a common cause of aggregation for cysteine-containing proteins.[4][6] |
| Non-denaturing Detergents | Polysorbate 20 (Tween 20), Polysorbate 80, CHAPS | 0.01-0.1% (v/v) | These amphiphilic molecules can help solubilize proteins and prevent aggregation driven by hydrophobic interactions without denaturing the protein.[4][7] |
| Salts | NaCl, KCl, (NH₄)₂SO₄ | 50-500 mM | Modulate electrostatic interactions. The optimal type and concentration are highly protein-specific and must be determined empirically.[4][7] |
Table 2: Recommended Starting Conditions for Labeling Reactions
Optimizing reaction parameters is key to minimizing aggregation.
| Parameter | Recommended Starting Condition | Rationale |
| Protein Concentration | 1-2 mg/mL | Lower concentrations reduce the probability of intermolecular interactions.[4] If a high final concentration is needed, perform the labeling at a lower concentration and then concentrate the purified, labeled protein. |
| Molar Excess of Label | 5:1 to 10:1 (Label:Protein) | Start with a lower molar excess to avoid over-labeling.[3] Perform a titration to find the lowest ratio that provides the desired degree of labeling. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures slow down the aggregation process.[7] While labeling reactions are also slower, the trade-off often favors protein stability. High temperatures can denature proteins.[1] |
| Incubation Time | 1-2 hours | Monitor the reaction and stop it once the desired labeling is achieved to minimize the protein's exposure to potentially destabilizing conditions. Prolonged incubation can promote aggregation.[1] |
| Mixing | Gentle end-over-end rotation or slow stirring | Avoid vigorous vortexing or shaking, as shear stress can induce aggregation.[1] When adding the labeling reagent, do so slowly with gentle mixing.[3] |
Experimental Protocol: Optimizing a Labeling Reaction to Minimize Aggregation
This protocol provides a framework for systematically optimizing your labeling procedure.
Objective: To determine the optimal buffer conditions and reaction parameters for labeling a target protein while minimizing aggregation.
Materials:
-
Purified target protein
-
Labeling reagent (e.g., NHS-ester dye)
-
Anhydrous DMSO
-
Set of buffers (e.g., PBS, HEPES, Borate) at various pH values (e.g., 7.0, 7.5, 8.0, 8.5)
-
Stock solutions of additives (NaCl, Glycerol, L-Arginine)
-
Size exclusion chromatography (SEC) column
-
Dynamic Light Scattering (DLS) instrument (optional)
Methodology:
-
Protein Preparation:
-
Dialyze the protein extensively against an amine-free buffer (e.g., PBS or HEPES) at a concentration of 1-2 mg/mL.[3] Ensure the final buffer is at the desired starting pH for the screen (e.g., pH 7.5).
-
Centrifuge the protein solution at >14,000 x g for 10-15 minutes at 4°C to remove any pre-existing aggregates. Carefully collect the supernatant.
-
-
Screening for Optimal Buffer Conditions (Small-Scale Reactions):
-
Set up a matrix of small-scale reactions (e.g., 50-100 µL) to test different conditions.
-
Variable 1: pH. Test four different pH values (e.g., 7.0, 7.5, 8.0, 8.5) using the same buffer system.
-
Variable 2: Additives. For the most promising pH from the step above, test the effect of adding different stabilizers:
-
Control (no additive)
-
-
250 mM NaCl
-
-
-
10% Glycerol
-
-
-
100 mM L-Arginine
-
-
-
For each condition, add a fixed, moderate molar excess of the labeling reagent (e.g., 10:1). Dissolve the reagent in DMSO immediately before use and add it slowly while gently flicking the tube.[3]
-
Incubate all reactions for 1 hour at room temperature.
-
-
Assessing Aggregation:
-
After incubation, centrifuge all samples at >14,000 x g for 10 minutes. Visually inspect for a pellet, which indicates significant precipitation.
-
Analyze the supernatant from each reaction using DLS to check for soluble aggregates or analyze a small aliquot by SEC.
-
Choose the condition (pH + additive) that shows the least amount of aggregation.
-
-
Optimizing Molar Excess of Label:
-
Using the optimal buffer identified in Step 3, perform a titration of the labeling reagent. Set up reactions with varying molar excess ratios (e.g., 2:1, 5:1, 10:1, 20:1).
-
Incubate for 1 hour at room temperature.
-
Assess aggregation as described in Step 3.
-
Determine the degree of labeling for each non-aggregated sample using spectrophotometry.
-
Select the lowest molar excess that provides the desired degree of labeling without causing aggregation.
-
-
Scale-Up and Purification:
-
Perform the labeling reaction at the optimized scale using the best conditions identified.
-
Purify the final labeled protein conjugate using size exclusion chromatography to remove unreacted label and any aggregates that may have formed.[3] The optimized buffer should also be used as the mobile phase for SEC.
-
-
Final Quality Control:
-
Analyze the purified, labeled protein by SEC and/or DLS to confirm it is monomeric and free of aggregates.
-
Assess the biological activity to ensure the labeling process has not compromised protein function.
-
References
- 1. Fidabio [fidabio.com]
- 2. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Inverse relationship of protein concentration and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. Effects of pH and Buffer Concentration on the Thermal Stability of Etanercept Using DSC and DLS [jstage.jst.go.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
DBCO-NHCO-PEG13-NHS ester stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of DBCO-NHCO-PEG13-NHS ester. It includes frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental protocols to ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For long-term stability, this compound should be stored as a solid at -20°C, desiccated, and protected from light.[1] When stored properly, the reagent is expected to be stable for at least one year. Repeated opening and closing of the container should be minimized to avoid introducing moisture, which can lead to hydrolysis of the NHS ester.[2][3]
Q2: How should I handle the reagent upon receiving it?
A: The reagent is typically shipped at ambient temperature.[1][4] Upon receipt, it is crucial to store it at -20°C. Before opening the vial, it must be allowed to equilibrate to room temperature to prevent moisture condensation onto the product.[3] It is also advisable to purge the vial with an inert gas like nitrogen or argon before resealing to minimize exposure to air and moisture.
Q3: What solvents should I use to dissolve this compound?
A: This reagent is soluble in anhydrous water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[4][] It is critical to use high-quality, anhydrous solvents to prevent premature hydrolysis of the NHS ester.
Q4: How stable is the this compound once dissolved?
A: Solutions of this compound are not stable and should be prepared immediately before use.[6] The NHS ester moiety is susceptible to hydrolysis in aqueous solutions and even in organic solvents if they contain residual water. Stock solutions in anhydrous DMSO or DMF can be stored for a few days at -20°C, but fresh solutions are always recommended for optimal reactivity.[6]
Q5: What is the stability of the DBCO and NHS ester moieties under different conditions?
A: The NHS ester is highly susceptible to hydrolysis, especially at neutral to high pH.[2][7][8] The rate of hydrolysis increases significantly with increasing pH. The DBCO group is generally stable under common bioconjugation conditions but can be sensitive to strong oxidizing agents and certain thiols.[9] It is important to avoid buffers containing sodium azide (B81097), as the azide will react with the DBCO group.[9][10]
Data Presentation
Table 1: Recommended Storage Conditions and Expected Shelf-Life
| Storage Condition | Form | Expected Shelf-Life | Notes |
| -20°C | Solid | ≥ 1 year | Store desiccated and protected from light. This is the recommended storage condition.[1] |
| 4°C | Solid | Not Recommended | Potential for slow degradation due to moisture. |
| Room Temperature | Solid | Not Recommended | Significant degradation of the NHS ester can occur, especially in the presence of humidity. |
| -20°C | In Solution (Anhydrous DMSO/DMF) | 2-3 months | Must be in high-quality anhydrous solvent and protected from moisture.[6] Frequent freeze-thaw cycles should be avoided. |
| Room Temperature | In Solution (Aqueous Buffer) | Minutes to Hours | Highly unstable due to rapid hydrolysis of the NHS ester. Prepare fresh for immediate use.[2][7] |
Table 2: Hydrolysis Half-Life of PEG-NHS Esters in Aqueous Solution at 25°C
This table provides general guidance on the stability of PEG-NHS esters in solution. The exact half-life of this compound may vary.
| pH | Half-Life |
| 7.0 | 4-5 hours at 0°C |
| 7.4 | > 120 minutes |
| 8.0 | ~3.2 - 33.6 minutes |
| 8.6 | ~10 minutes at 4°C |
| 9.0 | < 9 minutes |
(Data compiled from multiple sources detailing the hydrolysis of various PEG-NHS esters).[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during conjugation reactions with this compound.
Experimental Protocols
Protocol 1: Assessing the Reactivity of the NHS Ester Moiety
This protocol provides a method to qualitatively assess the activity of the NHS ester functionality by measuring the release of N-hydroxysuccinimide (NHS) upon base hydrolysis, which absorbs light at approximately 260 nm.[2][3]
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2)
-
0.5 N NaOH
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Reagent Solution:
-
Accurately weigh 1-2 mg of this compound.
-
Dissolve the reagent in 250 µL of anhydrous DMSO or DMF.
-
Add 1.75 mL of amine-free buffer to the dissolved reagent and mix well.
-
-
Prepare Control:
-
In a separate tube, mix 250 µL of the same anhydrous solvent with 1.75 mL of the amine-free buffer.
-
-
Initial Absorbance Measurement:
-
Set the spectrophotometer to 260 nm.
-
Use the control solution to zero (blank) the spectrophotometer.
-
Measure the absorbance of the reagent solution (A_initial). If the absorbance is above 1.0, dilute the solution with the control buffer and re-measure.
-
-
Base Hydrolysis:
-
To 1 mL of the reagent solution, add 50 µL of 0.5 N NaOH.
-
Vortex the solution for 30 seconds to induce rapid hydrolysis of the NHS ester.
-
-
Final Absorbance Measurement:
-
Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).
-
Interpretation of Results:
-
Active Reagent: If A_final is significantly greater than A_initial, the NHS ester is active and capable of reacting with primary amines.
-
Inactive (Hydrolyzed) Reagent: If A_final is similar to or only slightly greater than A_initial, the NHS ester has likely been hydrolyzed and is no longer reactive. In this case, a fresh vial of the reagent should be used.
References
- 1. DBCO-NH-PEG13-NHS ester | AxisPharm [axispharm.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound, 2784618-59-1 | BroadPharm [broadpharm.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
Technical Support Center: Post-Conjugation Purification of DBCO-NHCO-PEG13-NHS Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of excess DBCO-NHCO-PEG13-NHS ester following conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my conjugation reaction?
A1: Complete removal of unreacted this compound is critical for several reasons:
-
Downstream Applications: Excess reagent can interfere with subsequent steps, such as cell labeling or "click" chemistry reactions, by competing for the target molecule or causing non-specific binding.
-
Accurate Characterization: The presence of the free linker can lead to inaccurate quantification of conjugation efficiency and misinterpretation of analytical results (e.g., spectroscopy, chromatography).
-
Biological Assays: Unconjugated DBCO-PEG-NHS can elicit non-specific biological responses or cytotoxicity in cell-based assays, confounding experimental outcomes.
-
Product Purity: For therapeutic applications, achieving high purity of the conjugated product is a regulatory requirement to ensure safety and efficacy.
Q2: What are the primary methods for removing excess this compound?
A2: The most common and effective methods are based on size exclusion, including dialysis, size exclusion chromatography (SEC), and tangential flow filtration (TFF). The choice of method depends on factors such as the sample volume, the molecular weight of your target molecule, and the required purity.
Q3: My downstream application is not working as expected after conjugation and purification. What could be the problem?
A3: If you are experiencing issues downstream, consider the following troubleshooting steps:
-
Incomplete Removal of Excess Reagent: Verify the purity of your conjugate using an appropriate analytical technique like HPLC or SDS-PAGE. Residual unconjugated linker is a common cause of downstream problems.
-
Hydrolysis of NHS Ester: The NHS ester group is moisture-sensitive and can hydrolyze, rendering it unreactive.[1][2] Ensure the reagent was handled in anhydrous conditions and used promptly after reconstitution.[1][3]
-
Suboptimal Reaction Conditions: Factors such as pH, buffer composition (avoid primary amines like Tris), and reaction time can affect conjugation efficiency.[1][2]
-
Loss of Product During Purification: Some purification methods can lead to sample loss. Assess your product recovery after the purification step.
Q4: Can I use precipitation to remove the excess linker?
A4: While precipitation can be used, it may not be the most effective method for complete removal of the PEGylated linker.[4] Precipitation is more commonly employed for oligonucleotides and may not provide the high purity required for many applications involving proteins or antibodies.[4] It is generally recommended to use size-based purification methods for more robust and reliable results.
Troubleshooting Guide: Purification Methods
This guide provides an overview of the most effective methods for removing excess this compound.
Dialysis
Dialysis is a widely used technique for separating molecules based on size through a semi-permeable membrane.[5] It is a simple and gentle method suitable for larger sample volumes.
Key Considerations:
| Parameter | Recommendation |
| Membrane MWCO | Choose a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your conjugated product but large enough to allow the free linker to pass through. A 10 kDa MWCO is often suitable for antibody conjugations.[6] |
| Dialysis Buffer | Use a buffer that is compatible with your downstream application. The buffer volume should be at least 200-500 times the sample volume.[5] |
| Buffer Changes | Perform at least three buffer changes to ensure near-complete removal of the unconjugated linker.[5] |
| Dialysis Time | Allow for sufficient dialysis time for equilibrium to be reached. This is typically 4 hours to overnight at 4°C.[3][6] |
Experimental Workflow for Dialysis
Caption: Workflow for removing excess linker via dialysis.
Size Exclusion Chromatography (SEC) / Gel Filtration
SEC separates molecules based on their hydrodynamic radius as they pass through a column packed with a porous resin.[7][8] Larger molecules, like the conjugated product, elute first, while smaller molecules, like the free linker, are retained longer and elute later.[8]
Key Considerations:
| Parameter | Recommendation |
| Resin Selection | Choose a resin with a fractionation range appropriate for separating your conjugated product from the free linker. |
| Column Size | The column size will depend on your sample volume. For small volumes, desalting spin columns are a convenient option.[1][6] |
| Mobile Phase | Use a buffer that is compatible with your product and downstream applications. |
| Flow Rate | Optimize the flow rate to ensure good resolution between the conjugated product and the free linker. |
Experimental Workflow for Size Exclusion Chromatography
Caption: Workflow for purification using size exclusion chromatography.
Tangential Flow Filtration (TFF)
TFF is a rapid and efficient method for concentrating and diafiltering samples, making it suitable for larger volumes.[9] The sample flows tangentially across a membrane, which prevents the build-up of molecules on the membrane surface that can cause fouling.[10]
Key Considerations:
| Parameter | Recommendation |
| Membrane MWCO | Select a membrane with an MWCO that retains your conjugated product while allowing the free linker to pass through into the permeate. |
| Transmembrane Pressure (TMP) | Optimize the TMP to achieve a good flux of the buffer and unconjugated linker through the membrane without excessive product loss. |
| Diafiltration Volumes | Perform multiple diafiltration volumes (typically 5-10) with a suitable buffer to ensure complete removal of the excess linker.[11] |
Logical Flow for TFF Method Selection
Caption: Decision guide for selecting TFF based on sample volume.
Detailed Experimental Protocols
Protocol 1: Desalting Column (Spin Column) for Small Volumes
This protocol is suitable for sample volumes between 30 µL and 2 mL.
-
Column Equilibration:
-
Remove the column's bottom closure and place it in a collection tube.
-
Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.
-
Place the column in a new collection tube and add your equilibration buffer.
-
Centrifuge for 2 minutes at 1,500 x g. Repeat this step 3-4 times.
-
-
Sample Application:
-
Place the equilibrated column in a new collection tube.
-
Slowly apply the sample to the center of the resin bed.
-
-
Elution:
-
Centrifuge the column for 2 minutes at 1,500 x g.
-
The purified sample is collected in the bottom of the collection tube.
-
Protocol 2: Dialysis for Larger Volumes
This protocol is suitable for sample volumes from 0.1 mL to 30 mL.
-
Hydrate the Dialysis Membrane:
-
If using a dialysis cassette, briefly immerse it in the dialysis buffer to wet the membrane.
-
-
Load the Sample:
-
Load your sample into the dialysis tubing or cassette using a syringe.
-
Remove any excess air and seal the tubing or cassette.
-
-
Perform Dialysis:
-
Place the sealed dialysis unit in a beaker with a large volume of stirred dialysis buffer at 4°C.
-
Allow dialysis to proceed for at least 4 hours.
-
-
Buffer Exchange:
-
Change the dialysis buffer at least three times. For each change, allow at least 4 hours of dialysis.
-
-
Sample Recovery:
-
Carefully remove the sample from the dialysis unit.
-
References
- 1. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 2. interchim.fr [interchim.fr]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 5. Dialysis Methods for Protein Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. goldbio.com [goldbio.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. repligen.com [repligen.com]
- 11. Tangential Flow Filtration Facilitated Fractionation and PEGylation of Low and High Molecular Weight Polymerized Hemoglobins and Their Biophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
challenges in purifying antibody-drug conjugates
Welcome to the technical support center for antibody-drug conjugate (ADC) purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the unique challenges of purifying ADCs.
Troubleshooting Guide: Common Issues in ADC Purification
The purification of ADCs is a critical step in their manufacturing process, often presenting significant challenges due to the inherent heterogeneity of the conjugated molecules. This guide provides solutions to common problems encountered during ADC purification.
| Problem | Potential Causes | Recommended Solutions |
| ADC Aggregation | High drug-to-antibody ratio (DAR) leading to increased hydrophobicity.[1] Inefficient conjugation process. Unfavorable buffer conditions (pH, ionic strength).[2] Exposure to environmental stressors (e.g., temperature, agitation).[3] | Optimize conjugation conditions to achieve a lower, more homogenous DAR. Screen for optimal buffer conditions, including pH and excipients, to enhance ADC solubility. Employ size-exclusion chromatography (SEC) for aggregate removal.[4] Consider using gentle mixing techniques. |
| Low Recovery | Precipitation of the ADC. Non-specific binding to chromatography resins. Aggregation leading to product loss. | Adjust buffer composition to improve solubility. Incorporate additives to minimize non-specific binding. Optimize chromatography parameters such as gradient slope and flow rate. |
| High Levels of Unconjugated Antibody | Incomplete conjugation reaction. Inefficient purification methods to separate unconjugated antibody from the ADC. | Optimize the stoichiometry of the conjugation reaction and the reaction time. Utilize chromatography techniques with high resolving power, such as hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX), to effectively separate the ADC from the unconjugated antibody. |
| Presence of Free Drug | Incomplete removal of excess cytotoxic drug and linker after the conjugation reaction. Instability of the linker leading to premature drug release. | Implement a desalting or diafiltration step immediately following conjugation to remove small molecule impurities.[5] Optimize the purification workflow to ensure the complete removal of any free drug. |
| Charge Heterogeneity | Post-translational modifications of the antibody (e.g., deamidation, glycosylation). Introduction of charged linkers or drugs during conjugation. | Employ ion-exchange chromatography (IEX) to separate and characterize the different charge variants.[6] Optimize the production and conjugation processes to minimize unwanted modifications. |
| DAR Heterogeneity | Stochastic nature of the conjugation reaction, leading to a mixture of ADC species with varying numbers of drugs per antibody. | Optimize and precisely control the conjugation reaction conditions (e.g., temperature, pH, reactant ratios). Use analytical methods like hydrophobic interaction chromatography (HIC) or mass spectrometry to characterize the distribution of DAR species.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What makes ADC purification more challenging than standard monoclonal antibody (mAb) purification?
ADC purification is more complex due to the heterogeneity introduced during the conjugation process. Unlike a homogenous mAb preparation, a crude ADC mixture contains the desired ADC with a specific drug-to-antibody ratio (DAR), as well as impurities such as unconjugated antibody, free cytotoxic drug, and ADCs with different DARs.[5] The conjugation of hydrophobic drugs can also increase the propensity for aggregation.[1]
Q2: How can I effectively remove aggregates from my ADC sample?
Size-exclusion chromatography (SEC) is the most widely used method for removing aggregates from protein solutions, including ADCs.[4] This technique separates molecules based on their hydrodynamic radius, allowing for the separation of monomeric ADCs from larger aggregates. Optimizing the formulation buffer to enhance ADC stability can also help prevent aggregation from occurring.
Q3: Which chromatography techniques are most suitable for ADC purification?
A multi-step chromatography approach is typically necessary for ADC purification. This often includes:
-
Protein A Affinity Chromatography: For the initial capture and purification of the antibody component.
-
Ion-Exchange Chromatography (IEX): To separate ADCs based on charge heterogeneity.
-
Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different DARs.[7][9]
-
Size-Exclusion Chromatography (SEC): For the removal of aggregates and for buffer exchange.
Q4: How can I remove the unconjugated cytotoxic drug after the conjugation reaction?
Tangential flow filtration (TFF) or diafiltration is a common and effective method for removing small molecule impurities like unconjugated drugs and linkers from the larger ADC product.[] Size-exclusion chromatography can also be used for this purpose.
Q5: What is DAR, and why is it important to control its heterogeneity?
The drug-to-antibody ratio (DAR) is the average number of drug molecules conjugated to a single antibody. The distribution of DAR species is a critical quality attribute as it can significantly impact the ADC's efficacy, toxicity, and pharmacokinetics. A heterogeneous DAR distribution can lead to inconsistent clinical outcomes. Therefore, controlling DAR heterogeneity is crucial for producing a safe and effective ADC.
Experimental Protocols & Workflows
General ADC Purification Workflow
The following diagram illustrates a typical workflow for the purification of ADCs, highlighting the key chromatography steps involved.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. escopharma.com [escopharma.com]
- 6. lcms.cz [lcms.cz]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing steric hindrance in bioconjugation reactions
Welcome to the Technical Support Center for Bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on minimizing steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect my bioconjugation reaction?
A: Steric hindrance occurs when the spatial arrangement of atoms or groups at or near a reaction site physically obstructs the approach of a reactant. In bioconjugation, this can prevent the formation of a stable chemical bond between two molecules, such as an antibody and a drug payload.[1][2] This can lead to low reaction yields, incomplete conjugation, or the formation of undesirable side products. The bulky and complex three-dimensional structures of biomolecules like proteins and antibodies often create sterically hindered environments.[3][1]
Q2: My conjugation yield is very low. Could steric hindrance be the cause?
A: Yes, low reaction yield is a common consequence of steric hindrance. If the reactive functional groups on your biomolecule and payload are located in crowded regions of the molecules, their ability to come into contact and react is significantly reduced. Other factors can also contribute to low yield, such as suboptimal reaction conditions (pH, temperature, solvent), instability of the reactants, or incorrect stoichiometry.[3][4]
Q3: How can I minimize steric hindrance in my experiments?
A: Several strategies can be employed to minimize steric hindrance:
-
Linker/Spacer Arm Insertion: Introducing a linker or spacer arm between the two molecules to be conjugated can create distance and flexibility, allowing the reactive groups to interact more freely.[5][6][7]
-
Site-Specific Conjugation: Utilizing techniques that target specific, accessible amino acid residues on a protein can avoid crowded regions.[8][9][10]
-
Optimization of Reaction Conditions: Adjusting parameters like pH, temperature, and solvent can sometimes alter the conformation of a biomolecule, making reactive sites more accessible.[3]
-
Genetic Manipulation: Modifying the target protein through genetic engineering can make a reactive site more accessible.[3]
Q4: What are PEG linkers and how do they help with steric hindrance?
A: Polyethylene glycol (PEG) linkers are hydrophilic spacers that are widely used in bioconjugation.[7][11] They are effective at minimizing steric hindrance due to their flexibility and ability to create space between the conjugated molecules.[7] Additionally, PEG linkers can improve the solubility and stability of the resulting bioconjugate and reduce its immunogenicity.[7][12]
Q5: Can the length of the linker impact the effectiveness of my bioconjugate?
A: Absolutely. The length of the linker is a critical parameter.[13][14] A longer linker can provide greater separation between the conjugated molecules, which is often beneficial for overcoming steric hindrance.[13] However, an excessively long linker could potentially lead to other issues, such as increased aggregation or altered pharmacokinetic properties.[15][16] It is often necessary to experimentally test different linker lengths to find the optimal one for a specific application.[3]
Troubleshooting Guides
Issue: Low Conjugation Yield
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | 1. Introduce a Linker: If not already in use, incorporate a flexible linker, such as a PEG linker, between the two molecules.[7] 2. Vary Linker Length: Experiment with linkers of different lengths to optimize the distance between the conjugates.[13] 3. Change Conjugation Site: If possible, target a different, more accessible functional group on the biomolecule.[9] |
| Suboptimal Reaction Conditions | 1. Optimize pH: The reactivity of many functional groups is pH-dependent. Perform small-scale reactions at varying pH levels to find the optimum. 2. Adjust Temperature: While higher temperatures can increase reaction rates, they may also lead to degradation of biomolecules. Test a range of temperatures to balance reactivity and stability. 3. Modify Solvent: The choice of solvent can influence the conformation of the biomolecule and the solubility of the reactants. Consider using milder, aqueous-based buffer systems.[3] |
| Reagent Instability | 1. Use Fresh Reagents: Ensure that all reagents, especially those that are sensitive to hydrolysis (e.g., NHS esters), are fresh. 2. Proper Storage: Store all components of the reaction under their recommended conditions to prevent degradation. |
Issue: Aggregation of Bioconjugate
| Possible Cause | Troubleshooting Steps |
| Hydrophobic Interactions | 1. Use Hydrophilic Linkers: Older, aliphatic linkers can be hydrophobic and cause aggregation. Switch to hydrophilic linkers like PEG.[17] 2. Optimize Buffer Conditions: Increase the ionic strength of the buffer or add stabilizing excipients. |
| High Drug-to-Antibody Ratio (DAR) | 1. Reduce Molar Excess of Payload: Lower the molar ratio of the drug-linker complex to the antibody during the conjugation reaction. 2. Site-Specific Conjugation: Employ site-specific conjugation methods to achieve a more homogeneous product with a controlled DAR.[18][19] |
Data Presentation
Table 1: Comparison of Linker Types for Overcoming Steric Hindrance
| Linker Type | Key Advantages for Minimizing Steric Hindrance | Other Benefits | Considerations |
| PEG Linkers | Highly flexible, tunable lengths, creates significant space between conjugates.[7][12] | Improves solubility, reduces immunogenicity, enhances stability.[7] | Can sometimes impact biological activity if too long.[12] |
| Aliphatic Chains | Provides distance between molecules. | Simple structure. | Can be hydrophobic, potentially leading to aggregation.[17] |
| Peptide-Based Linkers | Can be designed for specific cleavage by enzymes. | Biodegradable. | Susceptible to enzymatic degradation in unintended locations. |
| "Zero-Length" Crosslinkers | Forms a direct bond without an intervening spacer. | Creates a very stable conjugate. | Not suitable for overcoming steric hindrance.[3] |
Experimental Protocols
Protocol 1: General N-hydroxysuccinimide (NHS) Ester-Amine Coupling
This protocol describes a common method for conjugating a molecule containing an NHS ester to a protein via its primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS ester-functionalized molecule dissolved in a compatible organic solvent (e.g., DMSO, DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at the desired pH. Buffers containing primary amines like Tris will compete with the reaction.
-
Reagent Preparation: Immediately before use, dissolve the NHS ester-functionalized molecule in a minimal amount of organic solvent.
-
Conjugation Reaction: Add a calculated molar excess of the NHS ester solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add the quenching buffer to stop the reaction by consuming any unreacted NHS esters.
-
Purification: Remove excess reagents and byproducts by purifying the bioconjugate using size-exclusion chromatography or dialysis.
Protocol 2: Thiol-Maleimide Coupling
This protocol is for conjugating a maleimide-functionalized molecule to a protein containing free sulfhydryl (thiol) groups (e.g., cysteine residues).
Materials:
-
Protein with free thiol groups in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (if needing to reduce disulfide bonds, e.g., TCEP)
-
Maleimide-functionalized molecule dissolved in a compatible organic solvent (e.g., DMSO, DMF)
-
Capping agent (e.g., N-ethylmaleimide or L-cysteine)
-
Purification system
Procedure:
-
Reduction (if necessary): If targeting cysteines involved in disulfide bonds, incubate the protein with a reducing agent like TCEP to generate free thiols. Remove the reducing agent before proceeding.
-
Reagent Preparation: Dissolve the maleimide-functionalized molecule in a minimal amount of organic solvent.
-
Conjugation Reaction: Add a molar excess of the maleimide (B117702) solution to the protein solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Capping: Add a capping agent to react with any unreacted maleimides and prevent unwanted side reactions.
-
Purification: Purify the bioconjugate to remove excess reagents and byproducts.
Visualizations
References
- 1. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. precisepeg.com [precisepeg.com]
- 7. purepeg.com [purepeg.com]
- 8. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. books.rsc.org [books.rsc.org]
- 17. youtube.com [youtube.com]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. abzena.com [abzena.com]
impact of pH on DBCO-NHCO-PEG13-NHS ester reactivity
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of DBCO-NHCO-PEG13-NHS ester for bioconjugation, with a specific focus on the impact of pH on its reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH for the reaction of an NHS ester with a primary amine, such as the lysine (B10760008) residues on a protein, is between 8.3 and 8.5.[1][2][3] This pH provides a balance between two competing factors:
-
Amine Reactivity: The primary amine needs to be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester. At acidic pH, the amine group is protonated (-NH3+), rendering it non-reactive.[4]
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis, which increases significantly at higher pH. This competing reaction reduces the amount of active ester available for conjugation.[4][5]
For many applications, a pH range of 7.2 to 8.5 is functional, though the reaction rate will be slower at the lower end of this range.[5][6]
Q2: Which buffers are recommended for conjugation reactions with this compound?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[1][6][7] Recommended buffers include:
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5): This is a commonly recommended buffer for NHS ester reactions.[1][2]
-
0.1 M Sodium Phosphate Buffer (pH 7.2-8.0): Phosphate-buffered saline (PBS) at pH 7.4 can be used, especially for proteins that are sensitive to higher pH, although the reaction will be slower.[4][8]
-
HEPES and Borate buffers are also suitable alternatives within the recommended pH range.[5][6]
Q3: My this compound has poor solubility in my aqueous reaction buffer. What should I do?
Non-sulfonated NHS esters, like the one , often have limited aqueous solubility.[6][9] To overcome this, first dissolve the this compound in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the reaction mixture.[1][2][6]
Important Considerations:
-
Keep the final concentration of the organic solvent in the reaction mixture low (ideally below 15%) to avoid denaturation and precipitation of proteins.[10]
Q4: How does temperature affect the reaction?
NHS ester conjugations are typically performed at room temperature for 1-4 hours or at 4°C overnight.[4][5] Higher temperatures can increase the reaction rate but also accelerate the rate of hydrolysis of the NHS ester.[10]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation | Incorrect pH: The reaction buffer pH is too low (amines are protonated) or too high (NHS ester is hydrolyzed). | Verify the pH of your reaction buffer is within the optimal range of 8.3-8.5.[1][2][3] |
| Hydrolyzed this compound: The reagent was exposed to moisture during storage or handling. | Allow the reagent vial to come to room temperature before opening to prevent condensation.[7][11] Prepare stock solutions fresh before use.[11] | |
| Buffer contains primary amines: Buffers such as Tris or glycine (B1666218) are competing with the target molecule. | Use a non-amine-containing buffer like phosphate, bicarbonate, or borate.[1][6] Tris or glycine can be used to quench the reaction.[6] | |
| Steric Hindrance: The DBCO and/or amine moieties are not easily accessible on the molecules being conjugated. | The PEG13 linker on the reagent is designed to minimize steric hindrance.[12] If issues persist, consider optimizing the molar ratio of the reactants. | |
| Precipitation of Reactants: The protein has precipitated out of solution due to the hydrophobicity of the DBCO group or the concentration of organic solvent. | Ensure the final concentration of DMSO or DMF is kept to a minimum (ideally <15%).[10] | |
| Inconsistent Results | Acidification of Reaction Mixture: During large-scale labeling, the hydrolysis of the NHS ester can cause a drop in pH. | Monitor the pH of the reaction mixture throughout the incubation period or use a more concentrated buffer to maintain a stable pH.[6] |
| Variable Reagent Quality: Impurities in the this compound or solvents are affecting the reaction. | Use high-quality, fresh reagents. Ensure DMSO is anhydrous and DMF is amine-free.[6] |
Data Presentation
Table 1: Impact of pH on the Half-life of NHS Esters
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[5] |
| 8.0 | Room Temperature | 180-210 minutes[13] |
| 8.5 | Room Temperature | 130-180 minutes[13] |
| 8.6 | 4 | 10 minutes[5] |
| 9.0 | Room Temperature | 110-125 minutes[13] |
Table 2: Recommended Buffers and pH for NHS Ester Conjugation
| Buffer | Recommended pH Range | Notes |
| Sodium Bicarbonate | 8.3 - 8.5 | A common and effective buffer for NHS ester reactions.[1][2] |
| Sodium Phosphate (PBS) | 7.2 - 8.0 | Suitable for pH-sensitive proteins, but the reaction will be slower.[4][8] |
| HEPES | 7.2 - 8.5 | A good buffering agent in this pH range.[5] |
| Borate | 8.0 - 9.0 | Another viable option for maintaining a basic pH.[5] |
| Amine-Containing Buffers (e.g., Tris, Glycine) | AVOID | These buffers will compete with the target molecule for reaction with the NHS ester.[6][7] They are suitable for quenching the reaction.[6] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific applications.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Anhydrous DMSO or amine-free DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[4]
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.[1][11]
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing.[11]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[5][8]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[4][11]
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[4]
Visualizations
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. fluidic.com [fluidic.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. glenresearch.com [glenresearch.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. This compound - CD Bioparticles [cd-bioparticles.net]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Optimizing Molar Excess of DBCO Reagent for Protein Labeling
Welcome to the technical support center for optimizing your protein labeling experiments using DBCO (Dibenzocyclooctyne) reagents. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal labeling efficiency and conjugate performance.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar excess of DBCO reagent for protein labeling?
A1: The optimal molar excess of DBCO reagent is empirical and depends on several factors, primarily the concentration of your protein.[1] For initial experiments, a 10- to 40-fold molar excess of DBCO reagent to the protein is a common starting point.[2] More specific recommendations based on protein concentration are provided in the table below.[1][3]
Q2: How does protein concentration affect the required molar excess of DBCO reagent?
A2: Higher protein concentrations generally lead to more efficient labeling and require a lower molar excess of the DBCO reagent.[1] Conversely, for more dilute protein solutions, a higher molar excess is necessary to compensate for the lower reaction kinetics and achieve a similar degree of labeling.[1]
Q3: What are the critical buffer components to consider or avoid during DBCO labeling?
A3: Buffer composition is crucial for a successful labeling reaction.
-
Recommended Buffers: Use non-amine-containing buffers at a pH between 7 and 9, such as PBS (phosphate-buffered saline), HEPES, or carbonate/bicarbonate buffer.[3][4]
-
Buffers to Avoid:
-
Primary Amines: Buffers containing primary amines like Tris or glycine (B1666218) will compete with the primary amines on your protein for the NHS ester of the DBCO reagent, reducing labeling efficiency.[1][4]
-
Azides: Avoid buffers containing sodium azide (B81097), as it will react with the DBCO group.[4][5]
-
Reducing Agents: Sulfhydryl-containing reagents like DTT or TCEP can reduce the azide group on your binding partner.[5]
-
Q4: How can I determine the degree of labeling (DOL) after the reaction?
A4: The degree of labeling (DOL), which is the average number of DBCO molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry.[6] This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and around 309 nm (the characteristic absorbance peak for DBCO).[2][6] The concentrations of the protein and the DBCO moiety are calculated using their respective molar extinction coefficients, and the DOL is the molar ratio of DBCO to protein.[2][7]
Q5: How should I store my DBCO reagents to maintain their reactivity?
A5: Proper storage is essential for maintaining the reactivity of DBCO reagents.
-
Solid Form: Store solid DBCO reagents at -20°C, protected from light and moisture. DBCO-NHS esters are particularly sensitive to moisture.[5]
-
Stock Solutions: Prepare stock solutions in anhydrous, water-miscible organic solvents like DMSO or DMF. These can be stored at -20°C for a few months, but it is recommended to prepare them fresh.[5]
-
Aqueous Solutions: Prepare aqueous working solutions on the day of the experiment, as the stability of DBCO in aqueous buffers can decrease over time.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling | Inactive Reagents: The DBCO-NHS ester may have hydrolyzed due to moisture.[8] | Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[2] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[4] |
| Suboptimal Molar Excess: The molar ratio of DBCO reagent to protein may be too low.[2] | Increase the molar excess of the DBCO reagent. Refer to the quantitative data tables for guidance.[2] | |
| Incorrect Buffer: The reaction buffer may contain primary amines (e.g., Tris, glycine) or sodium azide.[4][5] | Perform a buffer exchange into a recommended buffer like PBS (pH 7.2-8.5) before labeling.[4] | |
| Inefficient Purification: Inadequate removal of excess reagents can interfere with downstream applications.[5] | Optimize purification using methods like size-exclusion chromatography or dialysis to separate the conjugate from unreacted components.[5] | |
| Protein Aggregation/Precipitation | Hydrophobicity of DBCO: The DBCO group is hydrophobic, and a high degree of labeling can lead to protein precipitation.[5][9] | Use a DBCO reagent with an integrated hydrophilic PEG linker to increase the solubility of the labeled protein.[5] Avoid excessively high molar excess ratios that can lead to over-labeling. |
| High Organic Solvent Concentration: High concentrations of DMSO or DMF used to dissolve the DBCO reagent can denature and precipitate the protein.[8] | Keep the final concentration of the organic solvent in the reaction mixture low, ideally below 15%.[8] | |
| Off-Target Labeling or Side Reactions | Reaction with Cysteine Residues: DBCO reagents have been reported to show some reactivity towards cysteine residues (thiol-yne reaction).[5][10] | If your protein has surface-exposed cysteines that are not the intended labeling site, consider blocking them with a thiol-reactive reagent like N-ethylmaleimide (NEM) before the click reaction.[5] Alternatively, reducing and alkylating the protein with DTT and iodoacetamide (B48618) can prevent this side reaction.[11] |
| Low Conjugation Efficiency in SPAAC Reaction | Steric Hindrance: The accessibility of the DBCO or azide group can be hindered by the protein's structure.[5] | Consider using a DBCO reagent with a longer PEG linker to increase the distance between the protein and the reactive group, which can help overcome steric hindrance.[5] |
| Degraded Azide Partner: The azide-functionalized molecule may have degraded. | Confirm the integrity and purity of your azide-functionalized molecule.[5] |
Quantitative Data Summary
Table 1: Recommended Molar Excess of DBCO-NHS Ester based on Protein Concentration
| Protein Concentration | Recommended Molar Excess of DBCO Reagent | Rationale |
| > 5 mg/mL | 5-10 fold[1] | Higher protein concentrations lead to more efficient labeling. |
| 1-5 mg/mL | 10-20 fold[1] | A common concentration range for antibody labeling. |
| < 1 mg/mL | 20-50 fold[1][3] | A higher excess is needed to compensate for slower reaction kinetics at lower concentrations. |
Table 2: Key Parameters for DBCO Labeling and Characterization
| Parameter | Value/Range | Notes |
| DBCO Absorbance Maximum | ~309 nm[2][6] | Used for calculating the degree of labeling. |
| DBCO Molar Extinction Coefficient | ~12,000 M⁻¹cm⁻¹[2][7] | Used for calculating DBCO concentration. |
| Recommended Reaction pH | 7.2 - 8.5[1] | Optimal for the reaction of NHS esters with primary amines. |
| Reaction Time | 30 minutes to 2 hours at room temperature, or 2-4 hours on ice.[4] | Can be extended overnight at 4°C.[12] |
| Final Organic Solvent Concentration | < 15%[8] | To avoid protein precipitation. |
Experimental Protocols
Protocol 1: General Protein Labeling with DBCO-NHS Ester
-
Protein Preparation:
-
DBCO-NHS Ester Preparation:
-
Labeling Reaction:
-
Quenching and Purification:
Protocol 2: Determination of Degree of Labeling (DOL)
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).[2]
-
-
Calculations:
-
Calculate the concentration of the protein. A correction factor is needed to account for the absorbance of the DBCO group at 280 nm.[7]
-
Calculate the concentration of the DBCO moiety.[7]
-
DBCO Concentration (M) = A₃₀₉ / 12,000 M⁻¹cm⁻¹
-
-
Calculate the Degree of Labeling (DOL).[7]
-
DOL = Moles of DBCO / Moles of Protein
-
-
Visualizations
Caption: Experimental workflow for protein labeling with a DBCO-NHS ester.
Caption: Troubleshooting logic for low DBCO protein labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 13. lumiprobe.com [lumiprobe.com]
- 14. broadpharm.com [broadpharm.com]
Technical Support Center: DBCO-NHCO-PEG13-NHS Ester
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals using DBCO-NHCO-PEG13-NHS ester in their experiments. It includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and key performance data.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation to Primary Amines | NHS Ester Hydrolysis: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, which competes with the amine reaction.[1][2][3][4][5][6] | - Ensure the reaction is performed in a pH range of 7.2-8.5 for optimal amine reactivity and minimal hydrolysis.[3] - Prepare the this compound solution immediately before use.[5][6] - Perform the reaction at 4°C for a longer duration (e.g., overnight) to minimize hydrolysis.[3][7] |
| Inappropriate Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester.[3][5] | - Use non-amine-containing buffers such as PBS (phosphate-buffered saline), HEPES, or borate (B1201080) buffer at a pH between 7 and 9.[2][5] | |
| Low Reactant Concentration: Low concentrations of the protein or the NHS ester can lead to inefficient conjugation due to the competing hydrolysis reaction.[3] | - It is recommended to use a protein concentration of at least 2 mg/mL.[3] - Increase the molar excess of the this compound. | |
| Steric Hindrance: The primary amines on the target molecule may not be easily accessible. | - Consider using a longer PEG linker to reduce steric hindrance.[8][9][10] | |
| Low or No Click Chemistry Reaction | Presence of Azides in Buffer: Buffers containing sodium azide (B81097) will react with the DBCO group.[2] | - Avoid using buffers that contain azides.[2][5] |
| Suboptimal Molar Ratio: An inappropriate molar ratio between the DBCO-functionalized molecule and the azide-containing molecule can lead to low yield. | - A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[7] This ratio can be inverted if the azide-activated molecule is more precious.[7] | |
| Inefficient Reaction Conditions: Reaction temperature and duration can impact the efficiency of the click reaction. | - DBCO-azide reactions are effective at temperatures ranging from 4°C to 37°C.[2][7] Higher temperatures generally result in faster reaction rates.[7] - Typical reaction times are between 4 to 12 hours at room temperature.[7] For sensitive biomolecules, the reaction can be performed overnight at 4°C.[7] | |
| Precipitation of Protein During Conjugation | High Concentration of Organic Solvent: this compound is often dissolved in an organic solvent like DMSO or DMF, and a high final concentration of this solvent can cause protein precipitation.[7] | - Ensure the final concentration of the organic solvent is low (typically under 20%) to avoid protein precipitation.[7] |
| pH of the Reaction Mixture: The pH of the solution may be close to the isoelectric point of the protein, causing it to precipitate. | - Ensure the buffer has sufficient capacity to maintain the optimal pH range for both the protein's stability and the conjugation reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound? A1: It is recommended to store this compound at -20°C, protected from light and moisture.[8][9][11][12]
Q2: In which solvents is this compound soluble? A2: this compound is soluble in organic solvents such as DMSO (dimethyl sulfoxide), DMF (dimethylformamide), and DCM (dichloromethane).[8]
Q3: What is the optimal pH for the reaction of the NHS ester with primary amines? A3: The optimal pH range for the reaction between an NHS ester and a primary amine is typically 7.2-8.5.[3]
Q4: Can I use a buffer containing Tris or glycine (B1666218) for the NHS ester reaction? A4: No, buffers containing primary amines like Tris or glycine are not recommended as they will compete with your target molecule for reaction with the NHS ester, which will significantly lower the labeling efficiency.[3][5]
Q5: How can I monitor the progress of the DBCO-azide click chemistry reaction? A5: The consumption of the DBCO group can be monitored by measuring the decrease in absorbance at approximately 309-310 nm.[7]
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
This protocol provides a general procedure for labeling a protein with primary amines using this compound.
Materials:
-
Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)
-
Purification column (e.g., size exclusion chromatography column)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted DBCO reagent and byproducts by purifying the protein conjugate using a size exclusion chromatography column or a similar method.
Protocol 2: Copper-Free Click Chemistry Reaction
This protocol describes the reaction between a DBCO-labeled molecule and an azide-containing molecule.
Materials:
-
DBCO-labeled molecule (from Protocol 1)
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: Dissolve the DBCO-labeled molecule and the azide-containing molecule in the reaction buffer.
-
Reaction:
-
Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size exclusion, affinity chromatography) to remove unreacted components.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Purity | >95% | As provided by most suppliers.[8][9][12] |
| Storage Temperature | -20°C | Recommended for long-term stability.[8][9][11][12] |
| NHS Ester Reaction pH | 7.2 - 8.5 | Optimal range for reaction with primary amines.[3] |
| DBCO-Azide Reaction Temp. | 4°C - 37°C | Higher temperatures lead to faster reactions.[2][7] |
| DBCO-Azide Reaction Time | 4 - 12 hours | At room temperature. Can be extended at 4°C.[7] |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | A common starting point for optimization.[7] |
| DBCO Absorbance | ~309-310 nm | Can be used to monitor reaction progress.[7] |
Diagrams
Caption: Troubleshooting workflow for this compound conjugation.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, 2784618-59-1 | BroadPharm [broadpharm.com]
- 9. DBCO-NH-PEG13-NHS ester | AxisPharm [axispharm.com]
- 10. This compound - CD Bioparticles [cd-bioparticles.net]
- 11. medkoo.com [medkoo.com]
- 12. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
preventing non-specific binding of DBCO-labeled molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding (NSB) of DBCO-labeled molecules during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with DBCO-labeled molecules?
A1: Non-specific binding (NSB) of DBCO-labeled molecules is often multifactorial. The primary causes include:
-
Hydrophobic Interactions : The dibenzocyclooctyne (DBCO) group itself is hydrophobic and can interact non-specifically with hydrophobic regions of proteins and cell membranes.[1][2] While PEG linkers are often added to increase hydrophilicity, some residual hydrophobic character can remain.[1]
-
Ionic Interactions : Electrostatic forces can cause charged DBCO-conjugates or impurities to bind to oppositely charged surfaces on biomolecules or experimental substrates.[1][3]
-
Insufficient Blocking : In surface-based assays like ELISA or IHC, exposed surfaces that are not adequately blocked can provide sites for molecules to adhere non-specifically.[1][4]
-
Conjugate Aggregation : At high concentrations or in suboptimal buffer conditions, DBCO-labeled molecules can aggregate, leading to precipitation and high background signals.[1][2]
Q2: Can the DBCO moiety itself react with anything other than azides?
A2: While the strain-promoted alkyne-azide cycloaddition (SPAAC) is highly specific, some studies have reported that DBCO reagents can show reactivity towards the thiol groups of cysteine residues.[5] If your protein of interest has surface-exposed cysteines, this could be a source of non-specific labeling.
Q3: How does the choice of linker affect non-specific binding?
A3: The linker conjugated to the DBCO moiety plays a crucial role. Using a hydrophilic linker, such as polyethylene (B3416737) glycol (PEG), can increase the overall water solubility of the DBCO-reagent and resulting conjugate, which helps to mitigate hydrophobic interactions and reduce aggregation.[1][6] Formulations like DBCO-Sulfo-NHS ester are designed to be water-soluble, allowing for reactions in 100% aqueous buffers.[7][8]
Q4: How should I properly store my DBCO reagents to prevent issues that could lead to non-specific binding?
A4: Proper storage is critical for maintaining the reactivity and integrity of DBCO reagents.
-
Solid Form : Store solid DBCO reagents, especially DBCO-NHS esters, at -20°C, protected from light and moisture, as they are moisture-sensitive.[1][5]
-
Stock Solutions : Prepare stock solutions in anhydrous organic solvents like DMSO or DMF. These can be stored at -20°C for a few months, but it is recommended to prepare them fresh.[5][9]
-
Aqueous Solutions : Prepare aqueous working solutions on the day of the experiment, as the stability of DBCO in aqueous buffers can decrease over time.[5]
Troubleshooting Guide
This guide addresses common problems related to non-specific binding of DBCO-labeled molecules.
Problem: High Background Signal in Fluorescence Microscopy, Flow Cytometry, or Western Blotting
High background can obscure specific signals, making data interpretation difficult. Below is a systematic approach to troubleshoot this issue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 4. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. DBCO-Sulfo-NHS ester | cleavable ADC linker | CAS# 1400191-52-7 | InvivoChem [invivochem.com]
- 8. DBCO-Sulfo-NHS ester, 1400191-52-7 | BroadPharm [broadpharm.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
Validation & Comparative
A Comparative Guide to DBCO and Other Click Chemistry Handles for Bioconjugation
In the landscape of bioconjugation, "click chemistry" has become an indispensable tool for researchers, scientists, and drug development professionals. Its ability to create specific, rapid, and high-yield covalent bonds in complex biological environments has revolutionized fields from live-cell imaging to the development of antibody-drug conjugates (ADCs). At the heart of these reactions are the "handles"—the bioorthogonal functional groups that react with each other.
This guide provides an objective comparison of one of the most popular copper-free click chemistry handles, Dibenzocyclooctyne (DBCO), with other leading alternatives. We will delve into the performance of different click chemistry platforms, supported by experimental data, to help you select the optimal reagents for your research needs. The primary platforms discussed are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction.
Key Click Chemistry Platforms
The choice of a click chemistry reaction is often a trade-off between reaction speed, biocompatibility, and the stability of the reactive handles.[1][2]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the original click reaction, involving a terminal alkyne and an azide (B81097).[3][4] While highly efficient, its reliance on a copper(I) catalyst can be problematic for in vivo studies due to copper's cytotoxicity.[3][5] However, the development of ligands that chelate the copper can minimize this toxicity, making it a viable option for some biological applications.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To address the cytotoxicity of CuAAC, SPAAC was developed. This reaction uses a strained cyclooctyne (B158145), such as DBCO, which reacts spontaneously with an azide without the need for a catalyst.[1][3][6] The driving force is the release of ring strain in the cyclooctyne.[3][6] This makes SPAAC highly biocompatible and a popular choice for live-cell and in vivo applications.[3][7][8]
-
Inverse-Electron-Demand Diels-Alder (iEDDA): This reaction occurs between an electron-poor diene (most commonly a tetrazine) and an electron-rich dienophile (such as a trans-cyclooctene (B1233481) or TCO).[9] The iEDDA reaction is currently the fastest known bioorthogonal click reaction, with kinetics that are orders of magnitude faster than SPAAC or CuAAC.[10][11][12] This exceptional speed allows for efficient labeling at very low concentrations.[10]
Quantitative Comparison of Reaction Kinetics
The efficiency of a click reaction is best quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is critical for applications where reactants are at low concentrations or when rapid labeling is required.
| Reaction Type | Handle 1 | Handle 2 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| iEDDA | TCO | Tetrazine | > 800 (up to 10⁶)[10][11][12] | Extremely fast, catalyst-free, excellent for low concentrations.[10][13] |
| SPAAC | DBCO | Benzyl Azide | ~0.6 - 1.0[14] | Fast, catalyst-free, good biocompatibility.[15] |
| SPAAC | DIBO | Benzyl Azide | ~0.3 - 0.7[14] | Robust reactivity, similar to DBCO. |
| SPAAC | BCN | Benzyl Azide | ~0.06 - 0.1[14] | Slower than DBCO but smaller and less lipophilic.[14][16] |
| CuAAC | Terminal Alkyne | Azide | 10 - 100[12] | Requires copper catalyst, which can be toxic.[3][5] |
| Staudinger Ligation | Phosphine | Azide | ~10⁻³[11] | Very slow, largely superseded by click chemistry.[15] |
Note: Reaction rates can vary depending on the specific derivatives of the handles, solvent, and temperature.[14]
The data clearly shows that iEDDA reactions are the fastest, making them highly suitable for in vivo pre-targeting applications where rapid conjugation is essential.[17][18] Among the SPAAC cyclooctynes, DBCO derivatives generally exhibit the highest reaction rates, making them a preferred choice when speed is critical.[14]
Stability and Side Reactions
The stability of the click handle is crucial for ensuring the integrity of the bioconjugate throughout an experiment. While highly reactive handles are desirable for fast kinetics, this can sometimes correlate with decreased stability.
| Handle | Condition | Stability | Observations |
| DBCO | Glutathione (GSH) | Less Stable (t½ ≈ 71 min)[19][20] | Can react with common intracellular antioxidants.[20] |
| BCN | Glutathione (GSH) | More Stable (t½ ≈ 6 h)[19][20] | Significantly more stable than DBCO in the presence of thiols.[20] |
| DBCO | TCEP (Reducing Agent) | Unstable over 24 hours[19][20] | Not suitable for use with TCEP. BCN is a better choice.[20] |
| BCN | TCEP (Reducing Agent) | More Stable[19] | Compatible with reducing conditions where TCEP is used.[19] |
| Tetrazine | TCEP (Reducing Agent) | Unstable[21] | Can be degraded by reducing agents. Stability varies with substitution.[21] |
| TCO | Thiols | Less Stable Isomer | The more reactive TCO isomer can be less stable in the presence of thiols.[22] |
This data highlights an important trade-off: while DBCO is more reactive than BCN, BCN offers superior stability in reducing environments, such as the intracellular space rich in glutathione.[19][20] Therefore, for intracellular labeling studies, BCN may be a more robust choice.[20]
Logical Flow for Selecting a Click Chemistry Handle
Choosing the right click chemistry platform depends on the specific requirements of the experiment. The following diagram illustrates a decision-making process for selecting the appropriate handle.
Experimental Protocols
Accurate determination of reaction kinetics is crucial for comparing the efficacy of different click chemistry reagents. Below are generalized protocols for monitoring these reactions.
Protocol 1: Determination of SPAAC Reaction Kinetics by ¹H NMR Spectroscopy
This method is used to monitor the change in concentration of reactants or products over time to determine the reaction rate constant.[6][14]
Materials:
-
Cyclooctyne (e.g., DBCO, BCN)
-
Azide (e.g., Benzyl Azide)
-
Deuterated solvent (e.g., CD₃CN, DMSO-d₆)
-
Internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the cyclooctyne, azide, and internal standard in the chosen deuterated solvent.
-
To ensure pseudo-first-order kinetics, use a significant excess (e.g., 10-fold) of the azide reactant relative to the cyclooctyne.
-
Initiate the reaction by mixing the cyclooctyne and azide solutions in an NMR tube at a controlled temperature (e.g., 25 °C).
-
Acquire ¹H NMR spectra at regular time intervals.
-
Determine the concentration of the cyclooctyne at each time point by integrating its characteristic signal relative to the signal of the internal standard.[14]
-
Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').[14]
-
Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the reactant in excess (k₂ = k' / [Azide]₀).[14]
Protocol 2: Determination of Reaction Kinetics by UV-Vis Spectrophotometry
This method is suitable for reactions involving a chromophore that changes absorbance upon reaction, such as DBCO.[14][23]
Materials:
-
Cyclooctyne with a distinct chromophore (e.g., DBCO)
-
Azide reactant
-
Appropriate solvent (e.g., Methanol, PBS)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare stock solutions of the cyclooctyne and azide in the chosen solvent.
-
Determine the λ_max (wavelength of maximum absorbance) for the cyclooctyne. DBCO typically has a characteristic absorbance around 309-317 nm.[23]
-
Set up the reaction in a quartz cuvette with an excess of the azide to ensure pseudo-first-order conditions.
-
Initiate the reaction by adding the azide solution to the thermally equilibrated cyclooctyne solution.
-
Monitor the reaction by recording the decrease in absorbance at the λ_max of the cyclooctyne over time.
-
Plot the natural logarithm of the absorbance versus time. The slope of the line will give the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.
Conclusion
The selection of a click chemistry handle is a critical decision that directly impacts the success of bioconjugation experiments.
-
For applications demanding the absolute fastest kinetics , such as in vivo pre-targeting, the iEDDA reaction between TCO and tetrazine is the superior choice.[10][13]
-
For general copper-free labeling , SPAAC offers an excellent balance of speed and biocompatibility. DBCO is the preferred cyclooctyne when reaction speed is paramount.[14][16]
-
When stability in reducing environments is crucial , such as for intracellular studies, BCN is a more robust alternative to DBCO, despite its slower kinetics.[19][20]
-
For ex vivo applications where cell viability is not a concern , traditional CuAAC remains a powerful, efficient, and cost-effective option.
By carefully considering the kinetic data, stability profiles, and the specific demands of the experimental system, researchers can select the optimal click chemistry handle to achieve their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. wmocollege.ac.in [wmocollege.ac.in]
- 3. chempep.com [chempep.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmiweb.com [pharmiweb.com]
- 8. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 9. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. medium.com [medium.com]
- 16. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 17. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI EUROPE N.V. [tcichemicals.com]
- 23. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amine-Reactive Groups for Bioconjugation: NHS Ester vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of biomolecules through amine-reactive chemistry is a cornerstone of modern bioconjugation, enabling the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted therapeutics and research tools. The choice of the amine-reactive functional group is a critical parameter that dictates the efficiency, specificity, and stability of the resulting bioconjugate. While N-hydroxysuccinimide (NHS) esters have long been the workhorse in this field, a range of alternatives offers distinct advantages for specific applications.
This guide provides an objective comparison of NHS esters with other prominent amine-reactive groups, including pentafluorophenyl (PFP) esters, isothiocyanates, and sulfonyl chlorides. By presenting available quantitative data, detailed experimental protocols, and visual aids, this document aims to equip researchers with the knowledge to make informed decisions for their bioconjugation strategies.
Comparison of Amine-Reactive Groups
The selection of an appropriate amine-reactive group depends on several factors, including the desired reaction kinetics, the stability of the reagent and the final conjugate, and the specific properties of the biomolecule to be modified. The following sections provide a detailed comparison of the most common amine-reactive functional groups.
At a Glance: Key Properties of Amine-Reactive Crosslinkers
| Feature | NHS Ester | PFP Ester | Isothiocyanate | Sulfonyl Chloride |
| Reactive Group | N-hydroxysuccinimide Ester | Pentafluorophenyl Ester | Isothiocyanate | Sulfonyl Chloride |
| Target | Primary amines | Primary and secondary amines | Primary amines | Primary and secondary amines, thiols, phenols, imidazoles |
| Bond Formed | Amide | Amide | Thiourea (B124793) | Sulfonamide |
| Optimal pH Range | 7.2 - 8.5[] | 7.2 - 9.0 | 9.0 - 10.0 (for amines)[2][3] | 9.0 - 10.0[4] |
| Solubility | Generally requires organic solvent (DMSO, DMF) | Generally requires organic solvent (DMSO, DMF) | Often requires organic solvent (DMSO, DMF) | Often requires organic solvent (DMSO, DMF) |
| Hydrolytic Stability | Prone to hydrolysis, especially at higher pH | More stable than NHS esters | Generally stable in water | Prone to hydrolysis |
| Key Advantage | Well-established chemistry with a wide variety of available reagents. | Higher resistance to hydrolysis, leading to potentially more efficient reactions.[5][6] | Forms a stable thiourea linkage. | Forms a highly stable sulfonamide bond. |
| Key Disadvantage | Susceptible to hydrolysis, which can lead to lower reaction yields. | Can be more hydrophobic than NHS esters. | Slower reaction kinetics compared to NHS esters. | Can exhibit broader reactivity with other nucleophiles.[4] |
Quantitative Performance Comparison
Direct, side-by-side quantitative comparisons of conjugation efficiency and reaction kinetics across all four crosslinker types under identical conditions are limited in the literature. However, data on the hydrolytic stability of NHS esters and the reactivity of isothiocyanates provide a baseline for comparison.
Table 1: Hydrolysis Half-life of NHS Esters in Aqueous Solution [7]
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
PFP esters are consistently reported to be less susceptible to hydrolysis than their NHS counterparts, which can translate to higher reaction efficiencies, especially in dilute protein solutions or at a slightly basic pH.[5][6]
Table 2: Reaction Kinetics of Fluorescein Isothiocyanate (FITC) with Lysozyme [8]
| pH | Pseudo-first-order rate constant (k, min⁻¹) |
| 7.4 | 0.151 ± 0.008 |
| 9.1 | 0.25 ± 0.02 |
| 11.3 | 0.24 ± 0.02 |
The reaction rate of FITC with the ε-amino group of lysine (B10760008) is pH-dependent, with higher rates observed at more alkaline pH where the amine is deprotonated.[8]
Chemical Reaction Mechanisms and Workflows
Understanding the underlying chemistry is crucial for optimizing bioconjugation reactions. The following diagrams illustrate the reaction mechanisms of each amine-reactive group and a general experimental workflow.
Caption: Reaction mechanisms of amine-reactive functional groups.
References
A Comparative Guide to Copper-Free vs. Copper-Catalyzed Click Chemistry
In the landscape of bioconjugation, "click chemistry" has become an indispensable tool for its efficiency and specificity.[1] The cornerstone of this field has traditionally been the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] However, the inherent cytotoxicity of the copper catalyst has driven the development of copper-free alternatives, most notably Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This guide provides an objective comparison of these two powerful methodologies, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal approach for their applications.
Core Mechanisms: A Tale of Two Catalysts
The fundamental reaction in both methods is the cycloaddition of an azide (B81097) and an alkyne to form a stable triazole ring.[3] The key difference lies in how this reaction is initiated.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270), to activate a terminal alkyne.[4][5] This process is highly efficient and regioselective, almost exclusively yielding the 1,4-disubstituted triazole isomer.[4][6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method eliminates the need for a metal catalyst by using a strained cyclooctyne (B158145).[1][7] The high ring strain of molecules like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) is released upon the [3+2] cycloaddition with an azide, providing the thermodynamic driving force for the reaction.[1][8] This reaction typically produces a mixture of regioisomers.[9]
Key Advantages of Copper-Free Click Chemistry
The primary advantage of SPAAC lies in its enhanced biocompatibility, making it the superior choice for applications involving living systems.[7][10]
-
Biocompatibility and Elimination of Cytotoxicity : The most significant advantage of copper-free methods is the elimination of the cytotoxic copper catalyst.[1][10] Copper ions can generate reactive oxygen species (ROS), leading to cellular damage and interfering with biological processes, which limits the use of CuAAC in living organisms.[11][12] SPAAC avoids this issue entirely, making it ideal for live-cell imaging, in vivo labeling, and therapeutic applications without causing cellular toxicity.[1][13][14]
-
High Bioorthogonality and Specificity : The term "bioorthogonal" means the reaction partners are mutually reactive but do not interact with or interfere with the complex biological milieu.[1][15] The azide and cyclooctyne functional groups are generally absent in biological systems and do not react with native biomolecules like proteins or nucleic acids.[1] This ensures that the labeling is highly specific to the intended targets, minimizing off-target effects and background signals.[1][10]
-
Simplified Workflow for Biological Applications : CuAAC reactions in biological samples often require ligands to stabilize the copper(I) ion and reduce its toxicity.[11][16] The need to prepare, add, and subsequently remove the catalyst and its associated ligands adds complexity to the experimental workflow and purification steps.[7] SPAAC reactions are simpler, involving only the mixing of the azide- and cyclooctyne-functionalized components.
-
Proven Efficacy in Living Organisms : Copper-free click chemistry has been successfully used to label biomolecules in live mice without apparent toxicity.[13] This has opened the door for dynamic in vivo imaging, tracking of cells, and targeted drug delivery in physiologically relevant contexts.[13][17]
Quantitative Performance Comparison
While the conceptual advantages of SPAAC are clear, the choice of method often depends on quantitative parameters like reaction speed and efficiency. The performance of SPAAC is highly dependent on the specific cyclooctyne used.
| Parameter | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) |
| Catalyst Requirement | Yes (Copper (I)) | No |
| Biocompatibility | Low (Cytotoxic)[1][11] | High[10][14] |
| Typical Reaction Environment | In vitro, fixed cells, cell lysates[11][18] | In vitro, live cells, in vivo[1][13] |
| Second-Order Rate Constant (k) | ~10 M⁻¹s⁻¹ (with 20 µM Cu(I))[19] | Varies by cyclooctyne:- OCT: Very slow- DIFO: ~0.3 M⁻¹s⁻¹[13]- DBCO: ~1 M⁻¹s⁻¹- BCN: Slower than DBCO[7] |
| Regioselectivity | High (1,4-isomer exclusively)[4] | Low (Mixture of regioisomers)[9] |
| Potential Side Reactions | ROS generation, protein oxidation[11][20] | Reactions with thiols (e.g., cysteine) for some highly reactive cyclooctynes[7][18] |
| Reagent Synthesis | Terminal alkynes are often simple to synthesize or commercially available.[4] | Strained cyclooctynes can be complex and costly to synthesize.[1][21] |
Note: Reaction rates are context-dependent and can be influenced by solvent, temperature, and the specific molecular structures involved.
Experimental Protocols
The following are generalized protocols for labeling an azide-modified protein with a biotin (B1667282) probe using both CuAAC and SPAAC. Note: These protocols require optimization for specific applications.
Protocol 1: CuAAC Labeling of an Azide-Modified Protein
This protocol is suitable for in vitro labeling of a purified protein or a protein in a cell lysate.
Materials:
-
Azide-modified protein in PBS
-
Alkyne-biotin probe
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM)
-
Sodium Ascorbate stock solution (e.g., 500 mM, freshly prepared)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 250 mM)
-
PBS buffer (pH 7.4)
Methodology:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 10-50 µM in PBS.
-
Add the alkyne-biotin probe to a final concentration of 100-500 µM.
-
Prepare the catalyst premix: In a separate tube, combine CuSO₄ and THPTA to achieve final concentrations of 1 mM and 5 mM, respectively.
-
Add the freshly prepared sodium ascorbate to the catalyst premix to a final concentration of 10 mM to reduce Cu(II) to Cu(I).
-
Immediately add the catalyst/ascorbate mixture to the protein/alkyne solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
The reaction can be stopped by adding EDTA to chelate the copper.
-
Purify the biotin-labeled protein using a desalting column or dialysis to remove excess reagents and copper.
Protocol 2: SPAAC Labeling of an Azide-Modified Protein
This protocol is suitable for both in vitro and live-cell labeling.
Materials:
-
Azide-modified protein in PBS (or live cells with azide-labeled surface proteins)
-
DBCO-biotin probe (or other strained alkyne probe)
-
PBS buffer (pH 7.4) or cell culture medium
Methodology:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 10-50 µM in PBS. (For live cells, use an appropriate cell density in culture medium).
-
Add the DBCO-biotin probe to a final concentration of 25-100 µM.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 30 minutes to several hours, depending on the reactants.[3]
-
Monitor the reaction progress if necessary.
-
For in vitro reactions, purify the labeled protein using a desalting column or dialysis to remove the unreacted probe. For live cells, wash the cells with fresh medium or PBS to remove the excess probe before analysis.
References
- 1. chempep.com [chempep.com]
- 2. jpt.com [jpt.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. ilacadofsci.com [ilacadofsci.com]
- 6. Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry | NSF Public Access Repository [par.nsf.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 10. pharmiweb.com [pharmiweb.com]
- 11. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo | Semantic Scholar [semanticscholar.org]
- 18. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Mass Spectrometry for the Characterization of DBCO-Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
The conjugation of dibenzocyclooctyne (DBCO) to antibodies is a cornerstone of modern bioconjugation, enabling the precise attachment of therapeutic payloads, imaging agents, and other functionalities through copper-free click chemistry. Rigorous characterization of these bioconjugates is critical to ensure their quality, efficacy, and safety. Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, providing detailed insights into the molecular integrity, homogeneity, and drug-to-antibody ratio (DAR) of DBCO-labeled antibodies. This guide provides a comparative overview of common mass spectrometry techniques used for their characterization, supported by experimental protocols and data presentation.
Comparison of Mass Spectrometry Techniques
The characterization of DBCO-labeled antibodies can be approached at three main levels: intact mass analysis, subunit (middle-down) analysis, and peptide mapping (bottom-up). Each approach offers distinct advantages and provides complementary information.
| Mass Spectrometry Approach | Information Obtained | Pros | Cons |
| Intact Mass Analysis | Average DAR, overall heterogeneity, confirmation of successful conjugation. | Rapid assessment of the entire antibody-conjugate population.[1] Provides a global view of the conjugation products. | Limited to average DAR values; does not provide information on the location of the DBCO label.[2] Mass resolution can be a challenge for heterogeneous samples. |
| Middle-Down Analysis | Drug load distribution on light and heavy chains, localization of conjugation to specific chains.[3][4][5] | Provides more detailed information than intact mass analysis without the complexity of full tryptic digestion.[3][5] Can resolve different positional isomers.[5] | Requires antibody fragmentation (e.g., using IdeS digestion and reduction), adding a sample preparation step.[2][3] May not pinpoint the exact amino acid residue of conjugation. |
| Bottom-Up Analysis (Peptide Mapping) | Precise localization of DBCO conjugation sites at the amino acid level.[6] Confirmation of antibody sequence and identification of post-translational modifications. | Provides the highest resolution for localization of the modification. Can identify and quantify site-specific conjugation. | Involves extensive sample preparation (enzymatic digestion) which can be time-consuming and may introduce artifacts.[6][7] Data analysis is more complex due to the large number of peptides generated. |
Experimental Workflows and Protocols
A comprehensive characterization of a DBCO-labeled antibody typically involves a multi-step workflow, from the initial conjugation to the final mass spectrometric analysis and data interpretation.
Protocol 1: DBCO Labeling of an Antibody
This protocol describes the labeling of an antibody with a DBCO-NHS ester, a common method for introducing the DBCO moiety onto lysine (B10760008) residues.
-
Antibody Preparation: Prepare the antibody solution in a suitable buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0, at a concentration of 1-5 mg/mL.
-
DBCO-NHS Ester Preparation: Dissolve the DBCO-NHS ester in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM immediately before use.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM and incubating for 15-30 minutes.
-
Purification: Remove excess, unreacted DBCO-NHS ester and quenching reagents using a desalting column or size-exclusion chromatography (SEC).
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).
Protocol 2: Intact Mass Analysis by LC-MS
This protocol outlines the general procedure for analyzing the intact DBCO-labeled antibody using liquid chromatography coupled with mass spectrometry (LC-MS).
-
Sample Preparation: Dilute the purified DBCO-labeled antibody to a concentration of 0.1-1.0 mg/mL in an MS-compatible buffer. For denaturing conditions, a common buffer is 0.1% formic acid in water. For native conditions, a buffer like 100 mM ammonium (B1175870) acetate (B1210297) is used.
-
LC Separation: Inject the sample onto a reversed-phase column (e.g., C4) for denaturing analysis or a size-exclusion column for native analysis.[4] A gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically used for elution in reversed-phase chromatography.
-
Mass Spectrometry: The eluent from the LC is directly introduced into the electrospray ionization (ESI) source of the mass spectrometer. Acquire data in the appropriate mass-to-charge (m/z) range (e.g., 1000-4000 m/z).
-
Data Analysis: The resulting multiply charged spectrum is deconvoluted using software (e.g., MaxEnt1) to obtain the zero-charge mass spectrum.[8] The masses of the different conjugated species (unlabeled, 1 DBCO, 2 DBCOs, etc.) can then be used to calculate the average DAR.
Quantitative Data from Intact Mass Analysis
| Species | Observed Mass (Da) | Abundance (%) |
| Unlabeled Antibody | 148,050 | 10 |
| Antibody + 1 DBCO | 148,455 | 25 |
| Antibody + 2 DBCO | 148,860 | 40 |
| Antibody + 3 DBCO | 149,265 | 20 |
| Antibody + 4 DBCO | 149,670 | 5 |
| Average DAR | 2.25 |
Note: The mass of a typical DBCO-PEG4 moiety is approximately 405 Da. The observed masses and abundances are illustrative.
Protocol 3: Middle-Down Analysis by LC-MS
This protocol describes the analysis of antibody subunits after enzymatic digestion and reduction.
-
Enzymatic Digestion: Incubate the DBCO-labeled antibody with an enzyme like IdeS (Immunoglobulin-degrading enzyme from Streptococcus pyogenes) to cleave the antibody below the hinge region, generating F(ab')2 and Fc fragments.
-
Reduction: Reduce the disulfide bonds of the fragments using a reducing agent such as dithiothreitol (B142953) (DTT) to separate the light chains (LC), Fd' fragments (from the Fab region of the heavy chain), and Fc/2 fragments.[3]
-
LC-MS Analysis: Separate the resulting subunits (each around 25 kDa) by reversed-phase LC-MS, similar to the intact analysis.
-
Data Analysis: Deconvolute the mass spectra of each subunit to determine the number of DBCO labels on each chain. Tandem mass spectrometry (MS/MS) can be performed on the subunits to obtain fragmentation information, which can help to localize the conjugation region.[5]
Quantitative Data from Middle-Down Analysis
| Subunit | Species | Observed Mass (Da) | Relative Abundance (%) |
| Light Chain (LC) | LC + 0 DBCO | 23,450 | 70 |
| LC + 1 DBCO | 23,855 | 30 | |
| Fd' (HC fragment) | Fd' + 0 DBCO | 25,100 | 20 |
| Fd' + 1 DBCO | 25,505 | 80 | |
| Fc/2 (HC fragment) | Fc/2 + 0 DBCO | 25,500 | 100 |
Note: These illustrative data suggest that conjugation occurs on both the light and heavy chains, with a higher degree of labeling on the Fd' fragment of the heavy chain.
Conclusion
The characterization of DBCO-labeled antibodies by mass spectrometry is a multifaceted process that benefits from a combination of analytical strategies. Intact mass analysis provides a rapid and global assessment of conjugation, while middle-down and bottom-up approaches offer progressively deeper insights into the location and distribution of the DBCO labels. The choice of technique depends on the specific information required at each stage of development and quality control. By employing these powerful analytical tools, researchers can ensure the production of well-defined and consistent antibody bioconjugates for a wide range of therapeutic and diagnostic applications.
References
- 1. lcms.cz [lcms.cz]
- 2. Mass spectrometry characterization of antibodies at the intact and subunit levels: from targeted to large-scale analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Digestion-Free Middle-Down Mass Spectrometry Method for Absolute Quantification of Conjugated Payload from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Middle-Down Multi-Attribute Analysis of Antibody-Drug Conjugates with Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. The Added Value of Internal Fragments for Top-down Mass Spectrometry of Intact Monoclonal Antibodies and Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS method for measurement of intact-antibody mass [bio-protocol.org]
A Comparative Guide to the Stability of Amide Bonds from NHS Ester Reactions
For researchers, scientists, and drug development professionals, the covalent linkage of molecules is a cornerstone of innovation. Among the myriad of bioconjugation techniques, N-hydroxysuccinimide (NHS) ester chemistry remains a widely adopted method for forming amide bonds. This guide provides an objective comparison of the stability of amide bonds derived from NHS ester reactions against other common conjugation alternatives, supported by experimental data and detailed protocols.
The amide bond is renowned for its exceptional stability under physiological conditions, a characteristic attributed to the resonance delocalization between the nitrogen lone pair and the carbonyl group. This imparts a partial double bond character to the C-N bond, rendering it highly resistant to hydrolysis.[1] In the context of bioconjugates, such as antibody-drug conjugates (ADCs) or PEGylated proteins, the stability of the linker is a critical parameter that dictates the therapeutic's efficacy, safety, and pharmacokinetic profile.
The Chemistry of NHS Ester Reactions: A Stable Union
NHS ester chemistry is a popular method for conjugating a carboxyl-containing molecule to a primary amine on a biomolecule, such as the lysine (B10760008) residues on a protein. The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[2][3]
This reaction is typically performed in aqueous buffers at a slightly basic pH (7.2-8.5). This pH range is a compromise to ensure the primary amine is sufficiently deprotonated and nucleophilic while minimizing the competing hydrolysis of the NHS ester itself, which is more rapid at higher pH.[4][5]
Comparative Stability of Bioconjugation Linkages
While the amide bond formed via NHS ester chemistry is exceptionally stable, other conjugation methods offer linkages with different stability profiles that may be advantageous for specific applications. The choice of linker chemistry is critical, particularly in the design of ADCs, where the linker must remain stable in circulation but allow for efficient payload release within the target cell.[6]
| Linkage Type | Formation Chemistry | Stability Characteristics | Common Applications |
| Amide | NHS Ester, EDC/Sulfo-NHS | Highly stable under physiological conditions. Resistant to enzymatic and chemical hydrolysis.[1] | Stable bioconjugates, antibody labeling, surface immobilization. |
| Thioether | Maleimide-Thiol | Generally stable, but the succinimide (B58015) ring of the maleimide (B117702) can be susceptible to hydrolysis, leading to a ring-opened, less stable product. | Site-specific protein modification, ADCs. |
| Disulfide | Thiol-Disulfide Exchange | Cleavable under reducing conditions, such as those found inside cells. | Cleavable linkers for intracellular drug delivery in ADCs. |
| Triazole | Click Chemistry (CuAAC, SPAAC) | Highly stable and biocompatible. Resistant to hydrolysis and enzymatic degradation. | Bioconjugation under mild conditions, bioorthogonal labeling. |
| Hydrazone | Hydrazide-Carbonyl | pH-sensitive; generally stable at neutral pH but cleavable under acidic conditions (e.g., in endosomes/lysosomes). | pH-sensitive drug release systems, ADCs. |
Experimental Protocols for Validating Amide Bond Stability
To quantitatively assess the stability of an amide bond within a bioconjugate, forced degradation studies are employed. These studies expose the conjugate to various stress conditions to accelerate degradation and allow for the determination of its stability profile.
Protocol 1: Stability Assessment under Varying pH Conditions
This protocol evaluates the chemical stability of the amide bond to acid- and base-catalyzed hydrolysis.
1. Materials:
-
Bioconjugate of interest
-
Phosphate buffer (pH 5.0, 7.4)
-
Borate buffer (pH 9.0)
-
Incubator or water bath set to 37°C
-
HPLC system with a suitable column (e.g., reverse-phase C18)
-
Mass spectrometer (optional, for identification of degradation products)
2. Procedure:
-
Prepare solutions of the bioconjugate in each of the pH buffers at a known concentration.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC to quantify the amount of intact bioconjugate remaining.
-
If available, use mass spectrometry to identify any degradation products.
3. Data Analysis:
-
Plot the percentage of intact bioconjugate remaining against time for each pH condition.
-
Calculate the degradation rate constant and the half-life (t½) of the bioconjugate at each pH.
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of the bioconjugate in a more physiologically relevant environment, containing a complex mixture of enzymes.
1. Materials:
-
Bioconjugate of interest
-
Human, mouse, or rat plasma (commercially available)
-
Incubator or water bath set to 37°C
-
Acetonitrile or other suitable protein precipitation agent
-
Centrifuge
-
HPLC-MS/MS system
2. Procedure:
-
Pre-warm the plasma to 37°C.
-
Spike the bioconjugate into the plasma at a final concentration typically in the low micromolar range.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot.
-
Quench the enzymatic activity and precipitate plasma proteins by adding a cold protein precipitation agent (e.g., 3 volumes of acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC-MS/MS to quantify the amount of intact bioconjugate remaining.
3. Data Analysis:
-
Plot the percentage of intact bioconjugate remaining against time.
-
Calculate the in vitro half-life (t½) of the bioconjugate in plasma.
Conclusion
The amide bond formed through NHS ester chemistry provides a highly stable and reliable linkage for a wide range of bioconjugation applications. Its resistance to hydrolysis under physiological conditions makes it an excellent choice for creating robust and long-lasting bioconjugates. However, for applications requiring controlled release of a payload, alternative linker chemistries with specific cleavage mechanisms may be more suitable. The selection of the optimal conjugation strategy should always be guided by the specific requirements of the application, and the stability of the resulting linkage should be rigorously validated using appropriate analytical methods.
References
- 1. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. symeres.com [symeres.com]
- 6. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
Optimizing PROTAC Efficacy: A Comparative Guide to Polyethylene Glycol (PEG) Linker Length
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of how varying polyethylene (B3416737) glycol (PEG) linker lengths in Proteolysis Targeting Chimeras (PROTACs) impacts their degradation efficacy, cell permeability, and ternary complex formation. This guide provides supporting experimental data, detailed protocols for key assays, and visual workflows to inform the rational design of next-generation protein degraders.
The linker component of a PROTAC is a critical determinant of its therapeutic success, bridging the target protein and the E3 ligase to facilitate degradation. Among the most utilized linkers, polyethylene glycol (PEG) offers desirable properties such as hydrophilicity and biocompatibility. The length of this PEG linker is not merely a spacer but a key factor influencing the geometry and stability of the ternary complex, ultimately dictating the potency and efficacy of the PROTAC. This guide presents a comparative analysis of PROTACs synthesized with different PEG linker lengths, supported by quantitative data from studies on various protein targets.
The Influence of PEG Linker Length on PROTAC Performance: A Data-Driven Comparison
Systematic studies have demonstrated that the length of the PEG linker can significantly affect a PROTAC's ability to degrade its target protein. An optimal linker length is crucial for productive ubiquitination and subsequent proteasomal degradation. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker can lead to non-productive complexes where ubiquitination is inefficient.[1]
Below are tables summarizing experimental data from studies on PROTACs targeting Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Bromodomain-containing protein 4 (BRD4), illustrating the impact of varying linker lengths on degradation potency (DC50) and efficacy (Dmax).
Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths
A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer. The data reveals that a 16-atom linker provided the optimal length for ERα degradation in MCF7 breast cancer cells.[2]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Table 2: Degradation Potency of TBK1-Targeting PROTACs with Varying Linker Lengths
Research on TBK1, a key regulator of innate immunity, has also underscored the importance of linker optimization. A study by Arvinas explored a series of TBK1-targeting PROTACs with linkers of varying lengths, demonstrating that a 21-atom linker exhibited the highest potency.[2]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Table 3: Comparison of BRD4 Degradation by Thalidomide-Based PROTACs with Different PEG Linker Lengths
By compiling data from various sources focused on the degradation of BRD4 by thalidomide-based PROTACs, a clear trend emerges. While the exact chemical structures and experimental conditions may vary between studies, the data suggests that a PEG5 linker represents an optimal length for achieving potent and efficacious degradation of BRD4.[3]
| PROTAC Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PEG2 | BRD4 | HeLa | >1000 | <20 |
| PEG3 | BRD4 | VCaP | ~100 | ~80 |
| PEG4 | BRD4 | MOLM-13 | 1.8 | >95 |
| PEG5 | BRD4 | RS4;11 | 0.8 | >98 |
| PEG6 | BRD4 | MOLM-13 | 3.2 | >95 |
Note: The data in this table is a synthesis of findings from multiple studies. While the core components are similar, variations in the exact PROTAC structures and experimental conditions may exist. Therefore, this table should be viewed as a qualitative guide to the general trend of PEG linker length on BRD4 degradation.
Visualizing the PROTAC Mechanism and Experimental Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical workflow for comparing PROTACs with different linker lengths.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for comparing PROTACs.
Detailed Methodologies for Key Experiments
Accurate and reproducible experimental data is paramount for the rational design of PROTACs. Below are detailed protocols for key assays used to evaluate and compare the performance of PROTACs with different PEG linker lengths.
Experimental Protocol: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells treated with a series of PROTACs with varying PEG linker lengths.
1. Cell Culture and Treatment:
-
Culture a suitable cell line expressing the target protein in appropriate multi-well plates (e.g., 12-well or 24-well) and allow cells to adhere overnight.
-
Prepare serial dilutions of each PROTAC construct (e.g., with PEG2, PEG3, PEG4, PEG5, and PEG6 linkers) in complete growth medium to achieve a range of final concentrations.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest PROTAC treatment group.
-
Aspirate the medium from the seeded cells and replace it with the medium containing the different PROTAC concentrations.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. To ensure accurate comparison, it is crucial to run all samples for a single comparative experiment on the same gel.
-
Perform electrophoresis to separate the proteins by molecular weight.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Also, probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading. Multiplex fluorescent detection with different colored secondary antibodies is recommended for simultaneous detection of the target and loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated or fluorescently-labeled secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system or a fluorescent imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for each PROTAC construct.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a cell-free, high-throughput method to assess the passive permeability of PROTACs with different PEG linker lengths.
1. Preparation of Reagents and Plates:
-
Prepare a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) to create the artificial membrane.
-
Prepare a donor solution (PBS at a specific pH, e.g., 7.4) and an acceptor solution (PBS with a solubilizing agent, if necessary).
-
Use a 96-well filter plate as the donor plate and a 96-well acceptor plate.
2. Membrane Coating:
-
Carefully apply a small volume of the lipid solution to the filter of each well in the donor plate, ensuring the entire surface is coated.
3. Compound Preparation and Addition:
-
Prepare stock solutions of each PROTAC with varying PEG lengths in DMSO.
-
Dilute the PROTAC stock solutions in the donor buffer to the desired final concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Add the acceptor buffer to the wells of the acceptor plate.
-
Add the PROTAC solutions to the corresponding wells of the donor plate.
4. Incubation:
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
5. Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells, as well as in a reference well (initial concentration), using a suitable analytical method such as LC-MS/MS or UV-Vis spectroscopy.
6. Calculation of Permeability Coefficient (Papp):
-
The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:
where:
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
[C_A] is the concentration of the compound in the acceptor well
-
[C_eq] is the equilibrium concentration ([C_D] * V_D + [C_A] * V_A) / (V_D + V_A)
-
Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This protocol details the use of SPR to measure the binding kinetics and cooperativity of ternary complex formation for PROTACs with different PEG linker lengths.
1. Immobilization of E3 Ligase:
-
Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface using standard amine coupling chemistry. This allows for the screening of multiple PROTACs and target proteins against a single E3 ligase surface.
2. Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of each PROTAC with a different PEG linker over the immobilized E3 ligase surface to determine the binding affinity (Kd) of the binary PROTAC-E3 ligase interaction.
-
Regenerate the sensor surface between each injection cycle according to the manufacturer's instructions.
3. Ternary Complex Formation and Kinetics:
-
To measure the kinetics of the ternary complex, inject a constant, near-saturating concentration of the target protein mixed with a series of concentrations of each PROTAC over the E3 ligase-immobilized surface.
-
The binding of the PROTAC-target protein complex to the immobilized E3 ligase will be measured in real-time.
-
Use a global fitting model to analyze the sensorgrams and determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) for the ternary complex formation.
4. Cooperativity (α) Calculation:
-
Cooperativity (α) is a measure of the influence of the target protein on the binding affinity of the PROTAC to the E3 ligase. It is calculated as the ratio of the binary Kd (PROTAC to E3 ligase) to the ternary Kd (PROTAC-target protein complex to E3 ligase):
-
An α value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored. An α value less than 1 indicates negative cooperativity.
By systematically applying these experimental approaches, researchers can gain a comprehensive understanding of how PEG linker length influences the critical parameters of PROTAC function, thereby enabling a more rational and efficient design of potent and selective protein degraders.
References
A Researcher's Guide to Purity Assessment of DBCO-NHCO-PEG13-NHS Ester Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, ensuring the purity and functional integrity of crosslinking reagents is paramount. This guide provides a comprehensive comparison of analytical methods for assessing the purity of DBCO-NHCO-PEG13-NHS ester, a heterobifunctional linker widely used in copper-free click chemistry and amine modifications. We present objective comparisons of key analytical techniques, supported by experimental protocols and data, to facilitate the selection of the most appropriate quality control strategies.
The this compound is a valuable tool for conjugating amine-containing molecules to azide-modified targets. Its structure comprises a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a 13-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an N-hydroxysuccinimide (NHS) ester for reacting with primary amines. The purity of this reagent is critical, as impurities can lead to side reactions, reduced conjugation efficiency, and difficulties in characterizing the final conjugate.
Comparison of Purity Assessment Methodologies
A multi-faceted approach is recommended for the comprehensive assessment of this compound purity, as different techniques provide orthogonal information regarding the molecule's integrity. High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the percentage of the desired compound, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural confirmation. Mass Spectrometry (MS) confirms the molecular weight, and functional assays verify the reactivity of the terminal groups.
| Method | Parameter Assessed | Typical Purity Specification | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Overall purity, presence of hydrophobic/hydrophilic impurities | >95%[1] | High resolution and sensitivity, provides both qualitative and quantitative data, can be used for purification. | Can be time-consuming, requires specialized equipment. |
| ¹H NMR Spectroscopy | Structural integrity, confirmation of functional groups (DBCO, PEG, NHS ester) | Conforms to structure | Provides detailed structural information, can identify and quantify impurities with distinct signals. | Lower sensitivity compared to HPLC for trace impurities, can be complex to interpret for large molecules. |
| Mass Spectrometry (MALDI-TOF) | Molecular weight confirmation | Conforms to expected mass | Highly accurate and sensitive for molecular weight determination, provides direct evidence of the correct compound. | Does not provide quantitative purity information, can be difficult to interpret for complex mixtures. |
| UV-Vis Spectroscopy | Presence of DBCO group | Characteristic absorbance at ~309 nm | Quick and simple, useful for confirming the presence of the DBCO moiety and for quantifying the degree of labeling (DOL) in conjugates.[2][3] | Provides limited information on overall purity, susceptible to interference from other UV-absorbing compounds. |
| Functional Assay (NHS Ester Hydrolysis) | Activity of the NHS ester group | Measurable increase in absorbance at 260 nm upon hydrolysis | Directly assesses the reactivity of the amine-reactive group, simple and rapid. | Does not provide information on the purity of the DBCO or PEG components. |
| Functional Assay (DBCO-Azide Reaction) | Activity of the DBCO group | Reaction with an azide-containing probe | Directly assesses the reactivity of the click chemistry handle, can be highly sensitive with fluorescent probes.[4] | Requires a specific azide-containing reagent, assesses only the DBCO functionality. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of PEGylated and bifunctional crosslinkers.
1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is ideal for separating the this compound from potential impurities such as the hydrolyzed NHS ester or precursors lacking the DBCO group.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Solvent B over 30 minutes is a good starting point for method development. The exact gradient should be optimized based on the specific system.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm (for the NHS ester and DBCO) and 309 nm (characteristic for the DBCO group).[2][3]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO, acetonitrile/water).
-
Analysis: Inject the sample and analyze the chromatogram. The purity is determined by the area percentage of the main peak. Successful conjugation to a biomolecule is confirmed by a shift to a longer retention time due to the increased hydrophobicity of the conjugate.[3]
2. ¹H NMR Spectroscopy
¹H NMR is used to confirm the chemical structure of the this compound.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Reference the spectrum to the residual solvent peak. Integrate the characteristic peaks. Expected chemical shifts (illustrative):
-
DBCO aromatic protons: ~7.2-7.6 ppm.
-
PEG backbone protons (-OCH₂CH₂O-): Large multiplet around 3.6 ppm.[5]
-
NHS ester protons: Singlet around 2.8 ppm.
-
The ratio of the integrals of these peaks should be consistent with the structure of the molecule.
-
3. Functional Assay: NHS Ester Hydrolysis
This assay quickly assesses the activity of the amine-reactive NHS ester. A loss of reactivity is primarily due to hydrolysis.
-
Materials:
-
This compound
-
Amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)
-
0.5-1.0 N NaOH
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Dissolve 1-2 mg of the NHS ester reagent in 2 mL of amine-free buffer. Prepare a control tube with 2 mL of the same buffer.
-
Immediately, zero the spectrophotometer at 260 nm using the control tube and then measure the absorbance of the NHS-ester solution.
-
To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds.
-
Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed reagent at 260 nm.
-
-
Interpretation:
-
Active: If the absorbance after adding NaOH is significantly greater than the initial absorbance, the NHS ester is active.
-
Inactive (Hydrolyzed): If there is no measurable increase in absorbance, the NHS ester is hydrolyzed and inactive.
-
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the experimental workflow for purity assessment and a logical comparison of the primary analytical techniques.
References
A Head-to-Head Comparison: DBCO-NHCO-PEG13-NHS Ester vs. SMCC for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision in the development of antibody-drug conjugates (ADCs) and other immunoconjugates. The linker not only connects the antibody to the payload but also profoundly influences the stability, efficacy, and pharmacokinetic properties of the final product. This guide provides an objective comparison of two prominent heterobifunctional crosslinkers: the modern DBCO-NHCO-PEG13-NHS ester, which utilizes copper-free click chemistry, and the conventional SMCC, which relies on amine-to-thiol coupling.
This comparison delves into their mechanisms of action, performance data, and detailed experimental protocols to equip you with the necessary information to make an informed decision for your specific bioconjugation needs.
At a Glance: Key Differences
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Copper-Free Click Chemistry | NHS ester reaction with primary amines (e.g., lysine) and maleimide (B117702) reaction with thiols (e.g., cysteine). |
| Reaction Partners | DBCO group reacts with an azide (B81097) group. | NHS ester reacts with an amine; maleimide reacts with a sulfhydryl group. |
| Specificity | Bioorthogonal: DBCO and azide groups are absent in biological systems, ensuring high specificity and minimal off-target reactions.[1] | NHS esters can react with any accessible primary amine on the antibody, and maleimides can react with any available thiol. |
| Conjugation Efficiency | Generally high to near-quantitative.[2] A study on antibody-quantum dot conjugation reported a high yield of 88% with a DBCO-based linker.[3] | Yield can be modest. The same antibody-quantum dot conjugation study reported a ~60% yield with SMCC.[3] |
| Stability of Linkage | Forms a highly stable triazole ring.[1] | The thioether bond formed by the maleimide-thiol reaction is susceptible to a retro-Michael reaction, especially in the presence of thiols like glutathione (B108866) in serum, which can lead to deconjugation.[4][5][6] |
| Hydrophilicity | The long PEG13 chain significantly enhances the hydrophilicity of the conjugate, which can improve solubility and reduce aggregation.[7] | The SMCC linker is relatively hydrophobic, which can sometimes lead to aggregation issues with hydrophobic payloads.[8] |
| Biocompatibility | The copper-free nature of the reaction makes it highly biocompatible and suitable for in vivo applications.[9] | SMCC itself is generally well-tolerated, but the potential for deconjugation and off-target reactions of the maleimide group are considerations. |
| Workflow | Typically a two-step process: 1) Antibody modification with the NHS ester to introduce the DBCO group. 2) Reaction of the DBCO-modified antibody with an azide-containing payload. | A two-step process: 1) Antibody modification with the NHS ester to introduce the maleimide group. 2) Reaction of the maleimide-activated antibody with a thiol-containing payload.[10] |
Delving Deeper: Mechanism of Action
The fundamental difference between these two linkers lies in their chemical reactivity.
This compound leverages the power of bioorthogonal chemistry. The N-hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amines on the antibody, such as the side chains of lysine (B10760008) residues, to form a stable amide bond. This introduces the dibenzocyclooctyne (DBCO) group onto the antibody. The DBCO group then specifically and rapidly reacts with an azide-functionalized payload via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This "click chemistry" reaction is highly efficient, proceeds under mild physiological conditions, and, crucially, does not require a cytotoxic copper catalyst.[9] The long, hydrophilic PEG13 spacer enhances the solubility of the resulting conjugate and minimizes steric hindrance.
SMCC also follows a two-step process. The NHS ester first reacts with primary amines on the antibody. This is followed by the reaction of the maleimide group with a sulfhydryl (thiol) group on the payload. While widely used, the maleimide-thiol linkage has a known instability due to the potential for a retro-Michael reaction. This can lead to the detachment of the payload from the antibody, particularly in the reducing environment of the bloodstream where thiols like albumin and glutathione are present.[4][5]
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical reactions and experimental workflows for both linkers.
Experimental Protocols
Below are detailed protocols for antibody conjugation using both this compound and SMCC.
Protocol 1: Antibody Conjugation with this compound
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Azide-functionalized payload
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[1]
-
-
Antibody Activation:
-
Removal of Excess Linker:
-
Remove the unreacted this compound using a desalting column equilibrated with an appropriate buffer (e.g., PBS).[12]
-
-
Conjugation with Azide-Payload:
-
Purification of the Antibody-Drug Conjugate:
-
Purify the ADC using size-exclusion chromatography (SEC) or another suitable chromatography method to remove unreacted payload and any aggregates.[1]
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.[2]
-
Assess the purity and aggregation state of the ADC by SEC-HPLC.
-
Evaluate the binding affinity of the ADC to its target antigen using methods like ELISA or surface plasmon resonance (SPR).
-
Protocol 2: Antibody Conjugation with SMCC
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
SMCC
-
Anhydrous DMSO or DMF
-
Thiol-functionalized payload
-
Reducing agent (e.g., DTT or TCEP), if necessary
-
Quenching solution (e.g., L-cysteine)
-
Desalting columns
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
SMCC Stock Solution Preparation:
-
Dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-20 mM immediately before use.[10]
-
-
Antibody Activation:
-
Removal of Excess SMCC:
-
Remove unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).[16]
-
-
Preparation of Thiol-Payload:
-
If the payload contains disulfide bonds, reduce them using a suitable reducing agent like TCEP. Remove the excess reducing agent before proceeding.[15]
-
-
Conjugation with Thiol-Payload:
-
Quenching:
-
Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of 1 mM and incubating for 15-30 minutes.[10]
-
-
Purification of the Antibody-Drug Conjugate:
-
Purify the ADC using SEC or other appropriate chromatography techniques.[10]
-
-
Characterization:
-
Determine the DAR, purity, and binding affinity as described in the DBCO protocol.
-
Conclusion and Recommendations
Both this compound and SMCC are valuable tools for antibody conjugation, each with its own set of advantages and disadvantages.
Choose this compound when:
-
High stability is paramount: The triazole linkage is significantly more stable than the maleimide-thiol linkage, which is crucial for in vivo applications to prevent premature drug release.[1][4]
-
High conjugation efficiency and a more homogenous product are desired: The bioorthogonal nature of click chemistry often leads to higher yields and a more defined drug-to-antibody ratio.[2][3]
-
Working with hydrophobic payloads: The hydrophilic PEG13 spacer can improve the solubility and reduce the aggregation of the final conjugate.[7]
-
Biocompatibility is a major concern: The absence of a copper catalyst makes this chemistry ideal for applications in living systems.[9]
Choose SMCC when:
-
Working with a well-established and cost-effective method: SMCC is a widely used and well-documented crosslinker.
-
The payload already contains a thiol group: This simplifies the conjugation process as no prior modification of the payload is needed.
-
The stability of the maleimide-thiol linkage is sufficient for the intended application: For in vitro assays or applications where long-term in vivo stability is not a critical factor, SMCC can be a suitable choice.
Ultimately, the optimal linker is application-dependent. For the development of next-generation ADCs and other sophisticated bioconjugates requiring high stability, homogeneity, and favorable pharmacokinetic profiles, the superior properties of this compound often justify its use. For more routine applications, the proven and economical SMCC linker remains a viable option.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
- 15. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Preserving Function: A Guide to Validating Labeled Protein Activity
For researchers, scientists, and drug development professionals, the integrity of experimental results hinges on the functional viability of the tools used. Protein labeling is a cornerstone of modern biological research, enabling the visualization, tracking, and quantification of proteins.[1][2][3] However, the very act of attaching a label—be it a fluorescent dye, a biotin (B1667282) tag, or other moiety—can inadvertently alter a protein's structure and, consequently, its biological activity.[1][3] This guide provides a comparative overview of key functional assays essential for validating that a labeled protein behaves just like its unlabeled counterpart, ensuring the reliability of your data.
This guide will delve into three common functional assays: enzyme kinetics analysis, G-protein coupled receptor (GPCR) signaling assays, and fluorescence polarization for monitoring molecular interactions. We will provide detailed experimental protocols and present quantitative data in clear, comparative tables.
The Critical Need for Functional Validation
Labeling a protein involves covalently attaching a molecule to specific amino acid residues.[4] This modification, while necessary for detection, can interfere with the protein's native conformation, active sites, or interaction interfaces.[1][5] Such interference can lead to misleading results, such as altered enzymatic activity, changes in binding affinities, or disruption of cellular signaling pathways. Therefore, it is imperative to perform functional assays to confirm that the labeled protein's activity is comparable to the unlabeled protein.[2][6]
Comparison of Functional Assays
The choice of a functional assay is dictated by the protein's biological role.[6] For an enzyme, its catalytic activity is paramount. For a receptor, its ability to bind ligands and transduce a signal is key. For proteins involved in complex formation, their binding kinetics and affinity are the critical parameters. The following table summarizes the key aspects of the three validation assays discussed in this guide.
| Assay Type | Parameter Measured | Typical Application | Advantages | Limitations |
| Enzyme Kinetics Assay | Michaelis constant (Km), Maximum velocity (Vmax)[7] | Validating labeled enzymes[8] | Quantitative, provides insights into catalytic efficiency and substrate binding[7] | Requires purified, active enzyme and a measurable substrate/product |
| GPCR Signaling Assay (cAMP) | EC50 of agonist-induced signaling[9] | Validating labeled GPCRs and interacting proteins[10] | Cell-based, more physiologically relevant, high-throughput potential[11] | Indirect measure of binding, can be influenced by downstream cellular events |
| Fluorescence Polarization (FP) Assay | Binding affinity (Kd), Inhibition constant (IC50)[12] | Validating protein-protein and protein-ligand interactions[13][14] | Homogeneous, real-time, sensitive to changes in molecular size[14][15] | Requires a fluorescently labeled component, sensitive to large changes in molecular volume[13] |
Experimental Protocols
Enzyme Kinetics Assay
This biochemical assay determines the kinetic parameters of an enzyme, providing a direct measure of its functional integrity post-labeling.[8] A significant alteration in Km or Vmax for the labeled enzyme compared to the unlabeled version suggests that the label has interfered with its function.[6]
Protocol:
-
Assay Setup: In a 96-well microplate, prepare reactions containing a fixed concentration of either the labeled or unlabeled enzyme and a range of substrate concentrations.[6] Include control wells with no enzyme.
-
Reaction Initiation: Start the reaction by adding the enzyme to the substrate solutions.
-
Data Acquisition: Monitor the change in absorbance or fluorescence over time at a specific wavelength corresponding to the product formation or substrate consumption.[6]
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear phase of the reaction curve.[6] Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[7]
Expected Outcome: The Km and Vmax values for the labeled enzyme should be comparable to those of the unlabeled enzyme, indicating that the label has not significantly impacted its catalytic activity or substrate binding.[6]
GPCR Signaling Assay (cAMP Measurement)
For membrane receptors like GPCRs, cell-based assays are crucial for validating function in a biologically relevant context.[6] This protocol measures the production of the second messenger cyclic AMP (cAMP) upon agonist stimulation of a GPCR.
Protocol:
-
Cell Culture: Culture cells expressing the labeled or unlabeled GPCR in a 96-well plate.
-
Cell Stimulation: Treat the cells with a range of agonist concentrations. Include untreated cells as a negative control.[6]
-
Cell Lysis: Lyse the cells to release intracellular cAMP, following the protocol of a commercially available cAMP assay kit.[6]
-
cAMP Detection: Perform the cAMP assay according to the manufacturer's instructions. This typically involves a competitive immunoassay format.[6]
-
Data Measurement: Read the output signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis: Generate dose-response curves by plotting the signal against the agonist concentration. Calculate the EC50 (half-maximal effective concentration) for both the labeled and unlabeled GPCR.[6]
Expected Outcome: The EC50 value for the labeled GPCR should be similar to that of the unlabeled GPCR, demonstrating that the label does not interfere with agonist binding and subsequent signal transduction.
Fluorescence Polarization (FP) Assay
FP is a versatile technique used to monitor molecular interactions in real-time.[13][14] It measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. This assay can validate whether a label on one binding partner affects its interaction with another.
Protocol:
-
Reagent Preparation: Prepare a solution of the fluorescently labeled protein (tracer) at a constant concentration. Prepare a dilution series of the unlabeled binding partner.
-
Assay Setup: In a microplate, add the tracer to each well. Then, add the different concentrations of the unlabeled binding partner. Include wells with only the tracer as a control.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Data Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizers.[14]
-
Data Analysis: Plot the change in fluorescence polarization as a function of the unlabeled binding partner's concentration. Fit the data to a binding curve to determine the dissociation constant (Kd).
Expected Outcome: If the label does not interfere with the interaction, a clear binding curve will be observed, and the calculated Kd should be consistent with known values for the unlabeled interaction. A significant change in Kd would indicate that the label has altered the binding affinity.
Visualizing the Concepts
To better understand the workflows and pathways described, the following diagrams are provided.
References
- 1. Overview of Protein Labeling - Creative Proteomics [creative-proteomics.com]
- 2. Protein Labeling: Methods, Mechanisms, and Applications in Advanced Biological Research - MetwareBio [metwarebio.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 5. A framework to validate fluorescently labeled DNA-binding proteins for single-molecule experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Functional Assays | Assay Development [arvysproteins.com]
- 8. Protein and Enzyme Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 11. Cell-Based Assays | Sartorius [sartorius.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 15. bmglabtech.com [bmglabtech.com]
A Comparative Guide to the In Vitro and In Vivo Stability of DBCO-Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of bioconjugates is a critical determinant of their efficacy and safety in therapeutic and diagnostic applications. Dibenzocyclooctyne (DBCO) reagents have become a cornerstone of copper-free click chemistry, enabling the precise and stable ligation of molecules under physiological conditions.[1] This guide provides an objective comparison of the stability of DBCO-conjugates with other common bioconjugation chemistries, supported by experimental data and detailed protocols.
Comparative Stability of Bioconjugation Linkages
The choice of linker chemistry profoundly influences the in vivo stability and pharmacokinetic profile of bioconjugates.[2] While the triazole linkage formed via the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) between DBCO and an azide (B81097) is generally considered stable, its performance relative to other common chemistries is crucial for informed decision-making in drug development and research.[1][3]
One of the key factors influencing in vivo stability is the presence of endogenous molecules like glutathione (B108866) (GSH), a tripeptide that can interact with certain linkers.[1] The following table summarizes the stability of various bioconjugation linkers in the presence of GSH.
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes[1][4] | The hydrophobicity of the DBCO group can sometimes lead to aggregation and faster clearance.[1][5] |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours[1][4] | Bicyclononyne (BCN) is generally more stable to thiols like GSH compared to DBCO.[1] |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes[1][4] | Susceptible to retro-Michael reaction and exchange with serum thiols, such as albumin.[1][6] |
| Tetrazine Ligation | Tetrazine + TCO | Variable, moiety-dependent[1] | The stability of tetrazine and trans-cyclooctene (B1233481) (TCO) can be affected by serum components and isomerization.[1] |
| Amide Bond | NHS Ester + Amine | Very High[1] | Amide bonds are generally very stable under physiological conditions.[1] |
It is important to note that while the DBCO-azide linkage shows moderate stability in the presence of GSH in vitro, the overall in vivo stability of a DBCO-conjugate is influenced by multiple factors, including the nature of the conjugated biomolecule and the local microenvironment.[6] For instance, the hydrophobicity of the DBCO linker can be mitigated by incorporating hydrophilic spacers like polyethylene (B3416737) glycol (PEG) to improve solubility and reduce aggregation.[5][7]
Factors Influencing DBCO-Conjugate Stability
Several factors can impact the stability of DBCO-conjugates both in storage and within a biological milieu:
-
Oxidation and Hydrolysis: The DBCO group can lose reactivity over time due to oxidation or reaction with water.[5][8] It is recommended to use freshly prepared DBCO-linker solutions for conjugation and store DBCO-containing reagents at -20°C, protected from moisture.[5][8] DBCO-functionalized antibodies can typically be stored at -20°C for up to a month, though a gradual loss of reactivity (3-5% over 4 weeks) may occur.[9][10]
-
Hydrophobicity: The inherent hydrophobicity of the DBCO moiety can lead to aggregation of the conjugate, which can affect its stability, efficacy, and safety, particularly in the context of antibody-drug conjugates (ADCs).[5] The inclusion of hydrophilic linkers, such as PEG, can enhance the solubility and stability of the ADC.[11][12]
-
Intracellular Degradation: Studies have shown that DBCO groups can exhibit moderate stability within cells, with some degradation observed over 24 hours in certain cell lines.[13] This is an important consideration for applications involving intracellular tracking or payload delivery.
Experimental Protocols
Assessing Serum Stability of Bioconjugates via HPLC
This protocol provides a general method for determining the stability of a bioconjugate in serum using High-Performance Liquid Chromatography (HPLC).[1]
Materials:
-
Bioconjugate of interest
-
Phosphate-buffered saline (PBS)
-
Serum (e.g., human or mouse)
-
Incubator at 37°C
-
HPLC system with a suitable column (e.g., reverse-phase)
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Dilute the bioconjugate stock solution into serum to a final concentration of 1 mg/mL.
-
Prepare a control sample by diluting the bioconjugate in PBS to the same final concentration.
-
Incubate both the serum and PBS samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.[1]
-
Precipitate serum proteins from the aliquots (e.g., with acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant and analyze it by reverse-phase HPLC.
-
Monitor the peak corresponding to the intact bioconjugate.
-
Calculate the percentage of intact conjugate at each time point relative to the t=0 time point.[1]
Analysis of Degradation Products using LC-MS
For a more detailed analysis of degradation products, liquid chromatography-mass spectrometry (LC-MS) can be employed.[1]
Procedure:
-
Follow steps 1-7 of the HPLC protocol.
-
Inject the supernatant into an LC-MS system.
-
Separate the components using a suitable chromatographic gradient.
-
Analyze the eluent by mass spectrometry to identify the intact bioconjugate and any degradation products.[1]
-
By comparing the mass spectra over time, the degradation pathway can be elucidated.[1]
Visualizing Workflows and Relationships
To better understand the processes involved in assessing bioconjugate stability and the relationships between different linker chemistries, the following diagrams are provided.
Caption: Experimental workflow for assessing bioconjugate serum stability.
Caption: Relative stability of common bioconjugation linkers in serum.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. medium.com [medium.com]
- 4. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. vectorlabs.com [vectorlabs.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Bioconjugation Efficiency of Heterobifunctional Linkers
In the fields of drug development, diagnostics, and fundamental biological research, the ability to specifically and efficiently link biomolecules is paramount. Heterobifunctional linkers are indispensable molecular tools that facilitate the covalent conjugation of two different molecules, such as proteins, antibodies, peptides, or nucleic acids. The choice of linker chemistry is a critical decision that significantly influences the efficiency of the conjugation reaction, the stability of the resulting bioconjugate, and its ultimate performance in a given application. This guide provides an objective comparison of the bioconjugation efficiency of common classes of heterobifunctional linkers, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their selection process.
Introduction to Heterobifunctional Linkers and Bioconjugation
Bioconjugation is the process of forming a stable covalent bond between two molecules, at least one of which is a biomolecule. Heterobifunctional linkers are reagents that possess two different reactive groups, allowing for the sequential and controlled coupling of two distinct molecular entities.[1] This targeted approach minimizes the formation of unwanted homodimers or polymers, a common issue with homobifunctional linkers.[2] The efficiency of bioconjugation is a critical parameter, often quantified by determining the yield of the desired conjugate or, in the case of antibody-drug conjugates (ADCs), the drug-to-antibody ratio (DAR).[3]
Classes of Heterobifunctional Linkers and Their Reaction Chemistries
This guide focuses on two of the most prevalent classes of heterobifunctional linkers: those based on N-hydroxysuccinimide (NHS) ester and maleimide (B117702) chemistry, and those utilizing "click chemistry," specifically strain-promoted alkyne-azide cycloaddition (SPAAC).
NHS Ester-Maleimide Linkers
This classic and widely used class of linkers combines an NHS ester, which reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein), and a maleimide group, which specifically targets sulfhydryl groups (e.g., the side chain of cysteine residues).[4] The reaction of an NHS ester with an amine forms a stable amide bond, while the maleimide reacts with a thiol to form a stable thioether bond.[5] A common example of such a linker is SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[6]
Click Chemistry Linkers (DBCO)
"Click chemistry" encompasses a set of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological functional groups.[7] A prominent example used in bioconjugation is the strain-promoted alkyne-azide cycloaddition (SPAAC), which involves the reaction of a strained alkyne, such as dibenzocyclooctyne (DBCO), with an azide-modified molecule.[8] This reaction proceeds efficiently without the need for a cytotoxic copper catalyst, making it highly suitable for biological applications.[8] Heterobifunctional linkers incorporating DBCO often have an NHS ester on the other end to facilitate the initial attachment to a biomolecule.[9]
Quantitative Comparison of Bioconjugation Efficiency
The efficiency of a bioconjugation reaction is influenced by several factors, including the specific linker chemistry, reaction conditions (pH, temperature, concentration), and the properties of the molecules being conjugated. The following table summarizes key performance parameters for NHS-ester/maleimide and DBCO-based click chemistry linkers.
| Parameter | NHS Ester-Maleimide Linkers (e.g., SMCC) | Click Chemistry Linkers (e.g., DBCO-NHS Ester) |
| Reaction Specificity | Amine (Lysine), Thiol (Cysteine) | Amine (Lysine), Azide (B81097) |
| Typical Reaction Yield | Variable, can be moderate to high (dependent on conditions) | Generally high to very high (>90% in some cases)[2] |
| Reaction Kinetics | NHS-ester reaction is relatively fast; maleimide-thiol reaction is also efficient.[10] | SPAAC reaction is exceptionally fast, with second-order rate constants several orders of magnitude higher than many other bioorthogonal reactions.[6] |
| Side Reactions | NHS esters are prone to hydrolysis in aqueous solutions, which can reduce efficiency.[4] Maleimide groups can also undergo hydrolysis at higher pH and can react with other nucleophiles.[5] | Minimal side reactions due to the bioorthogonal nature of the click chemistry reaction.[9] |
| Control over Stoichiometry | Can be challenging to control precisely due to the abundance of lysine residues on the surface of many proteins, leading to heterogeneity.[11] | High degree of control, especially when site-specific incorporation of the azide group is possible.[7] |
| Linkage Stability | Amide bond is highly stable. The thioether bond from the maleimide-thiol reaction can be susceptible to retro-Michael addition, leading to deconjugation.[12] | The triazole ring formed in the click reaction is highly stable.[9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving optimal bioconjugation efficiency and for the accurate comparison of different linker technologies.
General Workflow for Comparing Bioconjugation Efficiency
The following diagram illustrates a general workflow for comparing the efficiency of different heterobifunctional linkers in the context of creating an antibody-drug conjugate (ADC).
Detailed Protocol for Bioconjugation and Efficiency Determination
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Heterobifunctional linkers (e.g., SMCC, DBCO-NHS ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Thiol-modified payload and Azide-modified payload
-
Reducing agent (e.g., DTT or TCEP) for SMCC conjugation if targeting native disulfides
-
Quenching reagent (e.g., Tris or lysine)
-
Purification columns (e.g., size-exclusion chromatography - SEC)
-
HPLC system with a hydrophobic interaction chromatography (HIC) column
-
Mass spectrometer (optional, for detailed characterization)
Part A: Primary Conjugation (NHS Ester Reaction)
-
Antibody Preparation: Dialyze the antibody into an amine-free buffer (e.g., PBS, pH 7.4). Adjust the antibody concentration to 2-10 mg/mL.[8]
-
Linker Preparation: Immediately before use, dissolve the NHS ester-containing linker (SMCC or DBCO-NHS) in anhydrous DMSO to a stock concentration of 10 mM.[8]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker solution to the antibody solution. The optimal ratio should be determined empirically.[8]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.[8]
-
Purification: Remove excess linker using a desalting column or SEC, exchanging the buffer to one suitable for the next reaction step.
Part B: Secondary Conjugation
-
For SMCC (Maleimide-Thiol Reaction):
-
Antibody Reduction (if necessary): If conjugating to native cysteines, reduce the interchain disulfides of the antibody using a reducing agent like DTT or TCEP. Purify the reduced antibody to remove the reducing agent.
-
Payload Preparation: Prepare the thiol-containing payload in a suitable buffer.
-
Conjugation: Mix the maleimide-activated antibody with the thiol-containing payload.
-
Incubation: Incubate for 1-2 hours at room temperature at pH 6.5-7.5.[8]
-
-
For DBCO-Linker (Copper-Free Click Chemistry):
-
Payload Preparation: Prepare the azide-containing payload in a reaction buffer.
-
Conjugation: Add the DBCO-activated antibody to the azide-containing payload. A 1.5 to 3-fold molar excess of one reagent is often recommended.
-
Incubation: Incubate at room temperature for 4-12 hours or at 4°C for 2-12 hours.[8]
-
Part C: Final Purification and Analysis
-
Final Purification: Purify the final conjugate using SEC or other appropriate chromatographic methods to remove unreacted payload and other impurities.[8]
-
Determination of Conjugation Efficiency (DAR Measurement by HIC-HPLC):
-
Sample Preparation: Prepare the purified conjugate at a concentration of approximately 1 mg/mL.
-
Chromatography: Use a HIC-HPLC system to separate the different drug-loaded species. A typical mobile phase gradient involves a decrease in salt concentration (e.g., from high to low ammonium (B1175870) sulfate) to elute the species based on their hydrophobicity.[]
-
Data Analysis: The chromatogram will show peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, etc.). The area of each peak is proportional to the amount of that species. The average DAR is calculated by taking the weighted average of the DAR of each species.[14]
-
Signaling Pathways and Logical Relationships
The choice of a heterobifunctional linker is a critical decision point in the development of a bioconjugate, with downstream consequences for its properties and performance. The following diagram illustrates this logical relationship.
Conclusion
The selection of a heterobifunctional linker is a critical step in the design and synthesis of effective bioconjugates. While traditional NHS ester-maleimide linkers are well-established and widely used, they can present challenges related to side reactions, such as hydrolysis, and the stability of the final thioether bond.[8][15] In contrast, click chemistry linkers, particularly those based on the SPAAC reaction with DBCO, offer significant advantages in terms of reaction efficiency, specificity, and the stability of the resulting conjugate.[9] The bioorthogonal nature of click chemistry minimizes side reactions, often leading to higher yields and greater control over the final product's stoichiometry.[7] The choice of linker should be carefully considered based on the specific application, the nature of the biomolecules to be conjugated, and the desired properties of the final bioconjugate. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker technologies, enabling researchers to make informed decisions to optimize their bioconjugation strategies.
References
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hpst.cz [hpst.cz]
- 15. mdpi.com [mdpi.com]
A Researcher's Guide to the Validation of Site-Specific Protein Labeling with DBCO-NHCO-PEG13-NHS Ester
For researchers, scientists, and drug development professionals, the ability to precisely attach a label to a specific site on a protein is paramount. This guide provides an objective comparison of site-specific protein labeling using DBCO-NHCO-PEG13-NHS ester against other common techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs. This guide delves into the validation of various labeling strategies, offering a clear comparison of their performance. Detailed experimental protocols for key validation assays are provided to ensure the reproducibility of these critical evaluations.
The this compound is a heterobifunctional linker that facilitates a two-step conjugation strategy.[1][2] First, the N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as those on lysine (B10760008) residues, to attach the linker to the protein.[1][3] Second, the dibenzocyclooctyne (DBCO) group enables a highly efficient and bioorthogonal copper-free click chemistry reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC), with an azide-modified payload.[1][4] The long, hydrophilic PEG13 spacer enhances solubility, increases flexibility, and reduces potential steric hindrance.[2][5]
Comparison of Site-Specific and Random Labeling Methods
The choice of a protein labeling strategy depends on various factors, including the desired site of modification, the nature of the protein, the type of label to be introduced, and the required labeling efficiency and specificity.[6] While random labeling methods are often simpler, site-specific techniques provide superior control over the final conjugate, leading to a more homogeneous product.[7][8]
| Method | Principle | Typical Efficiency | Specificity | Key Advantages | Key Limitations |
| DBCO-NHS Ester (Random) | NHS ester reacts with primary amines (e.g., lysines). The attached DBCO group then reacts with an azide-functionalized payload via SPAAC.[1][9] | High | Random | Simple, fast, and bioorthogonal reaction conditions.[9] | Produces a heterogeneous mixture with variable DAR; may impact antigen-binding sites.[8][10] |
| Maleimide Chemistry | Targets free thiol groups on cysteine residues.[11] | High | Site-specific (if cysteines are engineered or selectively reduced) | Can achieve high specificity with engineered antibodies. | Requires reduction of disulfide bonds which can compromise antibody structure; maleimides can be unstable.[9][11] |
| Enzymatic Labeling (e.g., Transglutaminase) | Enzymes catalyze the formation of a covalent bond between the protein and a label at a specific recognition sequence.[12][13] | High | High | Exquisite site-specificity; reaction occurs under mild conditions.[14] | Requires the presence of a specific enzyme recognition site, which may necessitate genetic engineering.[14] |
| Genetic Code Expansion (Unnatural Amino Acids) | An unnatural amino acid with a unique reactive group is incorporated at a specific site during protein translation.[6][15] | 13% - >90% (highly dependent on system)[6] | High | Precise control over the labeling site; introduces a wide variety of functionalities.[6] | Can result in lower protein expression yields; requires engineering of the translational machinery.[6] |
Experimental Protocols
Accurate validation of site-specific labeling is crucial for reliable downstream applications. The following are detailed protocols for key experiments to quantify labeling efficiency and specificity.
Protocol 1: Antibody Labeling with this compound
This protocol details the initial step of attaching the DBCO linker to an antibody.
Materials:
-
Antibody of interest in a non-amine-containing buffer (e.g., PBS, pH 7.2-8.0).[16]
-
This compound.
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF).[17]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[16]
-
Desalting columns or dialysis equipment for purification.[18]
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-2 mg/mL in PBS. Ensure the buffer is free from primary amines like Tris or glycine.[16][]
-
Reagent Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to create a 10 mM stock solution.[17]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10-20% (v/v) to maintain antibody integrity.[1][17]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[16][18]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to inactivate any unreacted NHS ester. Incubate for 5-15 minutes.[16][18]
-
Purification: Remove excess, unreacted DBCO reagent using a desalting column or by dialysis against PBS.[18] The DBCO-functionalized antibody can be stored at -20°C for up to a month.[17]
Protocol 2: Payload Conjugation via Copper-Free Click Chemistry (SPAAC)
This protocol describes the final step of conjugating an azide-modified payload to the DBCO-functionalized antibody.[1]
Materials:
-
DBCO-functionalized antibody.
-
Azide-modified payload (e.g., drug, fluorophore).
-
Reaction Buffer (e.g., PBS).
-
Purification system (e.g., SEC, HIC).[1]
Procedure:
-
Reaction Setup: Mix the DBCO-functionalized antibody with the azide-modified payload. A 1.5 to 4-fold molar excess of the azide (B81097) payload is recommended.[17][20]
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[17][20]
-
Purification: Purify the resulting antibody-drug conjugate (ADC) from the unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[1]
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC.[21] Hydrophobic Interaction Chromatography (HIC) is a standard technique for determining the DAR of cysteine-conjugated ADCs and can also be used for lysine-based conjugates.[21][22] It separates molecules based on differences in their surface hydrophobicity.[22]
Materials:
-
Purified ADC sample (~1 mg/mL).[20]
-
HIC column.
-
HIC mobile phases (high salt and low salt buffers).
-
HPLC system.
Procedure:
-
Sample Preparation: Prepare the purified ADC at a concentration of approximately 1 mg/mL.[20]
-
Chromatography: Inject the sample onto the HIC column. Proteins are separated based on a gradient of decreasing salt concentration. The unconjugated antibody, being the least hydrophobic, will elute first, followed by ADCs with increasing DAR values.[21]
-
Data Analysis: The weighted average DAR is calculated based on the percentage of the chromatographic peak area for each species and the number of drugs conjugated to it.[21] Peak identification can be confirmed by mass spectrometry (LC-MS).[21]
Mandatory Visualizations
Caption: Experimental workflow for site-specific antibody labeling.
Caption: Chemical reaction pathway for antibody conjugation.
Caption: Comparison of labeling strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. DBCO-NH-PEG13-NHS ester | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. aboligo.com [aboligo.com]
- 10. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-Specifically-Labeled Antibodies for Super-Resolution Microscopy Reveal In Situ Linkage Errors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Generation of Site‐Specifically Labeled Affinity Reagents via Use of a Self‐Labeling Single Domain Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site-specific labeling of proteins for electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 17. help.lumiprobe.com [help.lumiprobe.com]
- 18. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 22. pharmiweb.com [pharmiweb.com]
Characterizing ADCs with DBCO Linkers: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals navigating the complexities of Antibody-Drug Conjugate (ADC) characterization, the choice of analytical methodology is paramount. This is particularly true for ADCs synthesized using Dibenzocyclooctyne (DBCO) linkers via strain-promoted alkyne-azide cycloaddition (SPAAC), a popular copper-free click chemistry approach. This guide provides a comprehensive comparison of key analytical techniques for characterizing these next-generation biotherapeutics, complete with detailed experimental protocols, quantitative performance data, and a discussion of alternative linker chemistries.
The accurate determination of critical quality attributes (CQAs) is essential to ensure the safety and efficacy of ADCs. Among the most crucial of these is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to each antibody and directly influences the therapeutic window.[1] This guide will focus on three principal techniques for ADC characterization: Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV/Vis Spectroscopy.
At a Glance: Comparison of Analytical Techniques
| Feature | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | UV/Vis Spectroscopy |
| Principle | Separates ADC species based on differences in hydrophobicity imparted by the drug-linker.[2] | Separates ADC species by chromatography and determines their mass-to-charge ratio.[2] | Measures absorbance at different wavelengths to determine the concentration of the antibody and the drug.[2] |
| Information Provided | Average DAR, drug distribution (DAR species), and presence of unconjugated antibody.[2] | Precise mass of intact ADC and its subunits, average DAR, and drug distribution. Can also identify conjugation sites.[2] | Average DAR only.[2] |
| Resolution | Can resolve different DAR species. | High resolution, can distinguish between different drug-loaded species. | No separation of species. |
| Throughput | Moderate | Lower | High |
| Sample Consumption | Moderate | Low | Low |
| Advantages | - Provides information on drug load distribution.- Non-denaturing conditions preserve the native protein structure.[3] | - High accuracy and sensitivity.- Provides detailed molecular weight information.[2] | - Simple, rapid, and convenient.[] |
| Disadvantages | - Inherently a low-resolution technique compared to reversed phase.[5]- High salt concentrations can sometimes be problematic. | - Higher cost and complexity.- Higher DAR species may have different ionization efficiencies, potentially affecting accuracy.[5] | - Does not provide information on drug distribution or heterogeneity.[]- Requires that the drug and antibody have distinct absorbance maxima.[6] |
In-Depth Analysis and Experimental Protocols
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for characterizing the heterogeneity of ADCs by separating species with different DAR values. The addition of each hydrophobic drug-linker to the antibody increases its overall hydrophobicity, leading to stronger retention on the HIC column.
Experimental Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (Binding Buffer): 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Elution Buffer): 25 mM sodium phosphate, pH 7.0.
-
-
Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR or similar HIC column.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Gradient:
-
0-5 min: 100% A
-
5-25 min: Linear gradient from 100% A to 100% B
-
25-30 min: 100% B
-
30-35 min: Re-equilibration with 100% A
-
-
-
Data Analysis:
-
Identify peaks corresponding to the unconjugated antibody (DAR=0) and the various drug-loaded species (DAR=2, 4, 6, 8, etc.).
-
Calculate the average DAR by determining the relative peak area of each species.
-
Workflow for HIC Analysis:
Caption: Workflow for DAR determination using HIC.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most detailed characterization of ADCs, offering precise mass measurements that allow for unambiguous determination of the DAR and identification of different drug-loaded species.
Experimental Protocol:
-
Sample Preparation:
-
Dilute the ADC sample to approximately 0.1-1.0 mg/mL in 0.1% formic acid in water.
-
For simplified spectra, deglycosylation can be performed using PNGase F.
-
-
LC Conditions:
-
Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S).[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 80 °C.[2]
-
Gradient: A suitable gradient to elute the ADC species (e.g., 20-60% B over 15 minutes).[2]
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquisition Mode: Positive ion mode.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
Calculate the average DAR based on the relative abundance of each species.
-
Workflow for LC-MS Analysis:
Caption: Workflow for DAR determination using LC-MS.
UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR, provided the drug and antibody have distinct absorbance maxima.
Experimental Protocol:
-
Determine Extinction Coefficients:
-
Measure the extinction coefficient of the antibody at 280 nm (εAb,280).
-
Measure the extinction coefficient of the drug-linker at its absorbance maximum (λmax) (εDrug,λmax) and at 280 nm (εDrug,280).
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the ADC solution at 280 nm (A280) and at the drug's λmax (Aλmax).
-
-
Calculate Concentrations:
-
The concentration of the antibody (CAb) and the drug (CDrug) can be calculated using the following simultaneous equations based on the Beer-Lambert law:
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
Aλmax = (εAb,λmax * CAb) + (εDrug,λmax * CDrug) (Note: εAb,λmax is often negligible if the antibody does not absorb at the drug's λmax).
-
-
-
Calculate Average DAR:
-
Average DAR = CDrug / CAb.
-
Workflow for UV/Vis Spectroscopy Analysis:
Caption: Workflow for average DAR determination using UV/Vis spectroscopy.
Alternative Linker Chemistries: A Comparative Perspective
While DBCO linkers offer significant advantages in terms of biocompatibility and reaction specificity, it is important to consider alternative linker chemistries to understand the broader landscape of ADC development.
| Linker Chemistry | Conjugation Site | Key Features | Impact on Characterization |
| DBCO (SPAAC) | Engineered Cysteine or Unnatural Amino Acids | - Copper-free click chemistry.- High specificity and biocompatibility.[7] | - Homogeneous products are easier to characterize by HIC and LC-MS. |
| Maleimide (B117702) | Cysteine (native or engineered) | - Reacts with free thiols.- Can lead to heterogeneous mixtures.[7] | - Heterogeneity can complicate HIC peak assignment.- Potential for retro-Michael reaction can affect stability and analysis.[8] |
| Oxime Ligation | Aldehyde/Ketone (from oxidized glycans or engineered amino acids) | - Bioorthogonal reaction. | - Can produce homogeneous ADCs, simplifying characterization. |
The choice of linker chemistry has a direct impact on the homogeneity of the resulting ADC and, consequently, on the complexity of its analytical characterization. Site-specific conjugation methods, such as those often employed with DBCO linkers, generally produce more homogeneous ADCs with a well-defined DAR, simplifying analysis by HIC and LC-MS.[7] In contrast, less specific methods like traditional maleimide conjugation to native cysteines can result in a heterogeneous mixture of species that may be more challenging to resolve and characterize.
Stability Assessment of ADCs with DBCO Linkers
The stability of an ADC is a critical attribute that influences its in vivo performance. Key stability assays include:
-
In Vitro Plasma Stability: This assay assesses the stability of the ADC in plasma from different species (e.g., human, mouse, rat) to predict its behavior in the circulatory system.[9] ADCs are incubated in plasma at 37°C, and aliquots are taken at various time points to measure the DAR by LC-MS. A stable ADC will show minimal change in DAR over time.[9]
-
Lysosomal Stability: This assay evaluates the release of the cytotoxic payload in a simulated lysosomal environment.[9] ADCs are incubated with lysosomal enzymes, and the release of the free drug is monitored by LC-MS. This provides insights into the efficiency of payload release at the target site.[9]
Workflow for In Vitro Plasma Stability Assay:
Caption: Workflow for assessing in vitro plasma stability of ADCs.
Conclusion
The characterization of ADCs synthesized with DBCO linkers requires a multi-faceted analytical approach. While UV/Vis spectroscopy offers a rapid estimation of the average DAR, HIC and LC-MS provide more comprehensive data on drug distribution and molecular identity. The choice of the most appropriate technique will depend on the specific information required, the developmental stage of the ADC, and the available instrumentation. For a thorough understanding of an ADC's critical quality attributes, a combination of these orthogonal methods is often recommended. Furthermore, a deep understanding of the linker chemistry and its potential impact on stability and analytical behavior is crucial for the successful development of safe and effective ADC therapeutics.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to DBCO-NHCO-PEG13-NHS Ester for Advanced Bioconjugation
For researchers, scientists, and drug development professionals engaged in the sophisticated fields of bioconjugation, antibody-drug conjugate (ADC) development, and PROTAC synthesis, the selection of a high-quality crosslinker is paramount. The DBCO-NHCO-PEG13-NHS ester is a heterobifunctional linker that leverages the power of copper-free click chemistry via its dibenzocyclooctyne (DBCO) group and amine-reactive chemistry through its N-hydroxysuccinimide (NHS) ester. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it a valuable tool for creating stable and efficient bioconjugates.[1][2]
This guide provides a comparative analysis of this compound from various suppliers, focusing on publicly available product specifications. As direct comparative experimental data is often proprietary, this guide also furnishes standardized protocols for researchers to conduct their own performance evaluations.
Product Specifications from Various Suppliers
A critical first step in selecting a chemical reagent is to compare the product specifications provided by different suppliers. Key parameters include purity, molecular weight, and storage conditions. Below is a summary of these specifications from several prominent suppliers.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | Storage Conditions |
| Precise PEG | AG-2097 | > 90% | 1046.17 | -20°C |
| BroadPharm | BP-44545 | 95% | 1046.2 | -20°C |
| MedchemExpress | HY-140276 | Not specified | 1046.16 | -20°C |
| AxisPharm | Not specified | >95% | Not specified | -20°C |
| CD Bioparticles | Not specified | 90% | 1046.2 | -20°C |
| BOC Sciences | Not specified | 95% | 1046.16 | -20°C |
Note: This data is compiled from publicly available information on supplier websites and may be subject to change. Researchers should always consult the most recent certificate of analysis for specific lot information.
The purity of the linker is a critical factor, as impurities can lead to side reactions and a heterogeneous final product. While most suppliers claim a purity of 95% or greater, it is advisable to perform in-house quality control.
Experimental Protocols for Performance Evaluation
To facilitate a direct and unbiased comparison of this compound from different suppliers, the following detailed experimental protocols are provided. These protocols are designed to assess the key performance attributes of the linker: reactivity and stability.
Reactivity Assessment of the NHS Ester Functionality
This experiment aims to compare the efficiency of the NHS ester in conjugating to a primary amine-containing molecule, such as a model protein like bovine serum albumin (BSA).
Workflow for NHS Ester Reactivity Assay
Caption: Workflow for assessing the reactivity of the NHS ester functionality.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of BSA in 1X Phosphate-Buffered Saline (PBS), pH 7.4.
-
For each supplier, prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
-
Conjugation Reaction:
-
In separate microcentrifuge tubes, add 100 µL of the BSA solution.
-
To each tube, add a 20-fold molar excess of the DBCO-linker solution from a different supplier.
-
Incubate the reactions for 1 hour at room temperature with gentle mixing.
-
-
Purification:
-
Remove the unreacted linker using a spin desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) according to the manufacturer's instructions.
-
-
Analysis (Degree of Labeling):
-
The degree of labeling (DOL), which is the average number of DBCO molecules per BSA molecule, can be estimated by measuring the absorbance of the purified conjugate at 280 nm and 309 nm (for DBCO).
-
Reactivity Assessment of the DBCO Functionality via Copper-Free Click Chemistry
This protocol evaluates the reactivity of the DBCO group on the linker with an azide-containing molecule.
Workflow for DBCO Reactivity Assay
Caption: Workflow for assessing the reactivity of the DBCO group via click chemistry.
Detailed Protocol:
-
Preparation of Reagents:
-
Use the purified DBCO-BSA conjugates prepared in the previous experiment.
-
Prepare a 1 mM solution of an azide-containing fluorescent dye (e.g., Azide-Fluor 488) in DMSO.
-
-
Click Chemistry Reaction:
-
In separate microcentrifuge tubes, add a 5-fold molar excess of the azide-fluorophore to each of the DBCO-BSA conjugate solutions.
-
Incubate the reactions overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the unreacted azide-fluorophore using a spin desalting column.
-
-
Analysis:
-
Measure the fluorescence of the resulting conjugate at the appropriate excitation and emission wavelengths for the chosen fluorophore. Higher fluorescence intensity indicates a more efficient click reaction and thus a more reactive DBCO group.
-
Stability Assessment of the Linker
The stability of the PEGylated linker is crucial, especially in the context of ADCs where the linker must remain intact in circulation.[3] This protocol provides a method to assess the stability of the linker in plasma.
Workflow for Linker Stability in Plasma
Caption: Workflow for evaluating the stability of the linker in human plasma.
Detailed Protocol:
-
Preparation of an ADC Mimic:
-
For each supplier's linker, synthesize a model ADC by conjugating an antibody with the linker and a payload molecule.
-
-
Plasma Incubation:
-
Incubate the ADC mimic in human plasma at a concentration of 1 mg/mL at 37°C.[3]
-
-
Time-Point Sampling:
-
Collect aliquots at various time points (e.g., 0, 24, 48, and 72 hours).
-
-
Analysis:
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the amount of intact ADC mimic remaining and to detect any premature release of the payload.[3] A slower decrease in the concentration of the intact ADC mimic indicates greater linker stability.
-
Conclusion
The selection of a this compound is a critical decision in the development of advanced bioconjugates. While suppliers provide essential product specifications, a thorough in-house evaluation of reactivity and stability is highly recommended to ensure the quality and consistency of the final product. The experimental protocols outlined in this guide provide a framework for researchers to conduct a systematic and comparative analysis of linkers from different suppliers, enabling an informed decision based on empirical data. This rigorous approach to reagent validation is a cornerstone of reproducible and impactful scientific research.
References
Safety Operating Guide
Navigating the Disposal of DBCO-NHCO-PEG13-NHS Ester: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of DBCO-NHCO-PEG13-NHS ester, ensuring compliance and minimizing risk.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle this compound in accordance with its Safety Data Sheet (SDS). The SDS for this compound indicates that it is not classified as hazardous.[1] However, standard laboratory best practices for handling potentially hazardous chemicals should always be observed.[1]
Key Handling Precautions:
-
Engineering Controls: Use only in a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves and safety goggles.[1]
-
Hygiene: Wash hands thoroughly after handling and before any breaks.[1]
-
Storage: Store in a tightly closed container at -20°C.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1][2] This ensures that the material is managed in an environmentally safe and compliant manner.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound in a dedicated, clearly labeled, and sealed container.
-
The container must be compatible with the chemical and prominently marked with its full chemical name: "this compound".[2]
-
-
Liquid Waste (Solutions):
-
Contaminated Labware:
-
Dispose of all materials that have come into direct contact with the compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.[2]
-
2. Spill Management:
In the event of a spill, take the following steps:
-
Absorb the spilled material with an inert substance, such as sand or vermiculite.[1]
-
Sweep up the absorbed material and place it in a tightly closed container for disposal.[1]
-
Under no circumstances should the material or cleanup residue be allowed to enter drains or water courses. [1]
3. Storage Pending Disposal:
-
Store the sealed waste containers in a designated, well-ventilated chemical waste storage area.
-
Ensure the storage location is secure and away from incompatible materials.[2]
4. Professional Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the disposal service with the full chemical name and a copy of the Safety Data Sheet.
Quantitative Data Summary
The Safety Data Sheet for this compound does not provide specific quantitative data regarding disposal parameters. Disposal procedures are based on the chemical's properties and regulatory guidelines for chemical waste.
| Parameter | Value/Instruction |
| GHS Classification | Not classified as a hazard[1] |
| Recommended Disposal | Arrange for disposal as special waste through a licensed disposal company in accordance with local, national, and regional regulations.[1] |
| Environmental Precautions | Do not allow material to enter drains or water courses.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling DBCO-NHCO-PEG13-NHS ester
Essential Safety and Handling Guide for DBCO-NHCO-PEG13-NHS Ester
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of this chemical reagent.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | - Nitrile or neoprene gloves (double-gloving is recommended).[1][2][3] - Lab coat or disposable gown.[1][3] - Safety glasses with side shields or chemical splash goggles.[1][4][5] - A face mask or respirator should be used if the operation is not performed inside a chemical fume hood.[1] |
| Dissolving in Solvent | - Nitrile or neoprene gloves.[1][4] - Lab coat or disposable gown.[1] - Chemical splash goggles.[1][4] - This procedure should be performed in a chemical fume hood to minimize exposure to solvent vapors.[1][4][6] |
| Performing Reactions | - Nitrile or neoprene gloves.[1][4] - Lab coat or disposable gown.[1] - Chemical splash goggles.[1][4] - Ensure all reaction vessels are properly sealed or vented according to the specific reaction conditions.[1] |
| Handling Waste | - Nitrile or neoprene gloves.[1][4] - Lab coat or disposable gown.[1] - Chemical splash goggles.[1][4] - Treat all waste containing the compound as hazardous chemical waste.[7][8] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and experimental success. The following step-by-step guidance outlines the procedural workflow for this compound from receipt to disposal.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage Conditions : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is -20°C.[4][6][9]
-
Protection from Light and Moisture : Protect the compound from light and avoid prolonged exposure to moisture to maintain the reactivity of the NHS ester.[9]
Preparation for Use
-
Equilibration : Before opening, allow the vial to reach room temperature to prevent condensation of moisture, as the NHS ester is moisture-sensitive.[1]
-
Handling : This product should only be handled by, or under the close supervision of, individuals qualified in the handling and use of potentially hazardous chemicals.[4] All handling should occur within a chemical fume hood.[4][6]
-
Dissolution : Dissolve the compound in an anhydrous, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before diluting it into the final reaction buffer.[1][9] The compound may not be readily soluble if placed directly into an aqueous buffer.[1]
Spill Management
-
Immediate Action : In the event of a spill, absorb the material with a non-combustible absorbent material like sand, diatomite, or universal binders.[4][5]
-
Decontamination : Decontaminate the affected surfaces by scrubbing with alcohol.[5]
-
Collection : Collect all contaminated materials and place them in a designated, tightly sealed container for hazardous waste disposal.[4][7]
-
Ventilation : Ensure adequate ventilation in the spill area.[5][10]
Disposal Plan
-
Waste Segregation : Designate a specific, clearly labeled waste container for this compound and any contaminated materials.[7][8] Do not mix this waste with incompatible materials.[7][11]
-
Waste Types :
-
Solid Waste : Collect unused or expired solid compound in a labeled, sealed container.[8]
-
Liquid Waste : Solutions of the compound in organic solvents should be collected in designated halogenated or non-halogenated solvent waste containers, depending on the solvent used.[8]
-
Contaminated Labware : Dispose of items such as pipette tips, tubes, and weighing paper that have been in direct contact with the compound in a designated solid chemical waste container.[8]
-
-
Container Management : Use containers that are chemically compatible with the waste.[7] Do not overfill waste containers; it is recommended to fill them to no more than 75% of their capacity.[7]
-
Empty Containers : Thoroughly rinse empty containers with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[7][11] After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste.[7]
-
Final Disposal : Arrange for the disposal of all waste as special waste through a licensed disposal company, in consultation with your institution's Environmental Health and Safety (EHS) office and in accordance with national and regional regulations.[4][7] Do not dispose of the chemical down the drain or in regular trash.[1][4]
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from receiving the compound to its final disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. pppmag.com [pppmag.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. DBCO-NH-PEG13-NHS ester | AxisPharm [axispharm.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. policies.dartmouth.edu [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
